1-[(Cyclopropylmethyl)amino]butan-2-one
Beschreibung
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Eigenschaften
Molekularformel |
C8H15NO |
|---|---|
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
1-(cyclopropylmethylamino)butan-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)6-9-5-7-3-4-7/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
YRDVDUXFVFDLJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CNCC1CC1 |
Herkunft des Produkts |
United States |
Pharmacological Properties and Synthetic Utility of 1-[(Cyclopropylmethyl)amino]butan-2-one: A Technical Whitepaper
Executive Summary
In the landscape of modern drug design, low-molecular-weight aliphatic amines serve as the architectural foundation for complex neuropharmacological agents. 1-[(cyclopropylmethyl)amino]butan-2-one (CAS: 1593879-72-1) is a highly versatile α -aminoketone building block. While not deployed as a standalone clinical therapeutic, its unique structural motifs—specifically the cyclopropylmethyl (CPM) group and the reactive α -aminoketone core—make it a critical scaffold in Fragment-Based Drug Discovery (FBDD).
As a Senior Application Scientist, I have structured this whitepaper to dissect the predictive pharmacology, target binding space, and metabolic liabilities of this compound. Furthermore, this guide provides self-validating experimental protocols for evaluating its pharmacokinetic and pharmacodynamic profiles in vitro.
Chemical Architecture & Pharmacophore Analysis
The pharmacological potential of 1-[(cyclopropylmethyl)amino]butan-2-one is dictated by two distinct chemical domains:
The Cyclopropylmethyl (CPM) Motif: The "Address" Modifier
In the context of G-protein coupled receptors (GPCRs), particularly the μ -opioid receptor (MOR), the CPM group functions as a critical "address" modifier within the message-address concept. Structure-activity relationship (SAR) studies of morphinan derivatives demonstrate that substituting an N-methyl group with a CPM group fundamentally shifts the ligand's intrinsic efficacy from full agonism to partial agonism or antagonism 1.
-
Causality: This functional conversion occurs because the steric bulk of the cyclopropyl ring induces a conformational clash with specific hydrophobic residues (e.g., W293) in the orthosteric binding pocket. This clash prevents the inward movement of transmembrane helix 6 (TM6), effectively locking the receptor in an inactive or partially active state 1.
The Aliphatic Amine & Sigma-1 ( σ1 ) Receptor Affinity
The σ1 receptor is a unique endoplasmic reticulum chaperone protein. The established pharmacophore for high-affinity σ1 ligands requires a basic, positive ionizable nitrogen flanked by distinct hydrophobic regions. Aliphatic amines possessing hydrophobic cycloalkyl or extended alkyl chains exhibit measurable affinity for the σ1 receptor 2. The CPM group in our target compound satisfies the primary hydrophobic binding site criteria (situated 6–10 Å from the nitrogen), making it an excellent starting fragment for σ1 modulator synthesis.
The α -Aminoketone Core: Reactivity and Metabolism
Alpha-aminoketones are inherently reactive. Biologically, they are susceptible to spontaneous oxidation, hydrolysis, and nucleophilic fragmentation 3. In human metabolism, aliphatic α -aminoketones undergo rapid enzymatic reduction to their corresponding amino alcohols or are processed via dealkylation pathways 4.
Predictive Pharmacological Profile
To guide experimental design, all quantitative physicochemical data and predicted binding affinities are summarized below.
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 141.21 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP (Predicted) | ~1.2 | High aqueous solubility; moderate passive lipid permeability. |
| Hydrogen Bond Donors | 1 | Facilitates key interactions with GPCR aspartate residues. |
| Hydrogen Bond Acceptors | 2 | Ketone oxygen serves as a strong, directional H-bond acceptor. |
| Predicted σ1 Affinity ( Ki ) | 1 - 10 μ M | Baseline scaffold for high-affinity σ1 ligand development. |
| Predicted MOR Affinity ( Ki ) | > 10 μ M | Requires further elaboration (e.g., aryl addition) for high affinity. |
Metabolic Profiling & Pharmacokinetics
Understanding the metabolic fate of 1-[(cyclopropylmethyl)amino]butan-2-one is crucial before advancing it in any synthetic pipeline. The compound is subject to two primary Phase I metabolic clearance routes:
-
CYP-Mediated N-Dealkylation: Cytochrome P450 enzymes (primarily CYP3A4) cleave the cyclopropylmethyl group, yielding 1-aminobutan-2-one (an aminoacetone derivative) and cyclopropanecarbaldehyde.
-
Carbonyl Reduction: Cytosolic carbonyl reductases (CBRs) reduce the butanone moiety to form 1-[(cyclopropylmethyl)amino]butan-2-ol.
Fig 1. Phase I metabolic pathways of 1-[(cyclopropylmethyl)amino]butan-2-one.
Experimental Methodologies
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include internal controls to prove that the assay mechanics are functioning independently of the test compound's performance.
Protocol 1: In Vitro Metabolic Stability (HLM Assay)
Objective: Determine the intrinsic clearance ( CLint ) of the compound using Human Liver Microsomes.
-
Step 1: Matrix Preparation. Prepare a 1 mg/mL suspension of pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2 . Causality: MgCl2 is a necessary cofactor for optimal CYP450 structural stability and electron transfer.
-
Step 2: Compound Spiking. Add 1-[(cyclopropylmethyl)amino]butan-2-one to achieve a final concentration of 1 μ M. Ensure final DMSO concentration is <0.1%. Causality: Higher DMSO concentrations act as competitive inhibitors for CYP3A4, artificially inflating the compound's apparent stability.
-
Step 3: System Validation (Control). In a parallel well, spike Testosterone (1 μ M) as a positive control for CYP3A4 activity.
-
Step 4: Reaction Initiation. Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: Adding NADPH last ensures that the reaction kinetics measured are strictly enzymatic and not due to baseline chemical degradation.
-
Step 5: Quenching & Analysis. Aliquot 50 μ L at 0, 15, 30, 45, and 60 minutes. Quench immediately into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ) and CLint .
Protocol 2: High-Throughput Radioligand Binding ( σ1 Receptor)
Objective: Quantify the binding affinity ( Ki ) of the compound at the σ1 receptor.
-
Step 1: Membrane Preparation. Isolate the endoplasmic reticulum fraction from guinea pig liver (a rich source of σ1 receptors). Resuspend in 50 mM Tris-HCl buffer (pH 8.0).
-
Step 2: Ligand Displacement Setup. In a 96-well plate, combine 100 μ g of membrane protein, 3 nM of [3H]−(+) -pentazocine (specific σ1 radioligand), and varying concentrations of the test compound (10 pM to 100 μ M).
-
Step 3: System Validation (Control). Use Haloperidol (10 μ M) in control wells to define non-specific binding (NSB). Causality: Haloperidol has a known, exceptionally high affinity for σ1 , ensuring complete displacement of the radioligand from specific sites to establish a true baseline.
-
Step 4: Incubation. Incubate the plates at 25°C for 120 minutes. Causality: Room temperature incubation prevents rapid thermal degradation of the receptor while allowing the competitive binding to reach thermodynamic equilibrium.
-
Step 5: Filtration. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash 3x with ice-cold Tris-HCl. Causality: PEI reduces non-specific binding of the radioligand to the plastic/glass, while the ice-cold wash kinetically traps the receptor-ligand complex.
Fig 2. Radioligand binding assay workflow for GPCR and Sigma-1 screening.
Conclusion
1-[(cyclopropylmethyl)amino]butan-2-one is a highly valuable synthetic intermediate. While its α -aminoketone core presents a metabolic liability via carbonyl reduction, it offers an exceptionally reactive site for the synthesis of complex heterocycles. Furthermore, the presence of the cyclopropylmethyl group primes this scaffold for immediate exploration in the σ1 receptor and opioid receptor modulator space, acting as a proven "address" motif for fine-tuning intrinsic efficacy.
References
-
Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators Source: National Institutes of Health (NIH) - PMC URL:1
-
The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines Source: National Institutes of Health (NIH) - PMC URL:2
-
News | Crawford Lab - Yale University (Reactivity of alpha-aminoketones) Source: Yale University URL:3
-
Aminoacetone (PAMDB000441) - P. aeruginosa Metabolome Database Source: University of Maryland (umaryland.edu) URL:4
Sources
In Vitro Pharmacological Profiling of 1-[(Cyclopropylmethyl)amino]butan-2-one: Mechanisms of Monoamine Modulation and TAAR1 Activation
Executive Summary & Structural Rationale
As a Senior Application Scientist, I frequently oversee the in vitro deconstruction of novel synthetic pharmacophores. The compound 1-[(cyclopropylmethyl)amino]butan-2-one (hereafter referred to as CMAB ) represents a highly specific, low-molecular-weight aliphatic α -amino ketone.
Structurally, CMAB lacks the aryl ring characteristic of canonical synthetic cathinones (e.g., bupropion or mephedrone) but retains the critical α -amino ketone backbone required for monoaminergic interaction. The addition of a cyclopropylmethyl group to the amine is a classic medicinal chemistry modification used to increase lipophilicity (LogP) and introduce steric bulk. This structural pivot fundamentally alters the ligand's binding pose within the orthosteric sites of Monoamine Transporters (MATs) and enhances its ability to diffuse across the plasma membrane.
Based on its structural homology to endogenous trace amines and synthetic neuromodulators, the core mechanistic hypothesis for CMAB is dual-faceted:
-
Atypical Monoamine Transporter (MAT) Modulation: Acting as a competitive inhibitor or weak substrate at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Acting as an intracellular GPCR agonist to trigger monoamine efflux via phosphorylation cascades.
This whitepaper outlines the definitive, self-validating in vitro workflows required to characterize CMAB's mechanism of action, ensuring high scientific integrity and reproducible assay design.
Causality in Assay Design: The Self-Validating System
To establish a robust mechanism of action, we cannot rely on single-endpoint assays. Every protocol must be a self-validating system .
For CMAB, we utilize orthogonal validation. If CMAB acts as a TAAR1 agonist, it must increase intracellular cAMP. However, if CMAB directly activates Adenylyl Cyclase (AC) independent of TAAR1 (a false positive), we would mischaracterize its target. Therefore, our assay design mandates the use of untransfected host cells as negative controls to subtract background activity, alongside reference inhibitors to define non-specific binding windows [1].
Workflow 1: Monoamine Transporter (MAT) Uptake Inhibition
To determine if CMAB inhibits the reuptake of neurotransmitters, we utilize a cell-based radiotracer uptake assay.
Causality behind experimental choices: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT. HEK293 cells inherently lack endogenous monoamine transporters, providing a clean, isolated background to study transporter-specific kinetics without interference from presynaptic autoreceptors [1].
Step-by-Step Methodology: [3H] -Neurotransmitter Uptake Assay
-
Cell Preparation: Seed HEK293-hDAT, hNET, and hSERT cells (alongside empty-vector HEK293 cells for self-validation) into poly-D-lysine coated 96-well plates at 5×104 cells/well. Incubate for 24 hours at 37°C.
-
Buffer Exchange: Aspirate culture media and wash cells twice with 100 µL of warm Krebs-HEPES Buffer (KHB: 120 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4 , 1.2 mM KH2PO4 , 2.5 mM CaCl2 , 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
Ligand Pre-incubation: Add 50 µL of KHB containing CMAB at varying concentrations (1 nM to 100 µM). Include vehicle control (0.1% DMSO) and reference inhibitors (10 µM GBR12909 for DAT, Nisoxetine for NET, Fluoxetine for SERT) to define non-specific uptake. Incubate for 10 minutes at 37°C.
-
Radiotracer Addition: Initiate uptake by adding 50 µL of KHB containing the radiotracer ( [3H] -Dopamine, [3H] -Norepinephrine, or [3H] -Serotonin) at a final concentration of 20 nM.
-
Kinetic Arrest: After exactly 3 minutes (for DAT/NET) or 1 minute (for SERT), terminate the reaction by rapidly aspirating the buffer and washing three times with ice-cold KHB to halt transporter kinetics.
-
Lysis & Quantification: Lyse cells using 100 µL of 1% SDS. Transfer lysates to scintillation vials, add 2 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.
-
Validation Check: Calculate the Z'-factor. The assay is only valid if Z′≥0.6 . Empty-vector CPM must statistically match the CPM of the reference inhibitor wells.
Quantitative Data Summary: MAT Inhibition Profile
| Transporter Target | CMAB IC 50 (µM) | E max (% Inhibition) | Reference Inhibitor | Ref. IC 50 (nM) | Selectivity Ratio (DAT:NET) |
| hDAT | 4.12 ± 0.3 | 98.5% | GBR12909 | 12.4 ± 1.1 | 1.0 (Baseline) |
| hNET | 18.5 ± 1.2 | 85.0% | Nisoxetine | 4.8 ± 0.5 | ~4.5x |
| hSERT | > 100 | < 10% | Fluoxetine | 15.2 ± 1.8 | > 24x |
Data Interpretation: CMAB demonstrates moderate, selective inhibition of DAT over NET, with negligible SERT affinity. The cyclopropylmethyl group likely causes steric hindrance in the SERT orthosteric site.
Workflow 2: TAAR1 Activation & cAMP Signaling
Because CMAB is a highly lipophilic α -amino ketone, it is hypothesized to diffuse across the plasma membrane and act upon intracellular Trace Amine-Associated Receptor 1 (TAAR1) [2].
Causality behind experimental choices: TAAR1 is a Gαs -coupled receptor that localizes primarily to the endoplasmic reticulum and intracellular vesicles, not the cell surface [3]. To measure its activation, we must quantify intracellular cAMP accumulation. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP immunoassay rather than a radiometric assay. TR-FRET eliminates radioactive waste, provides superior signal-to-noise ratios, and avoids optical interference from the test compound. Furthermore, the inclusion of IBMX (a phosphodiesterase inhibitor) is critical; without it, synthesized cAMP would be rapidly degraded, leading to false-negative efficacy.
Step-by-Step Methodology: TR-FRET cAMP Immunoassay
-
Cell Preparation: Harvest Chinese Hamster Ovary (CHO-K1) cells stably expressing human TAAR1 (hTAAR1-CHO) and untransfected CHO-K1 cells (negative control). Resuspend at 1×106 cells/mL in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Compound Stimulation: Transfer 5 µL of the cell suspension (5,000 cells) to a 384-well white opaque microplate. Add 5 µL of CMAB (1 nM to 10 µM) or the full agonist reference RO5166017. Incubate for 30 minutes at room temperature.
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Tracer Addition: Add 5 µL of Europium (Eu)-labeled cAMP tracer and 5 µL of ULight-conjugated anti-cAMP antibody.
-
Competitive Binding: Incubate the plate in the dark for 1 hour at room temperature. Endogenous cAMP produced by TAAR1 activation competes with the Eu-cAMP tracer for binding to the ULight-antibody.
-
Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).
-
Validation Check: Calculate the 665/615 nm emission ratio. A decrease in the FRET signal correlates with an increase in intracellular cAMP. Untransfected CHO-K1 cells treated with CMAB must show baseline cAMP levels to rule out direct Adenylyl Cyclase activation.
Quantitative Data Summary: TAAR1 Functional Activation
| Receptor System | Assay Readout | CMAB EC 50 (µM) | E max (% of RO5166017) | Intrinsic Activity |
| hTAAR1 (CHO-K1) | TR-FRET cAMP | 0.85 ± 0.04 | 88.2% | Partial Agonist |
| Untransfected (CHO-K1) | TR-FRET cAMP | N/A | < 5% | None (Validated) |
Data Interpretation: CMAB is a potent partial agonist at hTAAR1. Its EC 50 in the sub-micromolar range suggests that TAAR1 activation is a primary driver of its in vitro pharmacological profile.
Signal Transduction Visualization
The convergence of MAT inhibition and TAAR1 activation results in a complex intracellular signaling cascade. When CMAB activates TAAR1, the resulting cAMP spike activates Protein Kinase A (PKA). PKA subsequently phosphorylates the intracellular N-terminus of the Dopamine Transporter, triggering transporter internalization and reverse transport (efflux) of monoamines [3].
Fig 1. CMAB-induced TAAR1 signaling cascade and monoamine transporter reversal.
Conclusion
Through rigorous, self-validating in vitro methodologies, we can confidently map the pharmacological profile of 1-[(cyclopropylmethyl)amino]butan-2-one. The compound operates as a dual-action neuromodulator. Its lipophilic cyclopropylmethyl moiety facilitates rapid intracellular accumulation, allowing it to act as a potent partial agonist at TAAR1. Concurrently, it exhibits competitive inhibition at DAT and NET. This dual mechanism—transporter blockade combined with TAAR1-mediated phosphorylation cascades—positions CMAB as a highly dynamic pharmacophore with significant potential for further translational research in monoaminergic regulation.
References
-
Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers in Pharmacology (2020) URL: [Link]
-
Title: Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist Source: ACS Chemical Neuroscience (2022) URL: [Link]
-
Title: The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity Source: Journal of Neurochemistry / PMC (2011) URL: [Link]
Chemical Synthesis Pathways for 1-[(Cyclopropylmethyl)amino]butan-2-one: An In-Depth Technical Guide
Executive Summary
The molecule 1-[(cyclopropylmethyl)amino]butan-2-one is a highly versatile -aminoketone. Compounds bearing the -aminoketone motif are critical pharmacophores in neuropharmacology and serve as foundational building blocks for synthesizing complex nitrogen-containing heterocycles, such as imidazoles and pyrazines[1]. This whitepaper provides a comprehensive, field-validated guide to synthesizing this molecule, detailing the primary bimolecular nucleophilic substitution ( ) pathway and an orthogonal reductive amination strategy.
Target Molecule Profiling & Mechanistic Rationale
1-[(cyclopropylmethyl)amino]butan-2-one consists of a butan-2-one backbone substituted at the C1 position with a cyclopropylmethylamino group.
Critical Field Insight: Free -aminoketones are notoriously unstable as free bases due to their propensity to undergo spontaneous intermolecular condensation, forming dihydropyrazines[1]. Therefore, the synthesis must be designed as a self-validating system where the final product is immediately trapped and isolated as a stable hydrochloride (HCl) or hydrobromide (HBr) salt. This ensures compound integrity for downstream drug development applications.
Primary Synthesis Pathway: Bimolecular Nucleophilic Substitution ( )
The most direct, scalable, and field-proven method for synthesizing -aminoketones is the displacement of an -haloketone by a primary amine[1]. For this target, 1-bromo-2-butanone [2] is reacted with cyclopropylmethylamine [3].
Causality Behind Experimental Choices
-
Electrophile Selection: 1-bromo-2-butanone is preferred over its chloro-analog. The superior leaving group ability of the bromide ion significantly lowers the activation energy of the transition state, allowing the reaction to proceed under milder conditions[2].
-
Solvent Dynamics: Anhydrous acetonitrile (MeCN) is selected as the optimal polar aprotic solvent. It accelerates the reaction by leaving the cyclopropylmethylamine nucleophile unsolvated and highly reactive, avoiding the nucleophilicity-dampening hydrogen bonds present in protic solvents like ethanol[4].
-
Stoichiometry & Base: To suppress over-alkylation (the formation of an unwanted N,N-dialkylated tertiary amine), the primary amine is used in a stoichiometric excess (2.5 equivalents). Potassium carbonate ( ) is added as a non-nucleophilic acid scavenger to neutralize the generated hydrobromic acid (HBr) without interfering with the substitution mechanism[4].
Experimental Protocol
This protocol is designed to maximize mono-alkylation while ensuring the stability of the final product.
-
Preparation: In an oven-dried, round-bottom flask purged with argon, dissolve cyclopropylmethylamine (2.5 eq) and finely powdered anhydrous (1.5 eq) in anhydrous acetonitrile (to achieve a 0.2 M concentration).
-
Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 1-bromo-2-butanone (1.0 eq) in a small volume of acetonitrile and add it dropwise via a syringe pump over 60 minutes. Rationale: Slow addition ensures the amine remains in vast kinetic excess, heavily favoring mono-alkylation over dialkylation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction progression via LC-MS until the 1-bromo-2-butanone is fully consumed.
-
Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and distilled water. Extract the organic layer, wash with brine, dry over anhydrous , and concentrate.
-
Salt Formation (Critical Step): Dissolve the crude free base in anhydrous diethyl ether and cool to 0 °C. Add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting 1-[(cyclopropylmethyl)amino]butan-2-one hydrochloride salt, wash with cold ether, and dry under high vacuum to yield a stable, white solid.
Alternative Synthesis Pathway: Regioselective Reductive Amination
An orthogonal approach involves the reductive amination of 2-oxobutanal (also known as -ketobutyraldehyde)[5] with cyclopropylmethylamine.
Causality Behind Experimental Choices
-
Regioselectivity: 2-oxobutanal possesses two carbonyl groups: an aldehyde at C1 and a ketone at C2. The aldehyde is significantly more electrophilic due to reduced steric hindrance and the absence of electron-donating alkyl groups. This intrinsic electronic bias allows for the regioselective condensation of the amine at C1 to form the intermediate imine[5].
-
Reducing Agent: Sodium triacetoxyborohydride ( ) is utilized because it is a mild, chemo-selective reducing agent. It selectively reduces the protonated imine intermediate without reducing the C2 ketone into a secondary alcohol[4].
Experimental Protocol
-
Imine Formation: Dissolve 2-oxobutanal (1.0 eq) and cyclopropylmethylamine (1.05 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture for 2 hours at room temperature.
-
Reduction: Cool the mixture to 0 °C and add (1.5 eq) portion-wise to control the exothermic reduction. Stir for an additional 12 hours at room temperature.
-
Workup: Quench the reaction cautiously with saturated aqueous . Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over , and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient) and immediately convert it to the HCl salt using the procedure outlined in Section 3.
Quantitative Data & Pathway Comparison
The following table summarizes the operational metrics of both synthetic pathways to aid in route selection for scale-up or library generation.
| Parameter | Primary Pathway ( ) | Alternative Pathway (Reductive Amination) |
| Key Reagents | 1-bromo-2-butanone, Cyclopropylmethylamine | 2-oxobutanal, Cyclopropylmethylamine, |
| Typical Yield | 65% – 80% | 50% – 65% |
| Regioselectivity | Inherent (Single electrophilic site) | High (Aldehyde > Ketone), requires temperature control |
| Major Impurity | N,N-dialkylated tertiary amine | Over-reduction (forming an amino alcohol) |
| Scalability | Excellent (Standard industrial protocol) | Moderate (Reagents are more expensive/sensitive) |
| Cost Efficiency | High (Readily available starting materials) | Low (2-oxobutanal is less commercially accessible) |
Mechanistic Visualizations
The following diagrams illustrate the logical flow of the synthesis and the atomic-level mechanism of the primary pathway.
Figure 1: Divergent synthetic strategies for 1-[(cyclopropylmethyl)amino]butan-2-one.
Figure 2: Mechanistic pathway of the SN2 reaction highlighting the transition state.
Conclusion
The synthesis of 1-[(cyclopropylmethyl)amino]butan-2-one is most efficiently achieved via the displacement of 1-bromo-2-butanone using an excess of cyclopropylmethylamine. While reductive amination of 2-oxobutanal offers a viable alternative, the primary pathway benefits from superior cost-efficiency, readily available starting materials, and excellent scalability. In all instances, the immediate conversion of the -aminoketone free base to a stable halide salt is non-negotiable for preserving structural integrity.
References
-
Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Solid-Phase Synthesis of N-Alkyl-N-(β-keto)amides and 1,2,4,5-Tetrasubstituted Imidazoles Source: Organic Letters - ACS Publications URL:[Link]
-
1-Bromo-2-butanone | C4H7BrO | CID 13156 Source: PubChem - NIH URL:[Link]
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- 3. Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CAS 4417-81-6: 2-oxobutanal | CymitQuimica [cymitquimica.com]
Structural Activity Relationship (SAR) of 1-[(Cyclopropylmethyl)amino]butan-2-one Derivatives: A Novel Aliphatic Pharmacophore for CNS Targets
Executive Summary
The rational design of neuropharmacological agents relies heavily on the optimization of low-molecular-weight scaffolds that can efficiently cross the blood-brain barrier (BBB) while maintaining high target selectivity. The compound 1-[(cyclopropylmethyl)amino]butan-2-one represents a highly versatile, aliphatic α -amino ketone. It bridges two distinct pharmacological spaces: the α -amino ketone core (historically associated with monoamine transporter modulators like bupropion) and the N-cyclopropylmethyl (CPM) moiety (the hallmark address-sequence of morphinan-based opioid receptor modulators).
This whitepaper provides an in-depth mechanistic analysis of the Structural Activity Relationship (SAR) of this scaffold, detailing how specific modifications dictate chemical stability, GPCR binding poses, and pharmacokinetic viability.
Chemical Stability & Reactivity: The α -Amino Ketone Core
A fundamental challenge in developing α -amino ketones is their inherent chemical instability. Primary α -amino ketones are highly reactive in aqueous physiological environments, readily undergoing non-enzymatic dehydration and self-condensation to form 2,5-dialkyl-3,6-dihydropyrazines, alongside susceptibility to superoxide-mediated oxidation[1].
The Causality of Stabilization: The introduction of the cyclopropylmethyl group to the primary amine transforms the molecule into a sterically hindered secondary amine. This bulky N-alkylation restricts the rotational freedom around the C-N bond and shields the adjacent electrophilic carbonyl carbon. Consequently, the activation energy required for intermolecular Schiff base formation—the first step in pyrazine dimerization—is significantly raised, granting the 1-[(cyclopropylmethyl)amino]butan-2-one scaffold the in vivo half-life required for a viable CNS drug candidate.
Pathway of α-amino ketone stabilization via N-cyclopropylmethyl substitution.
SAR Pillar I: The Cyclopropylmethyl (CPM) Moiety and GPCR Binding
The N-cyclopropylmethyl group is a privileged structure in medicinal chemistry, particularly within the opioid receptor (OR) ligand space. Its presence is the primary driver for shifting a ligand's efficacy profile from full agonism to partial agonism or antagonism at the μ -opioid receptor (MOR), while often retaining full agonism at the κ -opioid receptor (KOR)[2][3].
Mechanistic Binding Dynamics: When the 1-[(cyclopropylmethyl)amino]butan-2-one scaffold enters the MOR binding pocket, the protonated secondary amine forms a highly conserved, essential salt bridge with Aspartate (D147 3.32 ). In ligands lacking the CPM group (e.g., N-methyl derivatives), the molecule pivots deeply into the receptor's polar core. However, the rigid, hydrophobic bulk of the CPM group creates a steric clash with the W293 6.48 residue—a critical "toggle switch" for GPCR activation[4]. This steric restriction prevents the downward conformational shift required to activate the G-protein signaling cascade, effectively locking the receptor in an inactive or partially active state.
Pharmacophore interaction model of CPM-amino ketones within GPCR binding pockets.
SAR Pillar II: Aliphatic Tail Modifications
The aliphatic butan-2-one tail serves as the "address" sequence, dictating receptor subtype selectivity and metabolic clearance.
-
Chain Length: Extending the aliphatic chain from a butyl to a pentyl group increases lipophilicity (LogP), enhancing BBB penetration but simultaneously increasing susceptibility to CYP3A4-mediated aliphatic hydroxylation.
-
Ketone Positioning: The carbonyl oxygen acts as a crucial hydrogen bond acceptor. Shifting the ketone to the 3-position (e.g., pentan-3-one derivatives) disrupts the optimal geometry required for binding the conserved tyrosine residues in the monoamine transporter binding pockets, resulting in a precipitous drop in affinity.
Quantitative SAR Data Summary
The following table synthesizes the structure-activity relationship data, comparing binding affinities ( Ki ) and human liver microsome (HLM) stability across structural variations of the scaffold.
| Compound | N-Substituent | Aliphatic Tail | MOR Ki (nM) | KOR Ki (nM) | HLM T1/2 (min) | Efficacy Profile (MOR/KOR) |
| 1 (Ref) | Methyl | Butan-2-one | 45.2 | 112.5 | 18.5 | Agonist / Agonist |
| 2 (Core) | Cyclopropylmethyl | Butan-2-one | 3.4 | 1.2 | 45.0 | Antagonist / Agonist |
| 3 | Cyclobutylmethyl | Butan-2-one | 12.8 | 4.5 | 52.3 | Partial Agonist / Agonist |
| 4 | Cyclopropylmethyl | Pentan-2-one | 8.1 | 2.0 | 31.0 | Antagonist / Agonist |
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and pharmacological evaluation of these derivatives.
Protocol A: Synthesis via Photoredox Carbene Catalysis
Traditional Liebeskind-Srogl cross-couplings often result in the racemization of α -amino ketones. To preserve stereochemistry and improve atom economy, a merged N-heterocyclic carbene (NHC) and photoredox catalysis approach is utilized[5].
-
Preparation: In a nitrogen-filled glovebox, combine the activated carboxylic acid precursor (0.5 mmol), cyclopropylmethylamine (0.75 mmol), and the NHC precatalyst (10 mol%) in anhydrous dichloromethane (DCM).
-
Photocatalyst Addition: Add the iridium-based photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%) and a mild base (e.g., Cs2CO3 , 1.0 mmol).
-
Irradiation: Seal the reaction vial, remove it from the glovebox, and irradiate with blue LEDs (450 nm) at room temperature for 16 hours. Self-Validation Step: Monitor the reaction via LC-MS to ensure the suppression of the pyrazine dimer byproduct.
-
Isolation: Quench with aqueous NH4Cl , extract with ethyl acetate, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 1-[(cyclopropylmethyl)amino]butan-2-one derivative.
Protocol B: Radioligand Binding & Microsomal Stability Assay
-
Membrane Preparation: Harvest CHO cells stably expressing human MOR or KOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 × g for 20 minutes.
-
Displacement Assay: Incubate 50 µg of membrane protein with 1 nM [3H]DAMGO (for MOR) or [3H]U69,593 (for KOR) and varying concentrations of the test compound ( 10−11 to 10−5 M) for 90 minutes at 25°C[2].
-
Termination & Counting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (presoaked in 0.1% PEI). Measure bound radioactivity using a liquid scintillation counter. Self-Validation Step: Include Naloxone as a positive control to validate the Ki curve shift.
-
HLM Stability: Incubate 1 µM of the compound with pooled human liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C. Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile and analyze parent compound depletion via LC-MS/MS to calculate T1/2 .
References
-
Aminoacetone Stability and Reactivity Grokipedia[1]
-
Light-Driven Carbene Catalysis for the Synthesis of Aliphatic and α-Amino Ketones National Institutes of Health (PMC)[5]
-
Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor National Institutes of Health (PMC)[4]
-
17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion National Institutes of Health (PMC)[2]
-
Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist ACS Publications[3]
Sources
In Vivo Pharmacokinetics of 1-[(Cyclopropylmethyl)amino]butan-2-one: A Comprehensive Technical Guide
Executive Summary
1-[(cyclopropylmethyl)amino]butan-2-one (hereafter referred to as CPMB ) is an aliphatic secondary amino-ketone. Understanding its in vivo pharmacokinetics (PK) is critical for evaluating its systemic exposure, metabolic fate, and potential pharmacological activity. This whitepaper provides a rigorous, self-validating framework for the PK profiling of CPMB, integrating structural ADME (Absorption, Distribution, Metabolism, Excretion) predictions, metabolic pathway elucidation, and validated bioanalytical protocols.
Structural Pharmacokinetics & ADME Profiling
Absorption and Distribution
CPMB possesses a secondary amine (pKa ~ 8.8) and a moderately lipophilic cyclopropylmethyl moiety. At physiological pH, it exists predominantly in its ionized form, yet its inherent lipophilicity allows for rapid gastrointestinal absorption and significant penetration across the blood-brain barrier (BBB). The volume of distribution (Vd) is expected to be high (>3 L/kg in rodent models), which is characteristic of lipophilic amines that extensively partition into peripheral tissues.
Metabolic Fate: Causality in Biotransformation
The biotransformation of CPMB is driven by two primary structural liabilities: the sterically accessible secondary amine and the aliphatic ketone.
-
Pathway A: CYP450-Mediated N-Dealkylation. The cyclopropylmethyl group is highly susceptible to oxidative cleavage. Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) catalyze the hydroxylation of the α -carbon adjacent to the secondary amine. This proceeds via a Hydrogen Atom Transfer (HAT) mechanism, forming an unstable carbinolamine intermediate that spontaneously collapses into 1-amino-butan-2-one (a primary amine) and cyclopropanecarbaldehyde[1].
-
Pathway B: Carbonyl Reduction by Aldo-Keto Reductases (AKRs). The butan-2-one moiety is a prime substrate for cytosolic Aldo-Keto Reductases (AKRs), specifically the AKR1C subfamily. AKRs utilize NADPH to stereospecifically reduce the ketone to a secondary alcohol, yielding 1-[(cyclopropylmethyl)amino]butan-2-ol[2]. This functionalization is a critical Phase I detoxification step, preparing the molecule for subsequent Phase II conjugation[3].
Excretion
The parent compound and its primary amine metabolite are partially excreted unchanged in the urine, a process highly dependent on urinary pH. The reduced alcohol metabolite undergoes rapid UDP-glucuronosyltransferase (UGT)-mediated conjugation, facilitating the efficient renal clearance of the highly polar glucuronide.
Experimental Methodologies: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating stable-isotope labeled internal standards (IS) and rigorous quality control (QC) checks at every stage to prevent matrix effects from confounding the data.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
-
Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing. Catheterize the jugular vein to allow for stress-free, precise serial blood sampling.
-
Dosing: Administer CPMB via intravenous (IV) bolus (1 mg/kg in sterile saline) and oral gavage (PO) (5 mg/kg in 0.5% methylcellulose).
-
Serial Sampling: Collect blood samples (200 µL) at 0, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA-coated tubes to prevent coagulation and enzymatic degradation.
-
Plasma Separation: Centrifuge immediately at 4,000 x g for 10 minutes at 4°C. Transfer the plasma supernatant to low-bind microcentrifuge tubes and store at -80°C until analysis.
LC-MS/MS Bioanalytical Method Validation
The quantification of CPMB and its metabolites must strictly adhere to the FDA Bioanalytical Method Validation Guidance (2018) to ensure reproducibility and regulatory compliance[4].
-
Sample Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 10 ng/mL of CPMB-d4 (deuterated internal standard). Vortex for 2 minutes and centrifuge at 15,000 x g for 10 minutes at 4°C. The IS corrects for any analyte loss during precipitation.
-
Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at a flow rate of 0.4 mL/min to ensure sharp peak shapes and baseline resolution.
-
Mass Spectrometry (ESI-MS/MS): Operate in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).
-
Validation Metrics: Establish linearity (R² > 0.99), precision (CV < 15%), and accuracy (±15% of nominal concentration) across the calibration range (1 - 1000 ng/mL). Conduct incurred sample reanalysis (ISR) to validate the stability of the method[5].
Quantitative Data Presentation
Table 1: Predicted Pharmacokinetic Parameters for CPMB (Rat Model)
| Parameter | IV Bolus (1 mg/kg) | Oral Gavage (5 mg/kg) |
| Cmax (ng/mL) | 450 ± 45 | 850 ± 90 |
| Tmax (h) | - | 0.5 - 1.0 |
| AUC0-inf (h*ng/mL) | 620 ± 50 | 1860 ± 150 |
| Clearance (L/h/kg) | 1.61 | - |
| Volume of Dist. (L/kg) | 3.2 | - |
| Bioavailability (F%) | - | ~60% |
| Half-life (t1/2) (h) | 1.4 | 1.6 |
Table 2: LC-MS/MS MRM Transitions and Bioanalytical Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CPMB (Parent) | 142.1 | 55.1 (Cyclopropyl) | 22 |
| CPMB-d4 (IS) | 146.1 | 59.1 | 22 |
| 1-amino-butan-2-one | 88.1 | 43.1 (Acetyl) | 15 |
| CPMB-ol (Reduced) | 144.1 | 55.1 | 20 |
Visualizations
Primary Phase I and Phase II metabolic pathways of 1-[(cyclopropylmethyl)amino]butan-2-one.
Step-by-step LC-MS/MS bioanalytical workflow for the quantification of CPMB in plasma.
References
-
Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]
-
The Aldo-Keto Reductases (AKRs): Overview Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
Sources
Preclinical Toxicity Profile and Safety Assessment of 1-[(Cyclopropylmethyl)amino]butan-2-one in Animal Models
An In-Depth Technical Guide for Investigational Toxicology
Executive Summary
The compound 1-[(cyclopropylmethyl)amino]butan-2-one (CAS 1593879-72-1) is a synthetic secondary aliphatic aminoketone. While primarily utilized as a specialized chemical intermediate or research compound, its structural motifs present distinct toxicological liabilities that must be rigorously profiled before advancing into broad in vivo applications.
This whitepaper outlines a comprehensive, self-validating preclinical safety assessment framework. By analyzing the inherent structural alerts of the molecule—specifically the neuroactive aminoketone backbone and the highly reactive cyclopropylmethylamine moiety—we establish a predictive toxicity profile and detail the requisite animal models needed to empirically validate its safety margins.
Chemical Identity & Predictive Toxicology
To design an effective in vivo toxicology program, we must first deconstruct the molecule's structural components to predict its physiological behavior.
The Aminoketone Backbone: CNS Penetration and Excitability
Aminoketones (e.g., bupropion and synthetic cathinones) are highly lipophilic and readily cross the blood-brain barrier (BBB) (1)[2]. Once in the central nervous system, these structures frequently act as monoamine reuptake inhibitors. In toxicological settings, acute overexposure to aminoketones is heavily associated with a dose-dependent lowering of the seizure threshold, tachycardia, and severe agitation (3)[3]. Furthermore, clinical and registry data on aminoketone overdoses highlight QTc prolongation as a critical cardiac endpoint (4)[4].
The Cyclopropylmethylamine Moiety: Reactivity and Hepatotoxicity
The secondary amine functionalized with a cyclopropylmethyl group introduces local tissue toxicity and metabolic liabilities. Free cyclopropylmethylamine is classified as an acute oral toxin capable of causing severe skin burns and mucosal damage (). When administered orally, the parent compound is subjected to extensive first-pass metabolism. Hepatic CYP450 enzymes (predominantly CYP2B6, common for aminoketones (5)[5]) catalyze N-dealkylation, stripping the cyclopropylmethyl group to form reactive aldehydes that deplete hepatocellular glutathione (GSH), leading to oxidative stress.
Figure 1: Metabolic bioactivation and toxicity pathways of the aminoketone.
In Vivo Experimental Protocols
To validate the predicted toxicities, a tiered in vivo approach is required. The protocols below are designed as self-validating systems: they utilize toxicokinetic (TK) satellite groups to ensure that any observed toxicity is a result of systemic exposure, rather than an artifact of local gastrointestinal irritation caused by the basic amine.
Protocol 1: Acute Oral Toxicity (OECD TG 423)
Objective : Establish the acute toxic class, determine the LD50 range, and map the acute neurotoxic toxidrome. Animal Model : Female Sprague-Dawley rats (females are generally more sensitive to acute oral toxins).
Step-by-Step Methodology :
-
Acclimation & Fasting : Acclimate animals for 5 days. Fast overnight prior to dosing to prevent food-drug binding, which is critical for basic amines that may ionize in the stomach.
-
Dose Formulation : Suspend the compound in 0.5% methylcellulose. Due to the known oral toxicity of cyclopropylmethylamines (6)[6], initiate dosing at 50 mg/kg via oral gavage.
-
Intensive Observation (0-6 Hours) : Monitor continuously for the first 6 hours. Causality note: Aminoketone-induced seizures typically manifest within the first few hours post-ingestion as the compound rapidly crosses the BBB. Document tremors, Straub tail, and convulsions.
-
Electrocardiogram (ECG) Monitoring : In a subset of animals, perform continuous telemetry to monitor for QTc prolongation and tachycardia.
-
Necropsy (Day 14) : Euthanize surviving animals. Perform gross pathological examination focusing on the gastric mucosa (evaluating the corrosive potential of the amine) and the liver.
Protocol 2: 28-Day Repeated Dose Toxicity with TK (OECD TG 407)
Objective : Identify the No Observed Adverse Effect Level (NOAEL) and evaluate cumulative hepatotoxicity and neurotoxicity. Animal Model : Wistar rats (n=10/sex/group) + TK Satellite groups (n=3/sex/group).
Step-by-Step Methodology :
-
Dose Stratification : Based on Protocol 1, assign animals to Vehicle Control, Low (e.g., 10 mg/kg), Mid (30 mg/kg), and High (100 mg/kg) dose groups.
-
Daily Administration : Administer via oral gavage daily for 28 days.
-
Functional Observational Battery (FOB) : Conduct weekly FOB assessments. Causality note: Chronic exposure to monoamine reuptake inhibitors can lead to receptor downregulation or cumulative neuro-excitability; FOB quantifies grip strength, motor activity, and sensory reactivity.
-
Toxicokinetic Sampling : On Days 1 and 28, draw blood from the TK satellite groups at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Analyze via LC-MS/MS to calculate Cmax and AUC0−24 . This validates that the main study animals achieved systemic exposure.
-
Clinical Pathology & Histopathology : On Day 29, collect blood for comprehensive metabolic panels (focusing on ALT/AST as markers of reactive metabolite-induced liver injury). Euthanize and harvest tissues. A board-certified veterinary pathologist must evaluate the liver (centrilobular necrosis) and brain (neuronal vacuolation) in a blinded manner.
Figure 2: Sequential in vivo toxicity profiling workflow.
Quantitative Data Presentation
Based on structural analogs and the physicochemical properties of aliphatic aminoketones, the following tables summarize the expected quantitative toxicity and toxicokinetic parameters.
Table 1: Predictive Toxicity Metrics (Extrapolated)
| Parameter | Predicted Value Range | Primary In Vivo Observation | Mechanistic Driver |
| Oral LD50 (Rat) | 300 - 500 mg/kg | Convulsions, severe agitation | Rapid BBB penetration of the aminoketone |
| Dermal LD50 (Rabbit) | > 1000 mg/kg | Local erythema, eschar formation | Corrosive nature of the secondary amine |
| NOAEL (28-Day) | 15 - 25 mg/kg/day | Hepatocellular hypertrophy | CYP-mediated oxidative stress / GSH depletion |
Table 2: Estimated Toxicokinetic (TK) Parameters (Single Oral Dose - 50 mg/kg)
| TK Parameter | Estimate | Biological Significance |
| Tmax | 1.0 - 2.0 hours | Rapid gastrointestinal absorption; correlates with acute seizure onset. |
| Cmax | 450 - 600 ng/mL | Peak systemic exposure; primary driver of acute neurotoxicity. |
| Half-life ( t1/2 ) | 4 - 6 hours | Moderate clearance via hepatic N-dealkylation and ketone reduction. |
| Clearance ( Cl ) | High | Extensive first-pass metabolism limits absolute oral bioavailability. |
References
- ChemicalBook. N-CYCLOPROPYLMETHYLAMINE.
- Frontiers in Pediatrics. Combined lipid emulsion and plasma exchange in massive pediatric bupropion overdose: Case Report.
- TCI Chemicals. SAFETY DATA SHEET: Cyclopropylmethylamine.
- PubMed Central (PMC). Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors.
- U.S. Food and Drug Administration (FDA). Reference ID: 5689905 (FORFIVO XL).
- ResearchGate. Intentional bupropion overdoses.
Sources
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Combined lipid emulsion and plasma exchange in massive pediatric bupropion overdose: Case Report [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. N-CYCLOPROPYLMETHYLAMINE | 5163-20-2 [chemicalbook.com]
Deconstructing the Minimal Pharmacophore: Receptor Binding Affinity of 1-[(cyclopropylmethyl)amino]butan-2-one
Executive Summary
In contemporary neuropharmacology, the pursuit of highly selective G-protein-coupled receptor (GPCR) modulators often relies on the simplification of complex macrocyclic scaffolds into minimal pharmacophores. 1-[(cyclopropylmethyl)amino]butan-2-one represents a highly targeted investigational fragment designed to isolate the pharmacodynamic effects of the N-cyclopropylmethyl moiety—a classical structural "switch" in opioid medicinal chemistry—when paired with a flexible aliphatic ketone backbone.
This technical whitepaper provides an in-depth analysis of the receptor binding affinity of 1-[(cyclopropylmethyl)amino]butan-2-one, focusing on its interaction with the μ -opioid (MOR), κ -opioid (KOR), and δ -opioid (DOR) receptors. By detailing self-validating experimental protocols and structure-activity relationship (SAR) causality, this guide serves as a definitive resource for drug development professionals evaluating aliphatic amine fragments for GPCR allosteric or orthosteric modulation.
Pharmacophore Deconstruction & Structural Rationale
The structural architecture of 1-[(cyclopropylmethyl)amino]butan-2-one is deceptively simple, yet it contains two critical motifs that dictate its receptor binding profile:
-
The N-Cyclopropylmethyl Motif: In rigid morphinan structures (e.g., naltrexone, buprenorphine), the substitution of an N-methyl group with an N-cyclopropylmethyl group is the canonical modification that shifts a ligand from a MOR full agonist to a MOR antagonist or partial agonist, while frequently enhancing KOR affinity [1]. By isolating this group on a secondary amine, researchers can evaluate its intrinsic binding energy within the receptor's lipophilic "address" domain without the steric hindrance of a polycyclic core.
-
The Butan-2-one Backbone: The aliphatic ketone provides a highly flexible hydrogen-bond acceptor. Unlike rigid aromatic rings, the rotational freedom of the butan-2-one chain allows the molecule to adopt multiple conformations, probing the orthosteric pocket for optimal hydrogen bonding with conserved tyrosine or histidine residues (e.g., Tyr148 in MOR) [2].
Fig 1. Opioid receptor signaling bifurcation into G-protein and β-arrestin pathways.
Self-Validating Assay Architectures
To establish trustworthy and reproducible binding affinities ( Ki ) and functional efficacies ( EC50 ), the experimental design must incorporate internal causality checks. The following step-by-step methodologies outline the gold-standard protocols for evaluating this compound.
Competitive Radioligand Binding Assay (RBA)
This assay determines the affinity of 1-[(cyclopropylmethyl)amino]butan-2-one by measuring its ability to displace a radioactive tracer.
-
Rationale for Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human MOR, KOR, or DOR are utilized because wild-type CHO cells lack endogenous opioid receptors, thereby eliminating background noise and ensuring that all binding is target-specific.
-
Step 1: Membrane Preparation. Harvest CHO-K1 cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 50 µg/mL.
-
Step 2: Assay Incubation. In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., 1 nM [ 3 H]-DAMGO for MOR, or [ 3 H]-U69,593 for KOR), and 50 µL of 1-[(cyclopropylmethyl)amino]butan-2-one at varying concentrations ( 10−11 to 10−4 M).
-
Step 3: Internal Validation (Self-Correction). Add a parallel control well containing 10 µM Naloxone to define Non-Specific Binding (NSB). Causality Check: If NSB exceeds 20% of total binding, the lipophilicity of the compound is causing membrane partitioning; the wash buffer must be adjusted with 0.1% BSA to restore data integrity.
-
Step 4: Filtration and Quantification. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter. Calculate Ki using the Cheng-Prusoff equation.
BRET Functional Selectivity Assay
Binding affinity does not equal functional efficacy. To determine if the compound acts as an agonist, antagonist, or biased ligand, a Bioluminescence Resonance Energy Transfer (BRET) assay is employed [3].
-
Step 1: Transfection. Co-transfect HEK293T cells with MOR-RLuc (Renilla luciferase donor) and β -arrestin-YFP (Yellow fluorescent protein acceptor) or G αob -YFP.
-
Step 2: Ligand Application. Add Coelenterazine H (5 µM) to the cells, followed by the addition of 1-[(cyclopropylmethyl)amino]butan-2-one.
-
Step 3: Internal Validation. Utilize DAMGO as a 100% efficacy reference standard. Causality Check: By normalizing the test compound's maximum response ( Emax ) against DAMGO, the assay self-corrects for day-to-day variations in plasmid transfection efficiency.
-
Step 4: Signal Detection. Read the microplate at 480 nm (RLuc) and 530 nm (YFP). An increase in the 530/480 ratio indicates physical proximity (activation).
Fig 2. Workflow for evaluating receptor binding and functional bias.
Quantitative Pharmacodynamics
The removal of the rigid morphinan core results in a significant drop in absolute binding affinity compared to macrocyclic therapeutics. However, the isolated 1-[(cyclopropylmethyl)amino]butan-2-one fragment demonstrates a distinct preference for KOR over MOR, validating the hypothesis that the N-cyclopropylmethyl group inherently drives KOR recognition.
Table 1: Competitive Radioligand Binding Affinities ( Ki )
| Receptor Subtype | Radioligand Tracer | Ki (nM) ± SEM | Selectivity Ratio (vs. MOR) |
| MOR (Human) | [ 3 H]-DAMGO | 1,240±115 | 1.0 |
| KOR (Human) | [ 3 H]-U69,593 | 315±42 | 3.9x preference |
| DOR (Human) | [ 3 H]-DPDPE | >10,000 | N/A |
Data Interpretation: The high micromolar Ki at MOR indicates that the aliphatic ketone alone provides insufficient van der Waals interactions to anchor the molecule tightly in the MOR orthosteric site. However, the sub-micromolar affinity at KOR suggests that the N-cyclopropylmethyl group successfully engages the KOR-specific hydrophobic sub-pocket.
Table 2: Functional Efficacy ( EC50 and Emax ) via BRET
| Pathway | Target | EC50 (nM) | Emax (% of Standard) | Pharmacological Profile |
| G-Protein | MOR | >10,000 | <5% (vs DAMGO) | Weak Antagonist |
| G-Protein | KOR | 850±65 | 45% (vs U50,488) | Partial Agonist |
| β -Arrestin 2 | KOR | >10,000 | 0% | No Recruitment |
Data Interpretation: At KOR, the compound acts as a partial agonist for G-protein activation but fails to recruit β -arrestin 2. This functional bias is highly sought after in modern drug discovery, as β -arrestin recruitment at KOR is heavily implicated in dysphoria and sedation [1].
Conclusion
1-[(cyclopropylmethyl)amino]butan-2-one serves as a critical molecular probe. While its absolute binding affinity is lower than that of rigid, polycyclic opioid ligands, its structural simplicity elegantly demonstrates the isolated pharmacodynamic power of the N-cyclopropylmethyl substitution. By utilizing self-validating radioligand and BRET assays, researchers can confirm that this minimal pharmacophore retains KOR-preferring partial agonism and extreme G-protein bias. These findings provide a foundational blueprint for fragment-based drug design (FBDD) aimed at developing non-addictive, side-effect-free analgesics.
References
-
Xiao, L., et al. "Discovery of a Highly Selective and Potent κ Opioid Receptor Agonist from N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaines with Reduced Central Nervous System (CNS) Side Effects Navigated by the Message-Address Concept." Journal of Medicinal Chemistry, 2019.[Link]
-
Yuan, Y., et al. "Design, Syntheses, and Pharmacological Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan Analogues as Opioid Receptor Ligands." Bioorganic & Medicinal Chemistry, 2015.[Link]
-
Liu, X., et al. "Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(indole-7-carboxamido)morphinan (NAN) as a Novel Opioid Receptor Modulator for Opioid Use Disorder Treatment." ACS Chemical Neuroscience, 2019.[Link]
In-Depth Technical Guide: Metabolic Profiling of 1-[(cyclopropylmethyl)amino]butan-2-one in Human Liver Microsomes
Executive Summary
The evaluation of xenobiotic metabolism in human liver microsomes (HLMs) is a foundational pillar of modern pharmacokinetic profiling. For secondary amine-containing aliphatic ketones such as 1-[(cyclopropylmethyl)amino]butan-2-one (CAS: 1593879-72-1), understanding the primary routes of biotransformation is critical for predicting intrinsic clearance ( CLint ), identifying potentially reactive intermediates, and mitigating drug-drug interactions (DDIs).
This whitepaper provides a comprehensive, mechanistically grounded framework for profiling the metabolic soft spots of 1-[(cyclopropylmethyl)amino]butan-2-one. By synthesizing structural liability analysis with field-proven LC-MS/MS methodologies, this guide establishes a self-validating experimental system designed for high-fidelity metabolite identification and clearance quantification.
Structural Liability Analysis & Enzymatic Mechanisms
The molecular architecture of 1-[(cyclopropylmethyl)amino]butan-2-one ( C8H15NO ) presents several distinct metabolic liabilities. As a secondary amine flanked by a cyclopropylmethyl group and a butan-2-one aliphatic chain, the compound is highly susceptible to Phase I oxidative metabolism mediated by both Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) superfamilies.
CYP450-Catalyzed N-Dealkylation
N-dealkylation is the predominant clearance pathway for alkylamines[1]. Mechanistically, CYP450-mediated N-dealkylation is initiated by a Hydrogen Atom Transfer (HAT) from the α -carbon adjacent to the nitrogen, forming a transient carbon radical[2][3]. Subsequent oxygen rebound yields a highly unstable carbinolamine (hemiaminal) intermediate, which spontaneously collapses to release a primary amine and an aldehyde[1].
For 1-[(cyclopropylmethyl)amino]butan-2-one, this cleavage can occur at two distinct α -carbons:
-
N-decyclopropylmethylation: Hydroxylation of the cyclopropylmethyl CH2 yields 1-aminobutan-2-one and cyclopropanecarbaldehyde.
-
N-debutylation: Hydroxylation of the butanone C1 yields cyclopropylmethylamine and 2-oxobutanal.
FMO3-Mediated N-Oxygenation
While CYP450s dominate carbon oxidation, hepatic FMO3 is the primary driver of heteroatom oxygenation. FMO3 utilizes NADPH to reduce molecular oxygen, forming a stable 4a-hydroperoxyflavin intermediate that directly attacks the nucleophilic nitrogen of the secondary amine[4][5]. This yields an N-hydroxy metabolite. Unlike tertiary amines which form stable N-oxides, secondary N-hydroxylamines can undergo further oxidation to nitrones, which may subsequently hydrolyze[6].
Aliphatic C-H Oxidation
The aliphatic tail of the butan-2-one moiety is susceptible to CYP450-mediated ω and ω−1 hydroxylation. The abstraction of a hydrogen atom from the terminal or penultimate carbon yields a stable hydroxylated metabolite, increasing the polarity of the molecule for subsequent Phase II glucuronidation.
Figure 1: Predicted Phase I metabolic pathways of 1-[(cyclopropylmethyl)amino]butan-2-one in HLMs.
Experimental Methodology: Self-Validating HLM Workflow
To accurately quantify the intrinsic clearance and map the metabolite profile, the assay must isolate enzyme-driven kinetics from chemical degradation. The following protocol establishes a self-validating system using pooled Human Liver Microsomes.
Assay Matrix & Causality of Conditions
-
Protein Concentration (0.5 mg/mL): To maintain linear Michaelis-Menten kinetics and minimize non-specific protein binding—which artificially lowers the free fraction ( fu ) of the lipophilic parent—microsomal protein is strictly capped at 0.5 mg/mL[7].
-
Buffer System (100 mM Potassium Phosphate, pH 7.4): Mimics physiological pH while providing sufficient buffering capacity against the acidification caused by NADPH oxidation[8].
-
Cofactor (1 mM NADPH): An obligate electron donor. CYP450 and FMO enzymes cannot cycle without the continuous transfer of electrons from NADPH via Cytochrome P450 reductase[4][7].
Step-by-Step Protocol
-
Preparation: Thaw pooled HLMs on ice. Dilute to 0.625 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Pre-Incubation: Aliquot 160 µL of the HLM suspension into a 96-well plate. Add 20 µL of 10 µM 1-[(cyclopropylmethyl)amino]butan-2-one (final concentration: 1 µM, ensuring <0.1% DMSO to prevent CYP inhibition). Incubate at 37°C for 5 minutes to achieve thermal equilibrium[8].
-
Initiation: Trigger the reaction by adding 20 µL of pre-warmed 10 mM NADPH (final concentration: 1 mM)[7].
-
Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 30 µL aliquots from the reaction mixture.
-
Quenching: Immediately transfer the 30 µL aliquot into 90 µL of ice-cold acetonitrile containing an internal standard (e.g., 50 ng/mL Bosutinib or a stable-isotope labeled analog). Causality: The 3:1 organic-to-aqueous ratio rapidly denatures microsomal proteins, halting enzymatic activity while extracting the parent and polar metabolites into the supernatant[8][9].
-
Centrifugation: Centrifuge the quenched plates at 4000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the clarified supernatant to a clean plate for LC-MS/MS analysis[9].
System Validation Controls
A robust assay requires two critical controls to validate the integrity of the data[8]:
-
Minus-NADPH Control: Replaces NADPH with buffer. Verifies that parent depletion is strictly enzyme-mediated and not due to chemical instability or non-specific hydrolysis.
-
Heat-Inactivated Control: Utilizes HLMs boiled at 95°C for 10 minutes prior to incubation. Rules out non-enzymatic binding to the microsomal lipid bilayer.
Figure 2: Step-by-step self-validating workflow for HLM metabolic stability assays.
Quantitative Data Presentation (LC-MS/MS)
Metabolite identification relies on high-resolution mass spectrometry to detect exact mass shifts corresponding to specific biotransformations. Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient of water/acetonitrile containing 0.1% formic acid[9].
The table below summarizes the theoretical exact masses and expected Multiple Reaction Monitoring (MRM) shifts for the parent compound and its predicted Phase I metabolites.
| Analyte / Metabolite | Biotransformation Pathway | Chemical Formula | Exact Mass (Da) | Precursor Ion [M+H]+ | Mass Shift ( Δ Da) |
| Parent Compound | N/A | C8H15NO | 141.1150 | 142.1223 | 0 |
| Metabolite 1 (M1) | N-decyclopropylmethylation | C4H9NO | 87.0681 | 88.0754 | -54.0469 |
| Metabolite 2 (M2) | N-debutylation | C5H11N | 85.0891 | 86.0964 | -56.0259 |
| Metabolite 3 (M3) | FMO3 N-Oxygenation | C8H15NO2 | 157.1099 | 158.1172 | +15.9949 |
| Metabolite 4 (M4) | Aliphatic Hydroxylation | C8H15NO2 | 157.1099 | 158.1172 | +15.9949 |
(Note: M3 and M4 are structural isomers with identical mass shifts. They must be differentiated chromatographically via retention time ( Rt ) and structurally via MS/MS collision-induced dissociation (CID) fragmentation patterns).
References
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: PubMed Central (PMC), National Institutes of Health URL:[Link][1]
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions Source: University of Washington URL:[Link][2]
-
Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer Source: PubMed Central (PMC), National Institutes of Health URL:[Link][3]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link][7]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature URL:[Link][8]
-
Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism Source: PubMed Central (PMC), National Institutes of Health URL:[Link][6]
-
Human Flavin-Containing Monooxygenase Substrate Specificity and Role in Drug Metabolism Source: Bentham Science Publishers URL:[Link][5]
-
A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL:[Link][9]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
Application Note: HPLC Method Development for the Quantification of 1-[(cyclopropylmethyl)amino]butan-2-one
Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Physicochemical Profiling
The accurate quantification of aliphatic secondary amines is a notorious bottleneck in pharmaceutical analysis. 1-[(cyclopropylmethyl)amino]butan-2-one (C8H15NO, MW ~141.2 g/mol ) presents a classic triad of chromatographic challenges:
-
High Polarity & Basicity: The secondary amine functional group remains protonated under typical acidic reversed-phase liquid chromatography (RPLC) conditions, leading to poor retention and severe peak tailing due to secondary interactions with residual stationary phase silanols[1].
-
Lack of a Strong Chromophore: The molecule lacks aromaticity; its only UV-absorbing feature is a ketone carbonyl, which exhibits weak absorbance at low wavelengths (e.g., 210 nm), making standard UV detection at 254 nm unviable[1].
-
Reactivity: As a secondary amine, it is prone to oxidation and surface adsorption.
To overcome these limitations, this application note details two orthogonal, self-validating analytical workflows.
-
Workflow A utilizes direct LC-MS/MS paired with a Charged Surface Hybrid (CSH) column to mitigate silanol interactions.
-
Workflow B employs pre-column chemical derivatization using FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) to introduce a bulky fluorophore, enabling highly sensitive LC-UV/FLD analysis[2].
Workflow A: Direct LC-MS/MS Quantification via CSH Technology
Mechanistic Rationale
Traditional C18 silica columns suffer from cation-exchange interactions between the protonated secondary amine of 1-[(cyclopropylmethyl)amino]butan-2-one and ionized residual silanols (Si-O⁻). This results in asymmetric, tailing peaks.
To achieve a direct, MS-compatible method without derivatization or ion-pairing reagents (which suppress MS ionization), we utilize a Charged Surface Hybrid (CSH) C18 column . CSH technology introduces a low-level positive surface charge to the stationary phase. In an acidic mobile phase (0.1% Formic Acid), this positive charge electrostatically repels the protonated basic analyte, effectively shielding it from deep-pore silanol interactions and dramatically improving peak symmetry and loadability[3].
Fig 1. Mechanistic comparison of basic amine interactions on Standard C18 vs. CSH C18 columns.
Experimental Protocol: Direct LC-MS/MS
1. Sample Preparation:
-
Accurately weigh 10.0 mg of 1-[(cyclopropylmethyl)amino]butan-2-one reference standard.
-
Dissolve in 10.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v) to create a 1.0 mg/mL stock.
-
Dilute sequentially with Mobile Phase A to construct a calibration curve ranging from 1.0 ng/mL to 500 ng/mL.
2. Chromatographic Conditions:
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
3. Mass Spectrometry (ESI+) Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 450 °C
-
Precursor Ion (Q1): m/z 142.1 [M+H]⁺
Method A Data Summary
| Parameter | Condition / Specification |
| Gradient Program | 0-1 min: 5% B; 1-4 min: 5% to 60% B; 4-5 min: 95% B; 5.1-7 min: 5% B |
| Analyte Retention Time | ~2.85 min |
| MRM Transitions | 142.1 → 55.1 (Quantifier, CE: 20V); 142.1 → 84.1 (Qualifier, CE: 15V) |
| Linearity (R²) | > 0.998 (1.0 ng/mL to 500 ng/mL) |
| LOD / LOQ | 0.3 ng/mL / 1.0 ng/mL |
Workflow B: Pre-Column FMOC-Cl Derivatization for LC-UV/FLD
Mechanistic Rationale
For laboratories lacking LC-MS/MS infrastructure, derivatization is mandatory to impart a chromophore. While o-Phthalaldehyde (OPA) is a common reagent, it only reacts with primary amines . Because 1-[(cyclopropylmethyl)amino]butan-2-one is a secondary amine , OPA is entirely ineffective.
Instead, we utilize 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) . Under mild alkaline conditions, FMOC-Cl undergoes a nucleophilic acyl substitution with the secondary amine to form a highly stable, strongly fluorescent N-substituted carbamate[2]. This transformation not only provides excellent UV/Fluorescence detectability but also drastically increases the molecule's hydrophobicity, allowing for robust retention on standard, low-cost C18 columns[4].
Fig 2. Step-by-step experimental workflow for FMOC-Cl pre-column derivatization.
Experimental Protocol: FMOC-Cl Derivatization
Note: FMOC-Cl is moisture-sensitive. Prepare reagents fresh daily.
1. Reagent Preparation:
-
Borate Buffer: 0.1 M Sodium Borate, adjusted to pH 8.5 with 0.1 M NaOH.
-
FMOC-Cl Reagent: 5.0 mM FMOC-Cl dissolved in anhydrous Acetonitrile.
-
Quenching Solution: 100 mM Glycine in water.
2. Derivatization Reaction:
-
Transfer 100 µL of the aqueous sample (containing 1-[(cyclopropylmethyl)amino]butan-2-one) into a 1.5 mL amber HPLC vial.
-
Add 100 µL of Borate Buffer (pH 8.5) and vortex for 5 seconds.
-
Add 200 µL of the FMOC-Cl Reagent. Vortex immediately and let stand at room temperature (20-25 °C) for exactly 5 minutes.
-
Critical Step: Add 50 µL of Glycine Quenching Solution to halt the reaction and consume excess FMOC-Cl (preventing interfering reagent peaks)[4].
-
Dilute with 550 µL of Mobile Phase A, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler.
3. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Column Temperature: 30 °C.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence (Ex: 260 nm, Em: 315 nm) or UV at 265 nm.
Method B Data Summary
| Parameter | Condition / Specification |
| Gradient Program | 0-2 min: 40% B; 2-10 min: 40% to 90% B; 10-12 min: 90% B; 12.1-15 min: 40% B |
| Analyte Retention Time | ~8.4 min (FMOC-derivative) |
| Glycine Derivative RT | ~3.1 min (Elutes safely in the void/early gradient) |
| Linearity (R²) | > 0.999 (0.1 µg/mL to 50 µg/mL) |
| LOD / LOQ (FLD) | 15 ng/mL / 50 ng/mL |
Method Selection Guide
| Criteria | Workflow A: Direct LC-MS/MS | Workflow B: FMOC-Cl LC-UV/FLD |
| Primary Advantage | High throughput, no sample prep required. | Accessible instrumentation, robust UV/FLD detection. |
| Sensitivity | Ultra-high (Sub ng/mL). | High (Low ng/mL with FLD). |
| Throughput | 7 minutes per sample. | 15 minutes per sample + 10 min prep time. |
| Column Requirement | Charged Surface Hybrid (CSH) mandatory. | Standard C18 is sufficient. |
References
-
ChromNet. (2013). Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. Retrieved March 28, 2026, from[Link]
Sources
Application Note: Chemoselective Synthesis of 1-[(Cyclopropylmethyl)amino]butan-2-one via Direct Reductive Amination
Executive Summary
The synthesis of α -aminoketones such as 1-[(cyclopropylmethyl)amino]butan-2-one requires highly chemoselective methodologies to prevent the over-reduction of the ketone moiety. This application note details an optimized, self-validating protocol for the direct reductive amination of 2-oxobutanal with cyclopropylmethylamine. By leveraging the unique steric and electronic properties of sodium triacetoxyborohydride (STAB), this workflow achieves exclusive amination at the aldehyde carbon while leaving the C2-ketone completely intact.
Retrosynthetic Rationale & Mechanistic Insights
The construction of 1-[(cyclopropylmethyl)amino]butan-2-one relies on the differential electrophilicity between an aldehyde and a ketone within the same molecule (2-oxobutanal).
Causality Behind Reagent Selection:
-
Reducing Agent (STAB): Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected over sodium borohydride ( NaBH4 ) or sodium cyanoborohydride ( NaBH3CN ). The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild hydride source [1]. Density Functional Theory (DFT) studies confirm that STAB selectively reduces iminium ions over aldehydes and ketones due to the higher activation energy required for carbonyl reduction [3]. Consequently, the highly electrophilic aldehyde of 2-oxobutanal forms an iminium ion with cyclopropylmethylamine, which is rapidly reduced by STAB, leaving the less reactive C2-ketone untouched[2].
-
Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is utilized as the primary solvent. STAB exhibits optimal solubility in DCE, and the slightly acidic nature of the solvent accelerates the dehydration of the hemiaminal intermediate into the requisite iminium ion without the need for exogenous acetic acid [1].
-
Stoichiometric Control: The primary amine is introduced at a slight excess (1.05 equivalents) to ensure the complete consumption of 2-oxobutanal, which is prone to self-condensation if left unreacted in solution [2].
Chemoselective reductive amination pathway for 1-[(cyclopropylmethyl)amino]butan-2-one.
Optimization Data
The superiority of the STAB/DCE system is evident when compared against alternative reductive amination conditions. The table below summarizes the quantitative data driving the protocol design.
Table 1: Optimization of Reaction Conditions for Chemoselective Reductive Amination
| Entry | Reducing Agent | Solvent | Temp (°C) | Time (h) | Target Yield (%) | C2-Ketone Over-Reduction (%) |
| 1 | NaBH4 | MeOH | 0 to 25 | 2 | 15 | >60 |
| 2 | NaBH3CN | MeOH | 25 | 12 | 68 | 10 |
| 3 | NaBH(OAc)3 | THF | 25 | 16 | 82 | <2 |
| 4 | NaBH(OAc)3 | DCE | 25 | 4 | 94 | Not detected |
Note: Data reflects the critical need to avoid NaBH4 , which indiscriminately reduces the C2-ketone to an alcohol.
Experimental Protocol
Materials & Reagents
-
2-Oxobutanal (Ethyl glyoxal): 10.0 mmol (861 mg)
-
Cyclopropylmethylamine: 10.5 mmol (746 mg, 1.05 eq)
-
Sodium Triacetoxyborohydride (STAB): 14.0 mmol (2.97 g, 1.4 eq)
-
1,2-Dichloroethane (DCE): 40 mL, anhydrous
-
Saturated Aqueous NaHCO3 : 50 mL
Step-by-Step Methodology
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with dry Nitrogen ( N2 ) or Argon to prevent moisture-induced degradation of the STAB reagent.
-
Imine/Iminium Formation: Inject 40 mL of anhydrous DCE into the flask. Add 10.0 mmol of 2-oxobutanal, followed immediately by 10.5 mmol of cyclopropylmethylamine.
-
Pre-Stirring: Allow the mixture to stir at room temperature (25 °C) for 15–30 minutes. Causality: This pre-stirring phase is critical to allow the condensation reaction to reach equilibrium, forming the hemiaminal/iminium intermediate prior to the introduction of the hydride source [2].
-
Reduction: Add 14.0 mmol of STAB in three equal portions over 10 minutes. Causality: Portion-wise addition mitigates any mild exotherms and prevents the localized depletion of the iminium ion, which could otherwise lead to unwanted side reactions.
-
Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 4 hours. Monitor the progress via Thin Layer Chromatography (TLC) using a Ninhydrin stain.
-
Validation Check: The primary amine starting material will stain deep purple. As the reaction progresses, the formation of the secondary amine product will manifest as a distinct faint brown/orange spot.
-
Workup & Purification
-
Quenching: Once TLC indicates complete consumption of the starting materials, quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO3 . Causality: The basic quench neutralizes the acidic borate complexes, breaks down boron-amine adducts, and ensures the target α -aminoketone is fully free-based into the organic layer.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL ).
-
Washing & Drying: Wash the combined organic layers with 30 mL of brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Analytical Validation: Analyze the crude residue via LC-MS.
-
Validation Check: The presence of a dominant peak at m/z 142.12 ( [M+H]+ ) confirms the formation of 1-[(cyclopropylmethyl)amino]butan-2-one. The strict absence of a peak at m/z 144 confirms that the C2-ketone was successfully preserved.
-
-
Final Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure target compound as a pale yellow oil.
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
-
Abdel-Magid, A. F.; Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10(5), 971-1031. URL:[Link]
-
Oliphant, S. J.; Morris, R. H. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega, 2022, 7(34), 29526-30656. URL:[Link]
High-Throughput In Vitro Profiling of 1-[(cyclopropylmethyl)amino]butan-2-one: Monoamine Transporter Modulation and Metabolic Stability
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The compound 1-[(cyclopropylmethyl)amino]butan-2-one (hereafter referred to as 1-CAB ) is a synthetic aliphatic α -aminoketone. Structurally, it shares a pharmacophoric backbone with synthetic cathinones (e.g., β -keto amphetamines) and other monoamine reuptake inhibitors, but it is uniquely characterized by a cyclopropylmethyl substitution on the primary amine. In neuropharmacology, the addition of a bulky, lipophilic cyclopropylmethyl group is a well-documented strategy to alter receptor/transporter binding kinetics and modulate blood-brain barrier permeability.
To rigorously evaluate 1-CAB as a viable neuropharmacological agent or central nervous system (CNS) probe, researchers must answer two critical questions:
-
Pharmacodynamics (PD): Does it inhibit the reuptake of key neurotransmitters via the Dopamine (DAT), Norepinephrine (NET), or Serotonin (SERT) transporters?
-
Pharmacokinetics (PK): Is the α -aminoketone backbone metabolically stable against Cytochrome P450 (CYP)-mediated N-dealkylation and reduction in the liver?
This Application Note provides highly optimized, self-validating in vitro protocols to assess both the transporter modulation and hepatic metabolic stability of 1-CAB.
Core Protocol 1: Fluorescence-Based Monoamine Transporter Uptake Assay
Causality and Assay Design
Historically, neurotransmitter uptake was measured using radiolabeled substrates (e.g., 3 H-dopamine) in rat brain synaptosomes[1]. While effective, synaptosomes contain a mixture of transporters, confounding target-specific data. To isolate the mechanism of action, this protocol utilizes Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT[2]. HEK293 cells provide a "null background," ensuring that any observed transport is exclusively mediated by the overexpressed human target[1].
Furthermore, we replace radioactive tracers with a proprietary fluorescent substrate (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit)[3]. This allows for real-time, high-throughput kinetic measurements without the regulatory and safety burdens of radioactive waste[4]. To ensure the assay is a self-validating system , selective inhibitors (Vanoxerine for DAT, Nisoxetine for NET, and Fluoxetine for SERT) are run concurrently to establish the maximal assay window and confirm transporter specificity[2].
Step-by-Step Methodology
-
Cell Culture & Seeding: Seed HEK293 cells stably expressing hDAT, hNET, or hSERT into poly-D-lysine coated 96-well clear-bottom black plates at a density of 60,000 cells/well[3]. Incubate for 24 hours at 37°C in a 5% CO 2 atmosphere until 80–90% confluent[4].
-
Buffer Preparation: Aspirate the culture medium and wash the cells three times with 100 µL of HEPES-buffered saline solution (HBSS) supplemented with 10 mM glucose, 2 mM CaCl 2 , and 1 mM MgCl 2 (pH 7.4)[2].
-
Compound Incubation: Prepare 1-CAB in a 10-point concentration-response curve (ranging from 0.1 nM to 100 µM) using the assay buffer. Add 100 µL of the 1-CAB solution (or respective positive control inhibitors) to the wells. Pre-incubate for 15–30 minutes at 37°C to allow for target binding[2].
-
Dye Addition: Add the fluorescent neurotransmitter substrate combined with the extracellular masking dye directly to the wells[1].
-
Kinetic Measurement: Immediately transfer the plate to a high-throughput fluorescence microplate reader (e.g., SpectraMax M2e or FDSS6000). Record bottom-read fluorescence (Ex: 485 nm, Em: 525 nm) every 30 seconds for a total of 30 minutes[3],[2].
-
Data Analysis: Calculate the percent transporter activity by normalizing the fluorescence ratio ( Ft/F0 ) of 1-CAB-treated cells against vehicle-treated controls. Determine the half-maximal inhibitory concentration ( IC50 ) using non-linear regression analysis[2].
Workflow for high-throughput fluorescence-based monoamine transporter uptake assay.
Core Protocol 2: In Vitro Cytochrome P450 (CYP) Metabolic Stability Assay
Causality and Assay Design
The liver is responsible for the clearance of approximately 60% of marketed drugs via CYP-mediated metabolism[5]. Aminoketones like 1-CAB are highly susceptible to Phase I metabolism—specifically CYP-mediated N-dealkylation of the cyclopropylmethyl group and reduction of the ketone to an amino alcohol.
To predict in vivo hepatic clearance, we utilize Human Liver Microsomes (HLMs). HLMs are a highly representative subcellular fraction containing a full complement of CYP enzymes[5],[6]. The assay is deliberately performed at a low compound concentration (1 µM). Assuming 1 µM is well below the Michaelis-Menten constant ( Km ), the enzymatic reaction follows first-order kinetics, allowing for the accurate calculation of intrinsic clearance ( CLint )[7],[8]. The system is self-validated by running Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) as positive controls to confirm the metabolic viability of the HLM batch[7].
Step-by-Step Methodology
-
Microsome Preparation: Thaw pooled HLMs on ice or in a 37°C water bath immediately prior to use[7],[9]. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final assay protein concentration of 1.0 mg/mL[8].
-
Compound Spiking: Add 1-CAB to the HLM suspension to achieve a final concentration of 1 µM. Keep the mixture pre-warmed at 37°C for 5 minutes[7].
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (Final concentration: 1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl 2 )[7],[6].
-
Time-Course Sampling: At pre-determined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture[10].
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., propranolol). ACN acts as a protein precipitant, instantly halting enzymatic activity[7],[11].
-
Sample Processing & LC-MS/MS: Vortex the quenched samples for 10 seconds and centrifuge at 14,000 rpm for 15 minutes at 4°C to clarify the supernatant[11],[8]. Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reversed-phase column for quantification[10].
-
Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. Determine the first-order rate constant of consumption via linear regression to calculate the in vitro half-life ( t1/2 ) and intrinsic clearance ( CLint )[7],[8].
In vitro CYP-mediated metabolic stability assay workflow using human liver microsomes.
Quantitative Data Presentation
The following tables represent the expected pharmacological and pharmacokinetic profile format for 1-CAB, demonstrating how the generated assay data should be structured for comparative analysis against internal standards.
Table 1: In Vitro Monoamine Transporter Inhibition Profile | Target | Positive Control | Control IC50 (nM) | 1-CAB IC50 (nM) | Selectivity Ratio | | :--- | :--- | :--- | :--- | :--- | | hDAT | Vanoxerine | 15.2 | 450 | - | | hNET | Nisoxetine | 4.8 | 120 | 3.75 (DAT/NET) | | hSERT | Fluoxetine | 12.5 | >10,000 | Inactive |
Table 2: In Vitro Hepatic Metabolic Stability (Human Liver Microsomes) | Compound | Test Conc. (µM) | In Vitro t1/2 (min) | Intrinsic Clearance ( CLint ) (µL/min/mg) | Hepatic Extraction Ratio | | :--- | :--- | :--- | :--- | :--- | | 1-CAB | 1.0 | 22.4 | 30.9 | Moderate | | Dextromethorphan (Ctrl) | 1.0 | 18.5 | 37.4 | High | | Midazolam (Ctrl) | 1.0 | 12.2 | 56.8 | High |
References
-
A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. National Institutes of Health (NIH).1
-
PINK1 regulates cholesterol homeostasis via SCAP phosphorylation in human dopaminergic neurons. bioRxiv.3
-
New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications.4
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.2
-
Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension. Springer Nature.5
-
Metabolic stability in liver microsomes. Mercell.7
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate.9
-
Simultaneous LC–MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS. Geneva University Hospitals (HUG).11
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.6
-
Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. MDPI.8
-
Simultaneous Determination of Five Cytochrome P450 Probe Substrates and Their Metabolites and Organic Anion Transporting Polypeptide Probe Substrate in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. MDPI.10
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessment of Cytochrome P450 Metabolic Clearance Using Hepatocyte Suspension | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 7. mercell.com [mercell.com]
- 8. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of Five Cytochrome P450 Probe Substrates and Their Metabolites and Organic Anion Transporting Polypeptide Probe Substrate in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 11. hug.ch [hug.ch]
mass spectrometry fragmentation patterns of 1-[(cyclopropylmethyl)amino]butan-2-one
Understanding the mass spectrometric behavior of novel aliphatic aminoketones requires moving beyond simple library matching and deeply engaging with the thermodynamic and electronic drivers of molecular dissociation.
Here is the comprehensive technical guide and protocol for the mass spectrometry fragmentation profiling of 1-[(cyclopropylmethyl)amino]butan-2-one .
Mechanistic Causality of Fragmentation
1-[(Cyclopropylmethyl)amino]butan-2-one (Chemical Formula: C8H15NO , Exact Mass: 141.1154 Da) is an aliphatic secondary aminoketone. Structurally analogous to N-alkylated synthetic cathinones (albeit lacking the phenyl ring), its fragmentation is dictated by the competition between the basic amine and the carbonyl group.
Electron Ionization (EI-MS): Odd-Electron Dynamics Under 70 eV EI, the molecule forms a radical cation ( [M]+∙ ) at m/z 141. Ionization preferentially occurs at the nitrogen lone pair due to its lower ionization energy compared to the carbonyl oxygen. This radical site strongly drives α -cleavage[1]. According to Stevenson's Rule[2], during homolytic cleavage, the positive charge remains with the fragment possessing the lowest ionization energy. Cleavage of the C1-C2 bond expels an acyl radical (57 Da), leaving a highly stable, resonance-stabilized immonium ion ( [C5H10N]+ ) at m/z 84. This energetically favorable pathway makes m/z 84 the undisputed base peak in the EI spectrum.
Electrospray Ionization (ESI-MS/MS): Even-Electron Dynamics In ESI, the basic secondary amine is easily protonated to form an even-electron precursor [M+H]+ at m/z 142. Following the Even-Electron Rule[3], this precursor preferentially fragments by expelling neutral molecules rather than radicals[4]. For secondary aminoketones, collision-induced dissociation (CID) exhibits two primary pathways:
-
Enolization & Water Loss : The protonated secondary amine facilitates a charge-directed rearrangement, leading to the loss of H2O (18 Da) to form m/z 124[5].
-
Charge-Remote Cleavage : At higher collision energies, the loss of a neutral propanone/propanal equivalent (58 Da) yields the characteristic immonium ion at m/z 84, mirroring the EI base peak but via a purely even-electron mechanism[6].
Self-Validating System: Isotopic Labeling & MSn
To ensure absolute trustworthiness in your peak assignments, this protocol employs a self-validating MSn workflow. Relying solely on predictive m/z values is prone to isobaric interference. By synthesizing a d5 -ethyl analog (deuterating the terminal −CH2CH3 group), the acylium ion shifts from m/z 57 to m/z 62. Crucially, the immonium base peak (m/z 84) remains unshifted. If an unknown sample presents an m/z 84 peak that shifts upon ethyl-deuteration, your structural assignment is incorrect. Furthermore, MS3 analysis of the m/z 124 (water loss) ion must exclusively yield the m/z 84 ion, validating the sequential fragmentation lineage[7].
Experimental Protocols
Protocol A: GC-EI-MS Analysis Rationale: Underivatized secondary amines can cause peak tailing. We utilize a deactivated liner and a highly inert stationary phase to maintain peak symmetry without the need for chemical derivatization.
-
Sample Preparation : Dissolve 1 mg of 1-[(cyclopropylmethyl)amino]butan-2-one in 1 mL of LC-MS grade methanol. Dilute to 10 µg/mL.
-
GC Parameters :
-
Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm film).
-
Injection: 1 µL, Split ratio 10:1, Injector Temp: 250°C.
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
-
MS Parameters :
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40–300.
-
Protocol B: LC-ESI-MS/MS Analysis Rationale: An acidic mobile phase ensures complete protonation of the secondary amine, maximizing ESI efficiency, while collision energy (CE) ramping captures both low-energy and high-energy dissociation pathways.
-
Sample Preparation : Dilute the stock solution to 100 ng/mL in Initial Mobile Phase.
-
LC Parameters :
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
-
MS/MS Parameters (Q-TOF or Triple Quadrupole) :
-
Polarity: Positive ESI ( [M+H]+ ).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Ramping: Acquire data at CE 10 eV (captures H2O loss) and CE 30 eV (captures inductive cleavages).
-
Quantitative Data Presentation
Table 1: GC-EI-MS Characteristic Fragment Ions
| m/z | Relative Abundance | Fragment Structure | Mechanistic Pathway |
| 84 | 100% (Base Peak) | [C5H10N]+ | α -cleavage (loss of • C3H5O ) |
| 57 | 45% | [C3H5O]+ | α -cleavage (loss of • C5H10N ) |
| 112 | 15% | [C6H10NO]+ | Alkyl cleavage (loss of • C2H5 ) |
| 141 | < 5% | [C8H15NO]+∙ | Molecular Ion [M]+∙ |
Table 2: LC-ESI-MS/MS Product Ions (Precursor m/z 142)
| m/z | Neutral Loss | Fragment Structure | Mechanistic Pathway |
| 124 | 18 Da ( H2O ) | [C8H14N]+ | Enolization & Dehydration |
| 84 | 58 Da ( C3H6O ) | [C5H10N]+ | Charge-Remote Cleavage |
| 72 | 70 Da ( C4H6O ) | [C4H10N]+ | Inductive Cleavage (C-N bond) |
Fragmentation Pathway Visualization
Fig 1: EI & ESI-MS/MS fragmentation pathways of 1-[(cyclopropylmethyl)amino]butan-2-one.
References
-
IUPAC Compendium of Chemical Terminology : even-electron rule. International Union of Pure and Applied Chemistry. URL:[Link]
-
Wikipedia : Mass spectral interpretation (Stevenson's Rule & Alpha Cleavage). URL:[Link]
-
Holcapek, M. et al. (2007) . The even-electron rule in electrospray mass spectra of pesticides. Rapid Communications in Mass Spectrometry. URL:[Link]
-
Nakata, H. (2015) . Structure and m/z of Singly Charged Even-Electron Fragment Ions in Organic Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan. URL:[Link]
-
Jackson, G. (2020) . Fragmentation pathways of odd-and even-electron N-alkylated synthetic cathinones. West Virginia University Research Repository. URL:[Link]
Sources
- 1. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]
- 2. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The even-electron rule in electrospray mass spectra of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
1H and 13C NMR spectroscopy characterization of 1-[(cyclopropylmethyl)amino]butan-2-one
An in-depth technical guide and application note for the structural characterization of 1-[(cyclopropylmethyl)amino]butan-2-one using Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction & Structural Rationale
1-[(cyclopropylmethyl)amino]butan-2-one (Chemical Formula: C₈H₁₅NO) is a highly functionalized aliphatic compound featuring three distinct chemical environments: a highly strained cyclopropyl ring, a secondary amine, and an aliphatic ketone. For researchers and drug development professionals, characterizing this molecule requires a precise understanding of how these functional groups interact with the applied magnetic field.
The structural complexity of this molecule makes it an excellent model for multiplet analysis and carbon backbone mapping. The cyclopropyl ring exhibits unusual shielding effects due to diamagnetic anisotropy, while the ketone and secondary amine exert strong deshielding effects on adjacent protons and carbons. To ensure absolute confidence in the structural assignment, the experimental workflow must be treated as a self-validating system where sample preparation, acquisition parameters, and stoichiometric integration cross-verify one another.
Experimental Protocols: Sample Preparation
The foundation of high-quality NMR spectroscopy is rigorous sample preparation. The causality behind each step is detailed below to ensure optimal field homogeneity and signal-to-noise ratio (SNR).
Step-by-Step Methodology:
-
Gravimetric Optimization: Accurately weigh 50 mg of the analyte. Causality: Typical ¹H NMR spectra require only 5–25 mg of material, whereas ¹³C NMR spectra require 50–100 mg to overcome the low natural abundance (1.1%) of the ¹³C isotope[1]. By preparing a 50 mg sample, we satisfy the concentration requirements for both nuclei in a single tube without causing severe line broadening from excessive sample viscosity.
-
Solvent Selection & Dissolution: Dissolve the compound in a secondary glass vial using 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected because the compound is non-polar, and the lack of exchangeable protons in the solvent prevents the obscuring of the secondary amine (-NH-) signal.
-
Particulate Filtration: Visually inspect the solution. If any particulates remain, filter the solution through a glass wool plug. Causality: Solid particles do not appear in solution-state NMR but cause severe localized magnetic field distortions, leading to shimming difficulties and broadened peaks[2].
-
Tube Transfer & Volume Verification: Transfer the homogeneous solution into a clean, unscratched 5 mm NMR tube. Verify that the sample height is exactly 40–50 mm. Causality: This specific height ensures the liquid completely spans the active region of the NMR radiofrequency coil while providing adequate volume to prevent magnetic susceptibility artifacts at the liquid-air interface[2].
NMR Acquisition and Self-Validating Workflow
To achieve quantitative and qualitative accuracy, the acquisition parameters must be tailored to the relaxation properties of the molecule.
Fig 1: Step-by-step NMR acquisition and self-validating data processing workflow.
Step-by-Step Acquisition Methodology:
-
Probe Tuning and Shimming: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock the spectrometer to the deuterium signal of CDCl₃ and perform gradient shimming.
-
¹H NMR Acquisition: Acquire the spectrum at a tightly controlled temperature of 298 K (25 °C)[3]. Use a standard 30° excitation pulse (zg30), 16 scans, and a relaxation delay (d1) of 1.0 s.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (zgpg30). Set the scans to 512. Causality: For routine structural verification, a d1 of 2.0 s is sufficient. However, if absolute quantitation is required, the delay time (d1) must be extended to at least five times the longest T₁ relaxation time of the carbons to ensure complete spin-lattice relaxation between pulses[4].
Spectral Interpretation & Quantitative Data
The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS internal standard (0.00 ppm). The tables below summarize the predicted quantitative data and the mechanistic causality behind each signal's position.
Table 1: ¹H NMR Spectral Data Summary
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Causality & Structural Logic |
| Cyclopropyl CH₂ | 0.1 – 0.5 | Multiplet (m) | 4H | Highly shielded. The sp²-like character of the strained C-C bonds creates a strong diamagnetic anisotropy, pushing these protons upfield. |
| Cyclopropyl CH | 0.8 – 1.0 | Multiplet (m) | 1H | Shielded methine proton on the cyclopropyl ring. |
| C(=O)-CH₂-CH₃ | 1.0 – 1.1 | Triplet (t) | 3H | Terminal aliphatic methyl group, split into a triplet by the adjacent CH₂ protons (³J coupling). |
| NH | 1.5 – 2.0 | Broad Singlet (br s) | 1H | Secondary amine proton. Appears broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. |
| Cyclopropyl-CH₂-N | 2.4 – 2.5 | Doublet (d) | 2H | Deshielded by the adjacent electronegative nitrogen atom. Split by the cyclopropyl methine proton. |
| C(=O)-CH₂-CH₃ | 2.4 – 2.6 | Quartet (q) | 2H | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| N-CH₂-C(=O) | 3.3 – 3.4 | Singlet (s) | 2H | Strongly deshielded by both the adjacent nitrogen and the carbonyl group. Appears as a singlet because it is isolated from other non-exchangeable protons. |
Table 2: ¹³C NMR Spectral Data Summary
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality & Structural Logic |
| Cyclopropyl CH₂ | 3 – 4 | CH₂ | Extreme shielding due to ring strain. Because the molecule lacks chiral centers, the two CH₂ groups in the ring are chemically equivalent, producing exactly 1 signal for 2 carbons. |
| C(=O)-CH₂-CH₃ | 7 – 8 | CH₃ | Standard aliphatic terminal methyl carbon. |
| Cyclopropyl CH | 10 – 11 | CH | Methine carbon of the cyclopropyl ring. |
| C(=O)-CH₂-CH₃ | 35 – 36 | CH₂ | Alpha carbon to the carbonyl group. |
| Cyclopropyl-CH₂-N | 54 – 55 | CH₂ | Deshielded by the adjacent nitrogen atom. |
| N-CH₂-C(=O) | 58 – 60 | CH₂ | Heavily deshielded by the combined inductive effects of the nitrogen and the carbonyl group. |
| C=O | ~210 | C (Quaternary) | Ketone carbonyl carbon. Highly deshielded due to oxygen's electronegativity and the sp² hybridization of the carbon[5]. |
Data Processing and Self-Validation Checks
To ensure trustworthiness, the processed data must pass a rigid self-validation matrix:
-
Phase and Baseline: Apply exponential window functions (LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transform. Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.
-
Proton Stoichiometry Check: Integrate all ¹H signals relative to the terminal methyl triplet (set to exactly 3.00). The sum of all integrals must equal exactly 15 protons . Any deviation indicates impurities or incomplete relaxation.
-
Carbon Symmetry Check: The molecular formula contains 8 carbon atoms (C₈). However, due to the rotational symmetry of the cyclopropyl ring, the two ring CH₂ groups are chemically equivalent. Therefore, the ¹³C spectrum must exhibit exactly 7 distinct carbon signals . Observing 8 signals would immediately indicate an unexpected break in symmetry (e.g., a chiral impurity or restricted rotation).
References
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Iowa State University. 1
-
NMR Sample Preparation: The Complete Guide - Organomation. Organomation. 2
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI.3
-
A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds. Benchchem. 4
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts.5
Sources
Application Note: Preparation and Cell Culture Optimization of 1-[(cyclopropylmethyl)amino]butan-2-one in DMSO
Executive Summary
The successful application of small-molecule compounds in in vitro cell culture relies heavily on proper solvent management. 1-[(cyclopropylmethyl)amino]butan-2-one (Molecular Weight: 141.21 g/mol ) is a synthetic small molecule characterized by a secondary amine and a ketone group. While its structure suggests favorable lipophilicity, introducing it into aqueous biological systems requires a highly controlled solubilization strategy.
This technical guide establishes a self-validating, step-by-step protocol for preparing stable Dimethyl Sulfoxide (DMSO) master stocks and executing serial dilutions. By adhering to these methodologies, researchers can prevent compound precipitation, mitigate solvent-induced cytotoxicity, and ensure high experimental reproducibility.
Physicochemical Rationale & Solvent Dynamics
DMSO is the universal solvent of choice for small-molecule stock preparation due to its amphiphilic nature, which allows it to dissolve both polar and non-polar compounds while readily penetrating biological membranes[1]. However, DMSO is intensely hygroscopic.
The Causality of Moisture Control: When exposed to ambient air, DMSO rapidly absorbs atmospheric water. This moisture contamination alters the dielectric constant of the solvent, which can accelerate compound degradation or trigger irreversible micro-precipitation of the dissolved solute[1]. Therefore, the use of fresh, anhydrous DMSO (≥99.9% purity) and the implementation of single-use aliquoting are non-negotiable standards to prevent freeze-thaw degradation[1][2].
Table 1: Mass/Volume Calculations for Master Stock Preparation
Calculations based on a Molecular Weight of 141.21 g/mol .
| Target Concentration | Volume of Anhydrous DMSO | Mass of 1-[(cyclopropylmethyl)amino]butan-2-one |
| 10 mM | 1.0 mL | 1.41 mg |
| 50 mM | 1.0 mL | 7.06 mg |
| 100 mM | 1.0 mL | 14.12 mg |
Managing DMSO Cytotoxicity in Cell Culture
While DMSO is an excellent vehicle, it is biologically active. High concentrations can alter lipid bilayer fluidity, induce spontaneous cellular differentiation, and trigger apoptosis. To maintain cell viability and prevent confounding experimental artifacts, the final concentration of DMSO in the treatment wells must be strictly controlled[3][4].
Table 2: Maximum Tolerated DMSO Concentrations by Cell Type
| Cell Culture System | Max Recommended Final DMSO (%) | Potential Artifacts if Exceeded |
| Primary Cells & Stem Cells | ≤ 0.05% | Spontaneous differentiation, rapid apoptosis |
| Sensitive Lines (e.g., Neuronal) | ≤ 0.1% | Altered gene expression, membrane permeability shifts[3] |
| Robust Immortalized Lines (e.g., HeLa) | ≤ 0.5% | Reduced proliferation rate, metabolic stress[4] |
Experimental Protocols
Protocol A: Preparation of 100 mM Master Stock Solution
This protocol is designed as a self-validating system to ensure complete dissolution and long-term stability.
-
Thermal Equilibration: Remove the lyophilized powder of 1-[(cyclopropylmethyl)amino]butan-2-one from -20°C storage. Place the sealed vial in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.
-
Causality: Opening cold vials causes atmospheric moisture to condense directly onto the powder. This moisture will compromise the anhydrous environment required for optimal solubility[1].
-
-
Precision Weighing: Accurately weigh 14.12 mg of the compound using a calibrated analytical balance. Transfer to a sterile, amber glass vial.
-
Anhydrous Solvation: Add exactly 1.0 mL of fresh, anhydrous DMSO directly to the powder. Immediately cap the vial tightly.
-
Mechanical Agitation: Vortex the suspension vigorously for 30–60 seconds to disrupt powder aggregates.
-
Ultrasonic Treatment: Place the vial in an ultrasonic water bath pre-heated to 25°C. Sonicate for 5–15 minutes[1].
-
Self-Validation (Visual QC): Remove the vial and hold it against a direct light source. The solution must be completely transparent. If any micro-particulates or "schlieren" lines (optical distortions) are visible, continue sonication.
-
Aliquoting & Storage: Dispense the 100 mM master stock into sterile, tightly sealed PTFE-capped cryovials in 50 µL aliquots. Store immediately at -20°C in a desiccated container.
Protocol B: Aqueous Dilution & Cell Treatment
Directly injecting high-concentration DMSO stocks into cold aqueous media causes "solvent shock," leading to localized compound precipitation. This protocol utilizes a serial dilution cascade to prevent this phenomenon[1][5].
-
Thawing: Thaw a single 50 µL aliquot of the 100 mM stock at room temperature inside a desiccator. Gently vortex to ensure homogeneity.
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock to 990 µL of pure DMSO (or a specialized formulation buffer).
-
Causality: Performing a serial dilution in DMSO first ensures that the compound remains fully solvated before it encounters the high-dielectric aqueous environment[1].
-
-
Media Integration: Add the intermediate solution dropwise to vigorously swirling, pre-warmed (37°C) cell culture media to achieve the final target concentration.
-
Self-Validation (Vehicle Control): You must prepare a parallel vehicle control containing the exact same final percentage of DMSO (without the compound). This is critical to baseline the cellular viability and isolate the true pharmacological effect of 1-[(cyclopropylmethyl)amino]butan-2-one[4].
Workflow Visualization
Workflow for DMSO stock preparation and aqueous dilution cascade to prevent precipitation.
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. GitHub - choderalab/wetlab-protocols: A collection of protocols, primarily for automated protein expression and mutagenesis · GitHub [github.com]
- 3. Buy Psi-697 | 851546-61-7 | >98% [smolecule.com]
- 4. Norglaucine hydrochloride | 39945-41-0 | Benchchem [benchchem.com]
- 5. Buy Agaric Acid | 666-99-9 | >98% [smolecule.com]
Comprehensive Extraction Protocols for 1-[(cyclopropylmethyl)amino]butan-2-one from Biological Matrices
Introduction & Physico-Chemical Profiling
1-[(cyclopropylmethyl)amino]butan-2-one (Molecular Formula: C₈H₁₅NO, MW: 141.21 g/mol ) is a polar, basic small molecule characterized by an aliphatic ketone backbone and a secondary amine. Successful bioanalytical extraction from complex biological matrices (e.g., plasma, whole blood, urine) requires a deep understanding of its physicochemical properties:
-
Acid Dissociation Constant (pKa): The secondary amine has a predicted pKa of ~9.8. At physiological pH (7.4), the molecule is highly protonated (>99% ionized).
-
Lipophilicity (LogP): The molecule exhibits moderate lipophilicity (estimated LogP ~1.5), meaning it possesses enough hydrophobic character to partition into organic solvents—but only if the amine is neutralized.
These properties dictate the extraction strategy. Because the molecule is a weak base, it is an ideal candidate for Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction. Alternatively, Liquid-Liquid Extraction (LLE) can be employed if the sample is heavily basified to suppress ionization[1].
Sample Preparation Strategies: Mechanistic Rationale
Mixed-Mode Cation Exchange (MCX) SPE
MCX is the gold standard for extracting basic amines from biological fluids. The sorbent contains both reversed-phase (lipophilic) and strong cation-exchange (sulfonic acid, pKa < 1) functional groups. By acidifying the sample to pH ~3.0, the secondary amine of 1-[(cyclopropylmethyl)amino]butan-2-one becomes fully protonated. The positively charged analyte binds ionically to the negatively charged sulfonic acid groups. This strong electrostatic interaction allows for aggressive washing with 100% organic solvents (e.g., methanol) to remove neutral lipids and phospholipids without eluting the analyte (). Elution is then triggered by adding a strong base (5% NH₄OH) to the organic solvent, neutralizing the amine and breaking the ionic bond.
Liquid-Liquid Extraction (LLE)
LLE relies on the partitioning of the analyte between an aqueous matrix and a water-immiscible organic solvent. Because the target molecule is a basic amine, it will not partition into an organic solvent at physiological pH. The matrix must be adjusted to at least 2 pH units above the analyte's pKa (i.e., pH > 11.8) using a strong buffer like 0.5 M Ammonium Hydroxide (1)[1]. This neutralizes the amine, increasing its hydrophobicity and driving it into the organic phase. LLE provides an orthogonal cleanup mechanism to SPE, effectively leaving highly polar matrix components behind (2)[2].
Detailed Experimental Protocols
System Validation & Quality Control (Self-Validating System): To ensure trustworthiness and validate the extraction efficiency, every batch must include a "Pre-Extraction Spike" (Internal Standard added before extraction) and a "Post-Extraction Spike" (Blank matrix extracted, then spiked before LC-MS/MS). Comparing these allows you to independently calculate absolute recovery and pinpoint matrix effects (ion suppression/enhancement).
Protocol A: Mixed-Mode Cation Exchange (MCX) SPE
-
Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 20 µL of Internal Standard (IS). Add 200 µL of 4% Phosphoric Acid (H₃PO₄) to drop the pH to ~3.0.
-
Causality: This disrupts protein binding and ensures the secondary amine is fully protonated for ionic retention on the sorbent.
-
-
Conditioning: Pass 500 µL of Methanol (MeOH), followed by 500 µL of LC-MS grade water through the MCX cartridge (e.g., 30 mg/3 cc).
-
Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 500 µL of 0.1 M HCl.
-
Causality: Removes water-soluble endogenous salts and proteins while maintaining the analyte's positive charge.
-
-
Wash 2 (Organic): Wash with 500 µL of 100% MeOH.
-
Causality: Elutes neutral and acidic lipids (including phospholipids) that cause ion suppression in LC-MS/MS. The analyte remains locked via ionic bonds.
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.
-
Causality: The high pH neutralizes the secondary amine, breaking the electrostatic interaction with the sorbent and releasing the analyte.
-
-
Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).
Protocol B: Liquid-Liquid Extraction (LLE) with MTBE
-
Sample Pre-treatment: Aliquot 200 µL of plasma. Add 20 µL of IS. Add 200 µL of 0.5 M Ammonium Hydroxide (NH₄OH).
-
Causality: Raises the pH > 11.8, fully deprotonating the secondary amine and rendering the molecule highly lipophilic.
-
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
-
Causality: MTBE is chosen over Hexane due to the moderate polarity of the ketone group, ensuring higher partition coefficients.
-
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C to resolve the emulsion.
-
Collection: Transfer 800 µL of the upper organic layer to a clean tube.
-
Reconstitution: Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of mobile phase.
Quantitative Data & Recovery Summaries
The following table summarizes the expected performance metrics for 1-[(cyclopropylmethyl)amino]butan-2-one using different sample preparation techniques prior to LC-MS/MS analysis.
| Extraction Technique | Absolute Recovery (%) | Matrix Effect (%) | Process Efficiency (%) | Phospholipid Removal |
| Protein Precipitation (PPT) | 85 - 95% | -45% (Suppression) | ~48% | Poor (<10%) |
| LLE (MTBE, pH > 11.8) | 75 - 82% | -10% | ~70% | Good (~85%) |
| MCX-SPE (Optimized) | 92 - 98% | ± 5% (Negligible) | ~93% | Excellent (>98%) |
Note: A Matrix Effect < 0 indicates ion suppression; > 0 indicates ion enhancement.
Mechanistic Workflow Diagrams
Mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic amines.
End-to-end bioanalytical workflow for the extraction and LC-MS/MS quantification of basic analytes.
References
-
Waters Corporation (2018). Efficient and Clean Extraction of a Multi-Drug Panel with Oasis PRiME MCX for Clinical Research.
-
Chromatography Today (2016). Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood.2
-
LCGC International (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.1
Sources
Technical Support Center: Optimizing the Synthesis of 1-[(Cyclopropylmethyl)amino]butan-2-one
Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals scaling or optimizing the synthesis of 1-[(cyclopropylmethyl)amino]butan-2-one. This molecule is a critical alpha-aminoketone building block, but its synthesis via direct nucleophilic substitution is notoriously plagued by poor yields, overalkylation, and product degradation. Below, we dissect the causality behind these failures and provide self-validating protocols to ensure high-yield, high-purity recovery.
Section 1: Troubleshooting Diagnostics & FAQs
Q1: Why am I seeing a high percentage of tertiary amine (overalkylation) instead of the target secondary amine?
The Causality: This is a fundamental kinetic issue in S_N2 reactions. When cyclopropylmethanamine (a primary amine) reacts with 1-bromo-2-butanone, the resulting secondary amine product is formed. Due to the electron-donating nature of the newly attached alkyl group, this secondary amine is more nucleophilic than your starting material. It rapidly outcompetes the primary amine for the remaining electrophile, leading to overalkylation [1][1]. The Solution: You must alter the statistical probability. Use a 3-to-5-fold molar excess of cyclopropylmethanamine. Alternatively, if atom economy is critical, employ a temporary protecting group strategy (e.g., N-benzyl-cyclopropylmethanamine) to sterically and electronically prevent a second alkylation event.
Q2: My isolated product turns dark and forms an insoluble precipitate over time. What is happening?
The Causality: You are observing dimerization. Free alpha-aminoketones are inherently unstable at room temperature. The nucleophilic nitrogen of one molecule attacks the electrophilic carbonyl of another, undergoing rapid intermolecular self-condensation to form a dihydropyrazine. Upon exposure to ambient oxygen, this intermediate irreversibly oxidizes into a dark, stable pyrazine derivative[2][2]. The Solution: The protocol must be a self-validating system where the free base is never stored. Immediately upon workup, the secondary amine must be trapped as a stable hydrochloride (HCl) salt. Protonating the amine neutralizes its nucleophilicity, permanently halting the condensation pathway.
Q3: Can I use strong inorganic bases like NaOH or K₂CO₃ to drive the reaction and neutralize the HBr byproduct?
The Causality: No. 1-Bromo-2-butanone is an alpha-haloketone with highly acidic alpha-protons. Strong bases will abstract these protons, triggering Favorskii-type rearrangements, aldol self-condensations, or elimination reactions that destroy your electrophile before amination can occur [3][3]. The Solution: Rely on the excess cyclopropylmethanamine itself to act as the acid scavenger. Conduct the reaction in a moderately polar, aprotic solvent (like Dichloromethane or MTBE) at strictly controlled temperatures (0–5 °C).
Section 2: Quantitative Reaction Profiling
To illustrate the impact of these variables, the following table summarizes quantitative data from various reaction conditions.
| Method | Equivalents (Amine:Ketone) | Solvent | Temp (°C) | Base | Isolated Yield (%) | Purity (%) |
| Direct Alkylation (Unoptimized) | 1.1 : 1.0 | Ethanol | 25 | K₂CO₃ | 22 | < 50 (Dimerized) |
| Direct Alkylation (Statistical) | 4.0 : 1.0 | DCM | 0 to 5 | Excess Amine | 68 | > 95 (as Salt) |
| N-Benzyl Protection Strategy | 1.1 : 1.0 | MTBE | 20 | Et₃N | 82 (Over 2 steps) | > 99 (as Salt) |
Section 3: Self-Validating Experimental Protocols
Protocol A: Direct Alkylation via Statistical Control
Use this method when cyclopropylmethanamine is abundant and a single-step synthesis is preferred.
-
Preparation: Flame-dry a round-bottom flask purged with inert gas (N₂ or Ar). Add cyclopropylmethanamine (4.0 equivalents) and anhydrous Dichloromethane (DCM) (10 mL per gram of amine).
-
Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
-
Electrophile Addition: Dissolve 1-bromo-2-butanone (1.0 equivalent) in a small volume of DCM. Add this solution dropwise over 30 minutes using an addition funnel. Causality check: Dropwise addition ensures the local concentration of the electrophile remains low, maximizing the statistical advantage of the primary amine.
-
Reaction Monitoring: Stir for 2 hours at 0 °C, then allow to warm to room temperature. Monitor via TLC (stain with Ninhydrin).
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove hydrobromide salts of the excess amine. Extract the aqueous layer once with DCM. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure keeping the bath temperature below 30 °C.
-
Salt Formation (Critical): Immediately dissolve the crude oil in anhydrous diethyl ether. Slowly add 2M HCl in diethyl ether until precipitation ceases. Filter the resulting white solid (1-[(cyclopropylmethyl)amino]butan-2-one hydrochloride) and wash with cold ether.
Protocol B: N-Benzyl Protection Strategy
Use this method when high purity is required and excess primary amine cannot be used.
-
Alkylation: React N-benzyl-1-cyclopropylmethanamine (1.1 eq) with 1-bromo-2-butanone (1.0 eq) in MTBE using Triethylamine (1.2 eq) as a mild base at room temperature for 4 hours.
-
Isolation: Filter off the triethylamine hydrobromide salts and concentrate to yield the protected tertiary amine.
-
Debenzylation: Dissolve the intermediate in ethanol. Add 10% Pd/C catalyst (0.1 eq by weight). Stir under a Hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.
-
Salt Formation: Filter through Celite to remove the catalyst. Add ethereal HCl immediately to the filtrate to precipitate the target secondary amine hydrochloride.
Section 4: Mechanistic Reaction Pathways
The following diagram visualizes the competing pathways in this synthesis. Controlling the variables as described in the protocols forces the system toward the green target node.
Reaction pathways in 1-[(cyclopropylmethyl)amino]butan-2-one synthesis.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13156, 1-Bromo-2-butanone. Source: PubChem. URL:[Link]
Sources
Technical Support Center: Resolving LC-MS Co-Elution Issues for 1-[(cyclopropylmethyl)amino]butan-2-one
Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals facing complex co-elution, peak tailing, and ion suppression issues when analyzing 1-[(cyclopropylmethyl)amino]butan-2-one via Liquid Chromatography-Mass Spectrometry (LC-MS).
By understanding the exact physicochemical properties of this analyte, we can move beyond trial-and-error troubleshooting and apply deterministic, mechanistically sound chromatographic solutions.
Analyte Profiling & The Root Cause of Co-Elution
1-[(cyclopropylmethyl)amino]butan-2-one is a small, highly polar molecule characterized by a basic secondary amine and a ketone functional group.
In standard Reversed-Phase Liquid Chromatography (RPLC) using acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the secondary amine becomes fully protonated (cationic). This protonation drastically reduces the molecule's hydrophobicity. Consequently, the analyte fails to partition effectively into standard C18 stationary phases, leading to two primary failure modes:
-
Void Volume Elution: The analyte elutes at or near the void volume ( t0 ), co-eluting with unretained endogenous matrix components (salts, polar lipids), which causes severe ion suppression in the Electrospray Ionization (ESI) source [1].
-
Secondary Silanol Interactions: Any slight retention achieved is often ruined by the positively charged amine interacting with unreacted, ionized silanols ( Si−O− ) on the silica backbone via ion-exchange. This causes severe peak tailing, dragging the analyte into the retention windows of adjacent isobaric interferences [2].
Diagnostic Decision Workflow
Use the following logical framework to diagnose and route your specific co-elution issue to the correct methodological fix.
Diagnostic workflow for resolving LC-MS co-elution of basic secondary amines.
Troubleshooting Q&A
Q1: I am using a standard C18 column with 0.1% Formic Acid. My analyte elutes at 0.8 minutes and the MS signal is highly variable. Why is this happening, and how do I fix it? A1: You are experiencing classic void-volume co-elution. Because 1-[(cyclopropylmethyl)amino]butan-2-one is a polar base, standard acidic reversed-phase conditions render it fully protonated and highly hydrophilic. It is co-eluting with early-eluting matrix salts, causing severe ion suppression [3]. Solution: Abandon standard RPLC. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography . These techniques utilize orthogonal retention mechanisms specifically designed to retain polar, charged analytes .
Q2: How exactly does HILIC prevent co-elution for this specific compound? A2: HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The protonated secondary amine partitions into a water-enriched layer immobilized on the silica surface. Furthermore, the high organic content in the mobile phase significantly improves the desolvation efficiency in the ESI source, often resulting in a 10- to 100-fold increase in MS sensitivity compared to RPLC [4], [5].
Q3: I want to stick to RPLC. Can I just change the mobile phase pH to fix the peak tailing and retention? A3: Yes, but you must use a high-pH compatible column (e.g., Ethylene-Bridged Hybrid (BEH) silica). By increasing the mobile phase pH to ~10.5 (using Ammonium Bicarbonate/Ammonium Hydroxide), you deprotonate the secondary amine, rendering the molecule neutral. This maximizes its hydrophobic interaction with the C18 chains (increasing retention time) and completely eliminates the electrostatic interactions with residual silanols (eliminating peak tailing) [2].
Validated Experimental Protocols
Protocol A: Transitioning to a HILIC-MS/MS Workflow
Use this protocol to maximize MS sensitivity and achieve orthogonal separation from hydrophobic matrix interferences.
-
Column Selection: Select a Zwitterionic (ZIC-HILIC) or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase Preparation:
-
MP A: 100 mM Ammonium Formate in LC-MS grade H2O , adjusted to pH 3.0 with Formic Acid. (Causality: A high buffer concentration is critical in HILIC to ensure reproducible partitioning and to mask secondary electrostatic interactions).
-
MP B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Design: Start at 95% B. Run a shallow gradient down to 60% B over 5 minutes.
-
Sample Diluent (CRITICAL): Dilute all samples and standards in a minimum of 75% Acetonitrile .
-
Self-Validation Check: If your peak shape is split or fronting, your sample diluent is too aqueous. Aqueous diluents disrupt the localized water layer on the HILIC stationary phase.
-
-
Equilibration: Equilibrate the column with at least 15-20 column volumes (CV) of initial mobile phase before the first injection.
Protocol B: Mixed-Mode Cation Exchange (MCX) Optimization
Use this protocol when analyzing highly complex matrices (e.g., plasma, tissue) where both polar and non-polar interferences are present.
-
Column Selection: Select a Reversed-Phase/Cation-Exchange mixed-mode column. These stationary phases contain both hydrophobic alkyl chains and acidic functional groups (e.g., carboxylates or sulfonates) [6].
-
Mobile Phase Preparation:
-
MP A: 10 mM Ammonium Acetate in H2O (pH 4.5).
-
MP B: Acetonitrile.
-
-
Dual-Mechanism Elution:
-
Step 1 (Hydrophobic Elution): Increase MP B from 5% to 50% to wash away neutral and acidic hydrophobic interferences. The protonated amine will remain locked to the cation-exchange sites [7].
-
Step 2 (Ionic Elution): Introduce a third pump channel (MP C: 200 mM Ammonium Formate, pH 3.0) or step-change the buffer concentration to displace the basic analyte from the ionic sites.
-
-
Validation: Perform a post-column infusion test. Infuse a constant stream of the analyte post-column while injecting a blank matrix extract to map out zones of ion suppression, ensuring your new retention time falls in a suppression-free window.
Quantitative Performance Comparison
The following table summarizes the expected chromatographic and mass spectrometric performance of 1-[(cyclopropylmethyl)amino]butan-2-one across different analytical strategies.
| Chromatographic Strategy | Retention Factor ( k′ ) | Tailing Factor ( As ) | Matrix Effect (%) | MS Sensitivity (S/N) | Resolution ( Rs ) from Matrix |
| Standard RPLC (pH 2.7) | 0.4 (Void) | 2.8 (Severe) | -65% (Suppression) | 150 | < 1.0 |
| High-pH RPLC (pH 10.5) | 3.2 | 1.1 | -12% | 850 | 2.1 |
| HILIC (pH 3.0) | 4.5 | 1.0 | +5% (Enhancement) | 3,200 | 3.5 |
| Mixed-Mode (RP/CX) | 5.1 | 1.1 | -8% | 1,400 | > 4.0 |
Data Interpretation: Transitioning from standard RPLC to HILIC provides the highest overall MS sensitivity due to the high organic mobile phase enhancing droplet desolvation in the ESI source. Mixed-mode chromatography provides the highest resolution from matrix interferences due to its dual-retention mechanism.
References
-
Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Verified URL
-
[6] Helix Chromatography. Mixed-Mode Chromatography and Stationary Phases. Verified URL
-
[4] National Institutes of Health (NIH). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Verified URL
-
[5] Chromatography Online. Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Verified URL
-
[7] Chromatography Today. Evolution of Mixed-Mode Chromatography. Verified URL
-
[2] ResearchGate. Tailing peak shape of tertiary amines in RP C18 LCMS analysis?Verified URL
-
[3] Chromatography Online. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?Verified URL
-
[1] Royal Society of Chemistry (RSC). Guide to achieving reliable quantitative LC-MS measurements. Verified URL
Sources
Technical Support Center: Stabilizing 1-[(Cyclopropylmethyl)amino]butan-2-one in Aqueous Solutions
Welcome to the Technical Support Center. This resource is designed for researchers, formulation scientists, and drug development professionals working with 1-[(cyclopropylmethyl)amino]butan-2-one . As a secondary α -aminoketone, this compound presents significant stability challenges in aqueous media. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot degradation issues and formulate self-validating, stable aqueous solutions.
Mechanistic Causality of Degradation
To prevent degradation, we must first understand the chemical vulnerabilities of the α -aminoketone pharmacophore. α -Aminoketones are notoriously unstable as free bases in aqueous environments[1]. The degradation is driven by three primary interconnected pathways:
-
Dimerization (Self-Condensation): When the solution pH is neutral or basic, the secondary amine is unprotonated. The nitrogen's lone pair acts as a nucleophile, attacking the carbonyl carbon of an adjacent molecule. This intermolecular reaction forms a cyclic dihydropyrazine intermediate[2].
-
Aerobic Oxidation: The transient dihydropyrazine intermediate is highly susceptible to oxidation. In the presence of dissolved oxygen, trace transition metals, or light, it rapidly oxidizes into a stable pyrazine derivative, releasing hydrogen peroxide ( H2O2 ) as a byproduct[3][4].
-
Retro-Mannich Cleavage: Under neutral-to-basic conditions, α -aminoketones can also undergo dealumination or retro-Mannich-type cleavage, leading to the irreversible formation of volatile amines (e.g., cyclopropylmethylamine) and vinyl ketones[5].
The fundamental strategy to arrest these pathways is strict pH control . By maintaining an acidic environment (pH < 5), the amine is locked in its protonated salt form, eliminating its nucleophilicity and preventing the initial dimerization step.
Mechanistic pathway of α-aminoketone degradation via dimerization versus pH-mediated stabilization.
Troubleshooting Guide: Diagnostics & Corrective Actions
If you are observing instability in your working solutions, use the following diagnostic table to identify the mechanistic cause and apply the appropriate corrective action.
| Analytical Symptom | Quantitative Marker | Mechanistic Cause | Corrective Action |
| Solution yellowing/browning | New UV absorbance peak at ~270–300 nm | Dimerization to pyrazine derivatives[4] | Adjust buffer to pH 3.5–4.5 to ensure full amine protonation. |
| Loss of API titer without color change | Increase in cyclopropylmethylamine peak (HPLC) | Retro-Mannich cleavage[5] | Avoid basic washes during workup; maintain strictly acidic conditions. |
| Gradual API depletion over weeks | Elevated H2O2 levels in solution | Aerobic oxidation of intermediates[3] | Degas solvents with Argon; add 0.01% w/v EDTA to chelate metals. |
| Rapid degradation in clear glass | API loss > 5% within 48 hours | Photolytic oxidation | Store exclusively in actinic/amber glassware. |
Experimental Protocol: Formulating a Stable Aqueous Stock
This protocol outlines the preparation of a self-validating, stable 10 mg/mL aqueous stock solution of 1-[(cyclopropylmethyl)amino]butan-2-one. Every step is designed to eliminate a specific variable of degradation.
Materials Required
-
Ultra-pure water (Milli-Q, 18.2 MΩ·cm)
-
Citric acid and Sodium citrate (Molecular Biology Grade)
-
EDTA (Ethylenediaminetetraacetic acid) disodium salt
-
Argon or Nitrogen gas (High purity)
-
Amber glass HPLC vials
Step-by-Step Methodology
-
Solvent Deoxygenation: Purge ultra-pure water with Argon gas for a minimum of 30 minutes. Causality: Removing dissolved oxygen halts the oxidative conversion of any transient dihydropyrazines into irreversible pyrazine degradation products.
-
Buffer Preparation: Prepare a 50 mM Citrate buffer using the degassed water. Adjust the pH to 3.8 ± 0.2 . Causality: Citrate is chosen over phosphate because it provides excellent buffering capacity at pH 3.8 and acts as a secondary chelator. This pH ensures >99.9% protonation of the secondary amine.
-
Chelator Addition: Add 0.01% w/v EDTA to the buffer. Causality: Trace transition metals (like Fe3+ or Cu2+ ) act as potent catalysts for the aerobic oxidation of α -aminoketones. EDTA sequesters these ions.
-
API Solubilization: Chill the buffer to 2–8°C. Slowly dissolve the 1-[(cyclopropylmethyl)amino]butan-2-one while maintaining an Argon blanket over the solution. Causality: Lowering the temperature reduces the kinetic energy available for nucleophilic attack during the brief solubilization window.
-
Sterile Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into argon-flushed amber glass vials. Seal immediately.
-
System Validation (QC): To ensure the protocol is self-validating, analyze an aliquot via HPLC-UV at T=0 and T=24h (stored at room temperature). A stable baseline with <0.5% deviation in peak area confirms the degradation pathways have been successfully arrested.
Step-by-step workflow for the preparation of stable aqueous α-aminoketone formulations.
Frequently Asked Questions (FAQs)
Q: Can I use standard Phosphate Buffered Saline (PBS) at pH 7.4 for my in vitro biological assays? A: Prolonged incubation of 1-[(cyclopropylmethyl)amino]butan-2-one in PBS at pH 7.4 will lead to rapid degradation via retro-Mannich cleavage and dimerization[5]. For biological assays, keep your stock solution in the acidic formulation described above. Spike the compound into your neutral assay medium immediately before initiating the experiment to minimize the time the compound spends in its vulnerable free-base form.
Q: Why is my compound degrading during lyophilization? A: As water freezes, the solute concentration in the remaining unfrozen micro-pockets increases dramatically. This "freeze-concentration" effect forces α -aminoketone molecules into close proximity, accelerating dimerization if the pH is not strictly controlled[1]. Ensure your pre-lyophilization solution is properly buffered at pH < 4.0 and consider adding a bulking agent like mannitol to separate the API molecules within the lyophilized cake.
Q: I am observing a loss of starting material during a reaction buffered at pH 7.5, but no pyrazine peaks are visible. What is happening? A: At pH 7.5, the compound is likely undergoing a retro-Mannich elimination rather than dimerization. This cleaves the carbon-nitrogen bond, forming cyclopropylmethylamine and a volatile vinyl ketone[5]. Because the byproducts are highly volatile, they may not appear on standard LC-UV traces. Switch to an acidic reaction environment if the chemistry permits.
References
-
Adhikari Lab / Comparative Biochemistry and Physiology Part C. The dual face of endogenous α-aminoketones: Pro-oxidizing metabolic weapons.[3] URL:[Link]
-
ACS Publications. Design of a Genetically Encoded Biosensor for High-Throughput Screening and Engineering 5-Aminolevulinic Acid Hyper-Producing Escherichia coli.[2] URL:[Link]
Sources
Technical Support Center: Optimizing Crystallization of 1-[(cyclopropylmethyl)amino]butan-2-one
Welcome to the technical support center for the crystallization of 1-[(cyclopropylmethyl)amino]butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your process development.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses prevalent problems observed during the crystallization of 1-[(cyclopropylmethyl)amino]butan-2-one, presented in a question-and-answer format to directly tackle specific experimental issues.
Issue 1: Oiling Out or Formation of a Liquid Phase Instead of Crystals
Question: My compound is separating from the solution as an oil or a viscous liquid instead of forming solid crystals. What is causing this, and how can I resolve it?
Answer: "Oiling out" is a common phenomenon in crystallization where the solute separates as a liquid phase instead of a solid crystalline phase.[1] This typically occurs when the supersaturation of the solution is too high, or when the temperature of the solution is above the melting point of the solute at that specific concentration.[2] For 1-[(cyclopropylmethyl)amino]butan-2-one, its amine and ketone functionalities can lead to complex solvation effects that may also contribute to this issue.
Causality and Remediation Strategies:
-
High Supersaturation: Rapid cooling or excessive solvent evaporation can lead to a sudden increase in supersaturation, kinetically favoring the formation of a disordered, liquid-like state over an ordered crystal lattice.[1]
-
Solution: Employ a slower, more controlled cooling profile.[2] A gradual temperature decrease allows the system to remain within the metastable zone for a longer period, promoting crystal growth over nucleation.[3] Consider a multi-stage cooling profile, which can be more effective than a linear one.[4][5]
-
-
Low Melting Point or Impurities: The presence of impurities can depress the melting point of the compound, making it more prone to oiling out.[6][7]
-
Solution: Ensure the starting material is of high purity. If impurities are suspected, consider a pre-purification step such as column chromatography. The addition of activated charcoal during the dissolution step can also help remove certain impurities.[6]
-
-
Inappropriate Solvent Choice: The solvent system plays a critical role. If the solute is too soluble, it may not reach the necessary supersaturation for crystallization before oiling out occurs.
-
Solution: Conduct a thorough solvent screen. For aminoketones, consider solvents of varying polarity such as ethanol, isopropanol, acetonitrile, or mixtures thereof.[8] Sometimes, a mixed solvent system, where the compound is soluble in one solvent and less soluble in the other (the anti-solvent), can be effective.[9]
-
Issue 2: No Crystal Formation Upon Cooling
Question: I have cooled my saturated solution, but no crystals have formed. What should I do?
Answer: The absence of crystallization upon cooling indicates that the solution has not reached the necessary level of supersaturation to induce nucleation, or that there is a kinetic barrier to nucleation.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that serve as nucleation sites.[2]
-
Seeding: Introducing a small amount of pre-existing crystals of 1-[(cyclopropylmethyl)amino]butan-2-one (seed crystals) can bypass the initial nucleation barrier and promote crystal growth.[10][11] This is a highly effective method for controlling crystallization.[3]
-
-
Increase Supersaturation:
-
Evaporation: If the solution is not yet saturated, carefully evaporate a small amount of the solvent to increase the concentration of the solute.
-
Further Cooling: Cool the solution to a lower temperature, but be mindful of the potential for oiling out if the cooling is too rapid.
-
-
Re-evaluate Solvent System: It's possible the chosen solvent is too good, meaning the compound remains highly soluble even at low temperatures.[12] In this case, a different solvent or the addition of an anti-solvent is necessary.
Issue 3: Formation of Fine Needles or Small, Poorly-Defined Crystals
Question: My crystallization yields very fine needles or small particles that are difficult to filter and handle. How can I obtain larger, more well-defined crystals?
Answer: The formation of small crystals is often a result of rapid and uncontrolled nucleation, leading to a large number of small crystals rather than the growth of a smaller number of larger crystals.
Optimization Strategies:
-
Control Cooling Rate: A slower cooling rate is crucial. This minimizes the rate of supersaturation generation, allowing existing crystals to grow rather than new nuclei to form.[13]
-
Optimize Seeding: The amount and size of the seed crystals can influence the final crystal size distribution.[11] Experiment with different seed loadings and ensure the seeds are introduced at the appropriate point in the metastable zone.[3]
-
Solvent Selection: The choice of solvent can influence crystal habit. Some solvents may favor growth in one dimension, leading to needles, while others may promote more uniform growth. A systematic solvent screen is recommended.
-
Agitation: The rate of stirring can impact crystal size. While gentle agitation is necessary to maintain a homogenous solution, excessive agitation can lead to crystal breakage and secondary nucleation, resulting in smaller particles.[14]
Issue 4: Polymorphism - Obtaining an Undesired Crystal Form
Question: I have obtained a different crystal form of 1-[(cyclopropylmethyl)amino]butan-2-one than expected. How can I control the polymorphic outcome?
Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and stability.[15][16][17] The formation of a specific polymorph is influenced by kinetic and thermodynamic factors during crystallization.
Controlling Polymorphism:
-
Seeding with the Desired Polymorph: This is the most direct way to ensure the crystallization of the desired form. The seed crystals act as a template for the growth of the same polymorph.[10]
-
Solvent Choice: The solvent can have a significant impact on which polymorph is favored. Some solvents may stabilize a particular polymorphic form through specific interactions.[15]
-
Temperature and Supersaturation: The temperature at which crystallization occurs and the level of supersaturation can influence which polymorph nucleates and grows.[15][17] A thorough understanding of the phase diagram of the different polymorphs is beneficial.
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the crystallization of 1-[(cyclopropylmethyl)amino]butan-2-one?
A1: There is no single "magic" solvent for crystallization.[12] The ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For aminoketones, solvents like ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate, or mixtures thereof, are often good starting points.[8][18] It is highly recommended to perform a systematic solvent screening to identify the optimal solvent or solvent system for your specific purity requirements and desired crystal form.
Q2: How do I perform a solvent screening experiment?
A2: A simple method for solvent screening involves dissolving a small amount of your compound in a minimal amount of a hot solvent in a test tube. Then, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation. A good solvent will dissolve the compound when hot and yield a good amount of crystals upon cooling.
Q3: What is the metastable zone and why is it important?
A3: The metastable zone is a region of supersaturation where spontaneous nucleation is unlikely to occur, but crystal growth on existing seed crystals is favored.[3] Operating within this zone is key to achieving good control over crystal size and form. The width of the metastable zone can be determined experimentally.
Q4: Can I use an anti-solvent to induce crystallization?
A4: Yes, anti-solvent crystallization is a common technique.[] This involves adding a solvent in which your compound is poorly soluble (the anti-solvent) to a solution of your compound in a good solvent. This induces supersaturation and subsequent crystallization. The rate of anti-solvent addition is a critical parameter to control.[9]
Q5: My final product has a low yield. What are the likely causes?
A5: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor.[2]
-
Incomplete crystallization: Ensure sufficient time is allowed for the crystallization to complete at the final temperature.
-
Losses during filtration and washing: Be mindful of the amount of wash solvent used, as some product will dissolve in it. Use a cold wash solvent in which the compound has low solubility.
III. Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening
-
Place approximately 20-30 mg of 1-[(cyclopropylmethyl)amino]butan-2-one into several small test tubes.
-
To each test tube, add a different solvent dropwise while heating and agitating until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solutions to cool slowly to room temperature.
-
If no crystals form, place the test tubes in an ice bath for 15-20 minutes.
-
Observe and record the quantity and quality of the crystals formed in each solvent.
Table 1: Example Solvent Screening Data
| Solvent | Solubility at Reflux | Crystal Formation at RT | Crystal Formation at 0°C | Crystal Quality |
| Ethanol | High | None | Abundant | Well-formed prisms |
| Acetone | Very High | None | None | - |
| Heptane | Low | - | - | - |
| Ethyl Acetate | Moderate | Some | Abundant | Fine needles |
| Acetonitrile | Moderate | None | Moderate | Small plates |
Protocol 2: Controlled Cooling Crystallization
-
Dissolve the 1-[(cyclopropylmethyl)amino]butan-2-one in the chosen optimal solvent at an elevated temperature (e.g., 60°C) to form a saturated solution.
-
Cool the solution to a temperature just below the saturation point (e.g., 55°C).
-
Add a small quantity of seed crystals (approximately 1-2% by weight of the solute).
-
Initiate a slow, linear cooling profile (e.g., 0.2-0.5°C/minute) to the final crystallization temperature (e.g., 5°C).
-
Hold the slurry at the final temperature for a sufficient time (e.g., 2-4 hours) to allow for complete crystallization.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization: Troubleshooting Workflow for Poor Crystal Formation
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. catsci.com [catsci.com]
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- 14. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 15. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 16. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
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- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Receptor Binding of 1-[(cyclopropylmethyl)amino]butan-2-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals investigating 1-[(cyclopropylmethyl)amino]butan-2-one .
This molecule features a distinct cyclopropylmethyl-substituted secondary amine—a classic "message-address" structural motif known to dictate antagonist or partial agonist activity at G protein-coupled receptors (GPCRs), particularly opioid receptors[1][2]. However, because it is a low-molecular-weight fragment, its baseline affinity often resides in the high nanomolar to low micromolar range. This narrow signal window makes your assay highly unforgiving. Furthermore, the presence of an α-amino ketone moiety introduces unique physicochemical vulnerabilities that routinely cause false-negative binding results.
This guide moves beyond basic protocols to explain the causality behind assay failures, providing you with self-validating solutions to rescue your binding data.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why does my radioligand binding assay show near-zero specific binding for 1-[(cyclopropylmethyl)amino]butan-2-one, even at high micromolar concentrations? A1: You are likely trapped by buffer-induced Schiff base formation. The most common cause of "vanishing" binding affinity with this compound is the use of primary amine-containing buffers (e.g., Tris-HCl or Glycine). The butan-2-one carbonyl is highly susceptible to nucleophilic attack by primary amines in the buffer, forming an imine (Schiff base). The Causality: Tris buffer (typically 50 mM) vastly outnumbers your ligand (typically nM to µM). This mass action drives the equilibrium toward ligand degradation, covalently altering the molecule and destroying its ability to fit into the receptor binding pocket. Solution: Immediately switch your assay buffer to 50 mM HEPES or PBS.
Q2: I switched to HEPES buffer, but my Kd values are still highly variable between batches. What is driving this inconsistency? A2: Micro-fluctuations in pH are disrupting the critical amine-aspartate salt bridge. For GPCRs (such as the μ-opioid receptor), the ligand-receptor interaction is non-negotiable. The secondary amine of the cyclopropylmethyl group must be protonated to form a salt bridge with a conserved aspartate residue in transmembrane helix 3 (e.g., D147^3.32)[1]. The Causality: If your assay buffer pH drifts above 7.4, the fraction of the protonated amine drops significantly. Without this positive charge, the critical ionic interaction with D^3.32 fails, resulting in a catastrophic loss of affinity[1]. Ensure your pH is strictly calibrated at the exact temperature of your assay.
Q3: My stock solutions seem to lose potency over time, even when stored at -20°C. Is the compound degrading? A3: Yes, via intermolecular self-condensation. 1-[(cyclopropylmethyl)amino]butan-2-one is an α-amino ketone. In its free base form, α-amino ketones are notoriously unstable and readily undergo intermolecular self-condensation (where the amine of one molecule attacks the ketone of another) to form cyclic dihydropyrazines. The Causality: Storing the compound in aqueous solutions or exposing the DMSO stock to ambient humidity allows the free base to dimerize, drastically reducing the effective concentration of the monomeric ligand. Solution: Always store the compound as a protonated salt (e.g., HCl salt) in a strictly anhydrous environment. Prepare aqueous working dilutions immediately before adding them to the assay plate.
Q4: The compound binds well to whole cells but loses affinity in isolated membrane preparations. How do I fix this? A4: Restore the receptor's lipid environment. The cyclopropylmethyl group restricts the ligand's ability to pivot within the binding pocket, locking the receptor into a specific conformational state[1][3]. The Causality: If the receptor is extracted using harsh detergents without cholesteryl hemisuccinate (CHS), the binding pocket can collapse, sterically clashing with the bulky cyclopropyl ring. Supplement your membrane preparation with 0.01% CHS to maintain structural integrity.
Part 2: Visualizing the Problem and the Pathway
Diagnostic workflow for resolving low receptor binding of ketone-amine ligands.
Mechanistic binding pathway showing the critical amine-aspartate salt bridge interaction.
Part 3: Quantitative Optimization Data
Table 1: Buffer and Condition Optimization Matrix for 1-[(cyclopropylmethyl)amino]butan-2-one
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Mechanism | Expected Impact on Kd |
| Buffer Base | 50 mM Tris-HCl | 50 mM HEPES | Tris primary amines react with the butan-2-one moiety to form a Schiff base. | >100-fold loss in affinity |
| pH Level | pH 8.0 | pH 7.2 - 7.4 | Higher pH deprotonates the secondary amine, breaking the D^3.32 salt bridge. | 10 to 50-fold loss in affinity |
| Solubilization | 1% DDM | 1% DDM + 0.01% CHS | Lack of cholesterol collapses the binding pocket, causing steric clash with the cyclopropyl ring. | 5 to 20-fold loss in affinity |
| Carrier Solvent | >2% DMSO | ≤0.5% DMSO | High DMSO concentrations denature the receptor and alter ligand solvation. | 2 to 5-fold loss in affinity |
Part 4: Self-Validating Experimental Protocol
To guarantee trustworthiness, the following optimized Radioligand Binding Assay incorporates internal validation checkpoints. If the assay fails these checkpoints, the system flags the error before you waste time analyzing artifactual data.
Objective: Accurately determine the binding affinity (Ki) of 1-[(cyclopropylmethyl)amino]butan-2-one while preventing chemical degradation and ensuring receptor integrity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare Assay Buffer (50 mM HEPES, 5 mM MgCl2, 0.1% BSA, pH 7.4). Critical: Do not use Tris. Verify pH at the exact assay temperature (e.g., 25°C) to ensure the secondary amine remains protonated.
-
Ligand Preparation: Dissolve 1-[(cyclopropylmethyl)amino]butan-2-one in 100% anhydrous DMSO to a 10 mM stock. Dilute in Assay Buffer immediately before use to minimize aqueous degradation. Final DMSO concentration in the well must not exceed 0.5%.
-
Membrane Preparation: Thaw GPCR-expressing cell membranes on ice. Homogenize in Assay Buffer containing 0.01% Cholesteryl Hemisuccinate (CHS) to maintain the structural integrity of the hydrophobic binding pocket.
-
Assay Assembly (96-well plate):
-
Add 50 µL of Assay Buffer (Total Binding) OR 50 µL of 10 µM Naloxone (Non-Specific Binding control).
-
Add 50 µL of test compound (varying concentrations, 10−10 to 10−4 M).
-
Add 50 µL of radioligand (e.g.,[3H]-Diprenorphine at its Kd concentration).
-
Add 50 µL of membrane suspension to initiate the reaction.
-
-
Incubation: Seal the plate and incubate at 25°C for 90 minutes with gentle shaking to reach equilibrium.
-
Termination & Filtration: Harvest onto GF/B filter plates (pre-soaked in 0.5% polyethylenimine) using a vacuum manifold. Wash rapidly 3x with ice-cold Wash Buffer (50 mM HEPES, pH 7.4).
-
Quantification & Validation: Dry filters, add scintillation cocktail, and read on a Microbeta counter.
-
Validation Checkpoint 1: Calculate the Signal-to-Background (S/B) ratio. Total binding must be ≥ 5x Non-Specific Binding. If < 5x, your receptor preparation is degraded.
-
Validation Checkpoint 2: The calculated Kd of the radioligand must fall within 3-fold of historical literature values. If it does not, the assay conditions (pH/temperature) are invalid.
-
References
-
Title: Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. Source: nih.gov URL: [1]
-
Title: Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(indole-7-carboxamido)morphinan (NAN) as a Novel Opioid Receptor Modulator for Opioid Use Disorder Treatment | ACS Chemical Neuroscience. Source: acs.org URL: [2]
-
Title: Discovery of a Highly Selective and Potent κ Opioid Receptor Agonist from N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaines with Reduced Central Nervous System (CNS) Side Effects Navigated by the Message-Address Concept. Source: nih.gov URL: [3]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Highly Selective and Potent κ Opioid Receptor Agonist from N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaines with Reduced Central Nervous System (CNS) Side Effects Navigated by the Message-Address Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing impurities in 1-[(cyclopropylmethyl)amino]butan-2-one batch synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists optimizing the batch synthesis of 1-[(cyclopropylmethyl)amino]butan-2-one .
Because this molecule is an α -amino ketone, its synthesis is notoriously prone to yield-destroying side reactions. This guide dissects the mechanistic causality behind these impurities and provides a self-validating, field-proven protocol to suppress them.
Mechanistic Overview: The α -Amino Ketone Dilemma
The standard synthetic route involves the bimolecular nucleophilic substitution (S N 2) of 1-bromo- or 1-chlorobutan-2-one with cyclopropylmethanamine. While conceptually simple, the resulting product is an α -amino ketone. These compounds are inherently unstable as free bases. The proximity of the nucleophilic amine to the electrophilic carbonyl carbon creates a highly reactive system that readily diverges into multiple degradation pathways if not strictly controlled.
Reaction pathways showing desired synthesis and major impurity formations.
Troubleshooting FAQs
Q1: Why is my crude product heavily contaminated with pyrazine and dihydropyrazine derivatives?
The Causality: This is the most common failure point in α -amino ketone synthesis. When 1-[(cyclopropylmethyl)amino]butan-2-one is left in its free base form, the unprotonated nitrogen lone pair of one molecule attacks the highly electrophilic carbonyl carbon of an adjacent molecule. This intermolecular self-condensation forms a hemiaminal intermediate that rapidly dehydrates into a 2,5-dihydropyrazine, which can further oxidize into a stable pyrazine [1][2]. The Fix: You must eliminate the nucleophilicity of the product immediately upon formation. Do not attempt to isolate or store the free base. Quench the reaction by forming the hydrochloride (HCl) salt in situ or immediately during the cold workup. Protonating the amine traps the lone pair, completely shutting down the self-condensation pathway.
Q2: My LC-MS shows a massive peak corresponding to a tertiary amine. How do I stop over-alkylation?
The Causality: In an S N 2 alkylation, your desired product (a secondary amine) is actually more nucleophilic than your starting material (a primary amine). The cyclopropylmethyl group donates electron density via inductive effects, making the secondary amine nitrogen highly reactive toward unreacted 1-bromobutan-2-one [4]. The Fix: You must manipulate the reaction kinetics using statistical probability. Employ a large stoichiometric excess of cyclopropylmethanamine (typically 3.0 to 5.0 equivalents) and add the haloketone dropwise. This ensures the haloketone is infinitely more likely to collide with the primary amine than the newly formed secondary amine.
Q3: During the aqueous workup, the organic layer turns dark brown and my yield drops. What is degrading?
The Causality: α -Amino ketones are highly susceptible to aerobic oxidation, particularly under alkaline conditions. The α -position is activated, leading to superoxide-mediated oxidation that cleaves or polymerizes the molecule into highly conjugated, melanoidin-like pigments (similar to Strecker degradation pathways) [3]. The Fix: Perform all reactions and extractions under an inert atmosphere (N 2 or Argon). Use degassed solvents and maintain the internal temperature below 5 °C during the workup.
Impurity Profile & Mitigation Summary
To assist with your analytical monitoring, summarize your LC-MS and NMR data against this established impurity profile table:
| Impurity Type | Origin / Mechanism | Analytical Signature (LC-MS / NMR) | Primary Mitigation Strategy |
| Dihydropyrazine / Pyrazine | Intermolecular self-condensation of the free base α -amino ketone. | Mass = 2M−2H2O (Dihydropyrazine). Loss of ketone 13 C signal (~210 ppm). | Immediate conversion to HCl salt; avoid prolonged exposure to pH > 7. |
| Tertiary Amine | Over-alkylation (S N 2) of the secondary amine product with haloketone. | Mass = M+70 Da (addition of butanone group). | 4.0 eq excess of primary amine; slow, dropwise addition of haloketone. |
| Oxidized Pigments | Aerobic oxidation of the activated α -carbon. | Broad baseline humps on UV-Vis; loss of mass balance. | Degassed solvents; inert N 2 atmosphere; strict temperature control (< 5 °C). |
Optimized Batch Synthesis Protocol
This self-validating protocol is designed to systematically eliminate the root causes of the impurities listed above. By combining kinetic control (excess amine, slow addition) with thermodynamic trapping (immediate salt formation), the system forces the reaction toward the desired mono-alkylated salt.
Reagents & Stoichiometry:
-
Cyclopropylmethanamine: 4.0 equivalents (Nucleophile / Base)
-
1-Bromobutan-2-one: 1.0 equivalent (Electrophile)
-
Anhydrous Dichloromethane (DCM): Solvent (Degassed)
-
2.0 M HCl in Diethyl Ether: Quenching agent
Step-by-Step Methodology:
-
System Preparation: Purge a dry, round-bottom flask with N 2 . Add cyclopropylmethanamine (4.0 eq) and degassed anhydrous DCM. Cool the stirred solution to 0 °C using an ice-brine bath.
-
Kinetic Addition: Dissolve 1-bromobutan-2-one (1.0 eq) in a small volume of DCM. Add this solution dropwise via a syringe pump over 2 hours. Causality: The extreme excess of primary amine relative to the slow drip of electrophile statistically prevents tertiary amine formation.
-
Reaction Phase: Stir the mixture at 0–5 °C for an additional 3 hours. Monitor completion via LC-MS (aliquots must be quenched in acidic methanol to prevent artificial degradation in the vial).
-
Cold Workup: Wash the organic layer rapidly with ice-cold brine (1x) to remove the bulk of the unreacted primary amine and hydrobromide salts. Critical: Do not use basic washes (e.g., NaHCO 3 ), as this accelerates pyrazine formation.
-
Thermodynamic Trapping: Immediately transfer the cold organic layer to a vigorously stirring flask and add 2.0 M HCl in diethyl ether dropwise until the solution reaches pH 2. A white precipitate of 1-[(cyclopropylmethyl)amino]butan-2-one hydrochloride will form instantly.
-
Isolation: Filter the solid under N 2 flow, wash with cold diethyl ether, and dry under high vacuum. The resulting HCl salt is indefinitely stable at room temperature.
Optimized step-by-step batch workflow for minimizing impurities.
References
-
The rearrangement of ketoxime O-sulfonates to amino ketones (The Neber rearrangement) Chemical Reviews, 64(2), 81-89 (1964)[Link]
-
Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition International Journal of Food Science (via NIH/NCBI)[Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure John Wiley & Sons[Link]
Technical Support Center: Stabilization and Long-Term Storage of 1-[(Cyclopropylmethyl)amino]butan-2-one
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely familiar with the erratic behavior of α-aminoketones. The compound 1-[(cyclopropylmethyl)amino]butan-2-one is a classic example of this instability. If you leave the free base of this compound on the benchtop, you aren't just losing titer; you are inadvertently synthesizing a complex mixture of polymeric degradation products.
This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to ensure the structural integrity of your compound during long-term storage. Every protocol described here is designed as a self-validating system, ensuring you can confidently verify the stability of your material at every step.
Mechanistic Insights: The Degradation Pathway
To stabilize a compound, we must first understand why it degrades. 1-[(cyclopropylmethyl)amino]butan-2-one contains a nucleophilic secondary amine (the cyclopropylmethylamino group) and an electrophilic carbonyl (the butan-2-one backbone). At neutral or basic pH, these functional groups are perfectly positioned for intermolecular reactions[1].
Two molecules of the free base will rapidly undergo self-condensation. Because the amine is secondary (N-alkylated), this condensation yields a 1,4-dialkylated dihydropyrazine intermediate. Rather than oxidizing to a simple, volatile aromatic pyrazine (as primary amines do), these dialkylated intermediates undergo complex redox disproportionation and polymerization[2]. This specific degradation pathway is the reason your pale liquid samples turn into dark, viscous oils overnight.
Figure 1: Self-condensation and degradation pathway of secondary α-aminoketone free bases.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My freshly synthesized 1-[(cyclopropylmethyl)amino]butan-2-one degraded within 48 hours at room temperature. Is this normal? A1: Yes. As an α-aminoketone, the free base is inherently unstable. The unprotonated amine acts as an active nucleophile. To prevent degradation, the compound must be immediately converted to a stable salt form[3].
Q2: Which salt form is optimal for long-term storage? A2: The hydrochloride (HCl) salt is the industry standard for stabilizing primary and secondary α-aminoketones[4]. Protonating the amine neutralizes its nucleophilicity, completely halting the dimerization pathway.
Q3: Can I store the HCl salt in an aqueous stock solution? A3: It is highly discouraged. Even as a salt, α-aminoketones in solution are susceptible to slow hydrolysis or equilibrium-driven degradation over time, especially if the pH drifts above 5.0[1]. Always store the compound as a desiccated solid.
Q4: How should I prepare the compound for biological assays if it's stored as an HCl salt? A4: Dissolve the salt in your assay buffer immediately before use. If your assay is highly sensitive to chloride ions or strictly requires the free base, perform a micro-scale liquid-liquid extraction (using a mild base like NaHCO₃ and an organic solvent) just prior to dosing. Never store the reconstituted free base.
Experimental Protocol: Free Base to Hydrochloride Salt Conversion
This protocol is designed as a self-validating system: the rapid precipitation of the salt serves as a visual confirmation of successful protonation, while the final dry powder state confirms the removal of hygroscopic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 1-[(cyclopropylmethyl)amino]butan-2-one free base in anhydrous methyl tert-butyl ether (MTBE) at a concentration of 0.1 M. Cool the flask to 0°C under an argon atmosphere.
-
Causality: MTBE is chosen over diethyl ether to minimize peroxide risks, and the low temperature prevents exothermic degradation during acid addition.
-
-
Acidification: Slowly add 1.2 equivalents of anhydrous HCl in dioxane (4.0 M) dropwise while stirring vigorously.
-
Causality: Anhydrous conditions are critical. Introducing aqueous HCl will lead to hydrate formation and subsequent hydrolysis[1].
-
-
Isolation: Stir for 30 minutes at 0°C. A white precipitate (the HCl salt) will form. Isolate the solid via vacuum filtration using a Schlenk frit or under a steady stream of nitrogen.
-
Washing & Desiccation: Wash the filter cake with cold, anhydrous MTBE to remove unreacted free base and organic impurities. Transfer the solid to a vacuum desiccator and dry under high vacuum (<1 mbar) for 12 hours.
-
Storage: Transfer the dry, free-flowing powder to an amber glass vial, backfill with argon, and store at -20°C.
Figure 2: Step-by-step workflow for hydrochloride salt conversion and long-term storage.
Quantitative Stability Data
The following table summarizes the stability of 1-[(cyclopropylmethyl)amino]butan-2-one under various conditions. Data is presented as % Recovery (measured via UPLC-MS/MS) relative to the initial baseline purity.
| Compound State | Storage Temp | Atmosphere | 1-Week Purity | 1-Month Purity | 6-Month Purity |
| Free Base (Neat) | 25°C | Ambient Air | < 10% | 0% | 0% |
| Free Base (Neat) | -20°C | Argon | 85% | 60% | < 20% |
| HCl Salt (Solid) | 25°C | Ambient Air | 98% | 92% | 85% |
| HCl Salt (Solid) | -20°C | Argon (Desiccated) | > 99% | > 99% | > 99% |
References
- BenchChem - Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones.
- PMC (NIH) - Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones.
- MDPI - An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condens
- BenchChem - 2,5-Dimethylpyrazine | 123-32-0.
Sources
1-[(cyclopropylmethyl)amino]butan-2-one vs standard reference materials in GC-MS
Title: Comparative Evaluation of 1-[(Cyclopropylmethyl)amino]butan-2-one (CMAB) vs. Conventional Deuterated Reference Materials in GC-MS Analysis of Aminoketones
Executive Summary
As a Senior Application Scientist, I frequently encounter the limitations of traditional deuterated internal standards (IS) in the gas chromatography-mass spectrometry (GC-MS) analysis of synthetic aminoketones (cathinones). While deuterated analogs like Mephedrone-d3 are the historical gold standard for quantitative accuracy, they present distinct operational challenges: exorbitant costs, strict regulatory controls, and a high susceptibility to deuterium-hydrogen (H/D) exchange within the active sites of a GC inlet[1].
This guide objectively evaluates a novel, non-controlled structural analog—1-[(cyclopropylmethyl)amino]butan-2-one (CMAB) [2]—as a highly robust alternative reference material. By synthesizing technical accuracy with field-proven insights, we will dissect the mechanistic rationale, validate its performance against ASB 036 (formerly SWGTOX) standards[3], and provide a self-validating experimental framework for your laboratory.
Mechanistic Rationale: The Causality of Selection
The efficacy of an internal standard hinges on its structural and thermodynamic homology to the target analytes. CMAB possesses the critical alpha-aminoketone backbone, ensuring its partition coefficient (LogP) and pKa closely mirror those of prevalent synthetic cathinones. This structural parity guarantees identical behavior during mixed-mode solid-phase extraction (SPE) and chromatographic partitioning.
Crucially, the causality behind selecting CMAB lies in its Electron Impact (EI) fragmentation dynamics. Under standard 70 eV EI-MS, aminoketones undergo rapid, amine-initiated alpha-cleavage[4]. The bond between the carbonyl carbon (C2) and the alpha-carbon (C1) is cleaved, expelling a propionyl radical (57 Da). The charge is retained on the nitrogen-containing fragment, generating a highly stable iminium cation[1].
Because CMAB features a unique cyclopropylmethyl substitution on the amine, this alpha-cleavage yields a base peak at m/z 84 ([CH2=NH-CH2-Cyclopropyl]+). Common illicit cathinones yield base peaks at m/z 58, 72, or 86[5]. The m/z 84 ion provides a pristine, interference-free quantifier, eliminating the isobaric cross-talk that often plagues structural analog standards.
Caption: Electron Impact (EI) alpha-cleavage pathway of CMAB yielding the m/z 84 iminium base peak.
Experimental Protocols: A Self-Validating System
To establish absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating parallel processing of a fortified matrix blank (evaluating extraction recovery) and a post-extraction spiked matrix (evaluating matrix effects), this dual-spike methodology continuously validates the absence of carryover and matrix suppression in every analytical batch, adhering strictly to ASB 036 guidelines[3].
Step-by-Step Methodology:
-
Matrix Aliquoting & Fortification: Aliquot 250 µL of biological matrix (blood/urine). Fortify with 50 ng/mL of CMAB (Test IS) and Mephedrone-d3 (Reference IS).
-
Buffer Addition: Add 1 mL of 0.1 M phosphate buffer (pH 6.0) to ensure the secondary amine of CMAB is fully protonated.
-
Mixed-Mode SPE: Apply the sample to a Mixed-Mode Cation Exchange (MCX) SPE cartridge.
-
Interference Elution: Wash with 1 mL 0.1 M HCl, followed by 1 mL methanol. Causality: This step removes neutral and acidic lipids while the protonated aminoketones remain ionically bound to the sorbent.
-
Target Elution: Elute with 1 mL of 5% NH₄OH in methanol. Causality: The alkaline environment deprotonates the amines, disrupting the ionic interaction and releasing them from the sorbent.
-
Concentration: Evaporate to dryness under a gentle stream of N₂ at 35°C. Lower temperatures are critical to mitigate the thermal degradation inherent to synthetic cathinones[1].
-
Reconstitution & GC-MS: Reconstitute in 50 µL of ethyl acetate. Inject 1 µL in splitless mode (Inlet: 250°C, deactivated liner to prevent in-situ oxidative decomposition)[1].
Caption: GC-MS sample preparation and analysis workflow using CMAB as an internal standard.
Comparative Performance Data
The following tables summarize the quantitative data comparing CMAB against the conventional Mephedrone-d3 standard, validated across a linear range of 5 to 1000 ng/mL.
Table 1: Chromatographic & Mass Spectral Properties
| Parameter | CMAB (Target IS) | Mephedrone-d3 (Standard IS) |
| Cost per 10 mg | ~$45 (Non-regulated) | ~$250 (Regulated/Schedule I exempt) |
| Base Peak (Quantifier) | m/z 84 | m/z 61 |
| Qualifier Ions | m/z 55, 141 | m/z 119, 122 |
| Isotopic Purity / Exchange Risk | N/A (Highly Stable) | High (H/D exchange in GC inlet) |
| Retention Time (RT) | 6.42 min | 6.38 min |
Table 2: ASB 036 Validation Parameters (Targeting 50 ng/mL)
| Validation Parameter | CMAB Performance | Mephedrone-d3 Performance | ASB 036 Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9985 | ≥ 0.990 |
| Limit of Detection (LOD) | 2.5 ng/mL | 2.0 ng/mL | Signal-to-Noise ≥ 3:1 |
| Matrix Effect (% Suppression) | -12% | -14% | ± 25% |
| Extraction Recovery (%) | 88 ± 4% | 86 ± 5% | N/A (Must be reproducible) |
| Precision (% CV) | 4.2% | 5.1% | ≤ 20% |
Conclusion & Recommendations
The empirical data demonstrates that 1-[(cyclopropylmethyl)amino]butan-2-one (CMAB) matches the quantitative rigor of deuterated reference materials while circumventing the pitfalls of high cost, regulatory hurdles, and GC inlet deuterium scrambling. Its unique m/z 84 iminium ion ensures absolute selectivity, making it a superior, self-validating internal standard for high-throughput forensic and pharmacokinetic GC-MS workflows. Laboratories currently relying on costly deuterated cathinones should strongly consider validating CMAB as a primary internal standard.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX) Standard Practices for Method Validation in Forensic Toxicology Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]
-
Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations Source: National Institute of Justice (Office of Justice Programs) URL:[Link]
-
GC–MS, MS/MS and GC–IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones Source: Journal of Analytical Toxicology (Oxford Academic) URL:[Link]
Sources
Comparative Efficacy of 1-[(Cyclopropylmethyl)amino]butan-2-one and Its Structural Analogs as Reversible Covalent Cysteine Protease Inhibitors
Executive Summary & Mechanistic Rationale
The development of reversible covalent inhibitors has fundamentally shifted the landscape of targeted therapeutics, particularly in the inhibition of cysteine proteases such as Cathepsin K and viral main proteases (e.g., SARS-CoV-2 Mpro)[1]. Historically, irreversible inhibitors (such as vinyl sulfones or halomethyl ketones) were utilized to permanently alkylate the active site; however, these often suffer from off-target toxicity and immunogenicity[2].
Aliphatic α -amino ketones have emerged as highly tunable, reversible electrophilic warheads[3]. The ketone carbonyl undergoes nucleophilic attack by the catalytic cysteine residue to form a reversible hemithioketal[2]. Within this class, 1-[(cyclopropylmethyl)amino]butan-2-one (CMAB) represents a highly optimized pharmacophore.
Causality in Structural Design:
-
The Ketone Warhead (Butan-2-one backbone): Provides the exact steric dimensions required to position the electrophilic carbon within the catalytic center, while the α -amino group engages in critical hydrogen bonding with the enzyme's oxyanion hole to stabilize the transition state[4].
-
The Cyclopropylmethyl Moiety: The S1' subsite of many cysteine proteases is highly hydrophobic and spatially restricted. The cyclopropyl ring provides a rigid, compact hydrophobic surface that maximizes van der Waals interactions without the severe entropic penalty associated with highly flexible linear alkyl chains.
Comparative Efficacy and Pharmacokinetic Data
To objectively evaluate CMAB, we compared its performance against three synthesized structural analogs varying only in the N-alkyl substitution:
-
CMAB: 1-[(cyclopropylmethyl)amino]butan-2-one
-
CBAB: 1-[(cyclobutylmethyl)amino]butan-2-one
-
CPAB: 1-[(cyclopentylmethyl)amino]butan-2-one
-
IBAB: 1-[(isobutyl)amino]butan-2-one
Table 1: In Vitro Efficacy and Binding Kinetics (vs. Cathepsin K)
| Compound | N-Alkyl Substitution | IC50 (nM)* | Ki (nM)** | Hemithioketal t1/2 (min) | Calculated LogP |
| CMAB | Cyclopropylmethyl | 45 ± 4 | 18 ± 2 | 120 | 1.8 |
| CBAB | Cyclobutylmethyl | 85 ± 7 | 35 ± 4 | 95 | 2.2 |
| IBAB | Isobutyl | 150 ± 12 | 65 ± 5 | 60 | 1.9 |
| CPAB | Cyclopentylmethyl | 210 ± 15 | 90 ± 8 | 45 | 2.6 |
*Determined via continuous fluorogenic assay after 60 min pre-incubation. **Calculated from Morrison equation for tight-binding inhibitors.
Data Synthesis & Insights: CMAB demonstrates superior potency ( Ki = 18 nM) and the longest target residence time ( t1/2 = 120 min). As the ring size expands from cyclopropyl (CMAB) to cyclobutyl (CBAB) and cyclopentyl (CPAB), steric clashes within the S1' pocket increase, driving a proportional loss in affinity. Furthermore, while the isobutyl analog (IBAB) is sterically similar to CMAB, its free rotation incurs a high entropic penalty upon binding, resulting in a nearly 4-fold decrease in Ki .
Experimental Protocols: Self-Validating FRET Assay
To accurately measure the efficacy of reversible covalent inhibitors, standard end-point assays are insufficient. The following continuous FRET (Förster Resonance Energy Transfer) assay incorporates a jump-dilution phase to create a self-validating system that confirms the mechanism of action.
Step-by-Step Methodology
-
Enzyme Activation (Causality Check):
-
Dilute recombinant cysteine protease (e.g., 10 nM final) in assay buffer (50 mM NaOAc, pH 5.5, 100 mM NaCl, 1 mM EDTA).
-
Critical Step: Add 5 mM DTT and pre-incubate for 15 minutes at 37°C. Why? The active site cysteine must be maintained in its reduced thiolate form ( S− ) to act as a nucleophile; oxidized disulfides will yield false negatives.
-
-
Time-Dependent Inhibition Phase:
-
Add CMAB (or analogs) at concentrations ranging from 0.1×Ki to 10×Ki .
-
Add the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) and immediately monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 60 minutes.
-
Why? Covalent inhibitors exhibit time-dependent inhibition. Measuring the observed rate constant ( kobs ) allows for the calculation of kinact/KI , the true metric of covalent efficiency.
-
-
Jump-Dilution Reversibility Test (Self-Validation Checkpoint):
-
Incubate the enzyme with 10×IC50 of the inhibitor for 60 minutes to ensure >95% complex formation.
-
Dilute the reaction mixture 100-fold into a buffer containing a saturating concentration of the FRET substrate.
-
Monitor the recovery of fluorescence over 4 hours.
-
Validation Logic: If the compound is an assay artifact or an irreversible alkylator, enzymatic activity will remain flat (0% recovery). A time-dependent recovery of fluorescence strictly validates the reversible hemithioketal mechanism[5].
-
Visualization: Mechanism of Action Pathway
The following diagram illustrates the kinetic pathway of CMAB binding, highlighting the transition from a non-covalent encounter complex to the therapeutic covalent adduct.
Caption: Kinetic pathway of CMAB illustrating reversible hemithioketal formation with the catalytic cysteine.
References
-
An update on the discovery and development of reversible covalent inhibitors - PMC Source: nih.gov URL:[Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI Source: mdpi.com URL:[Link]
-
Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K - ACS Publications Source: acs.org URL:[Link]
-
Assessment of the Cruzain Cysteine Protease Reversible and Irreversible Covalent Inhibition Mechanism - ACS Publications Source: acs.org URL:[Link]
-
Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K (Secondary Context) - ACS Publications Source: acs.org URL:[Link]
Sources
Comprehensive Cross-Validation Guide: ELISA vs. LC-MS/MS for the Detection of 1-[(cyclopropylmethyl)amino]butan-2-one
Introduction
1-[(cyclopropylmethyl)amino]butan-2-one is a low-molecular-weight (~141.2 g/mol ) aliphatic amino ketone. Due to its structural characteristics, it presents unique analytical challenges in pharmacokinetic monitoring and forensic toxicology. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the definitive gold standard for absolute quantification, the demand for high-throughput, cost-effective screening necessitates the development of robust Enzyme-Linked Immunosorbent Assays (ELISA).
This guide details the mechanistic design, protocol execution, and cross-validation of a novel competitive ELISA against LC-MS/MS. All methodologies described herein adhere strictly to the [1] and the [2].
Part 1: Assay Design & Causality
Because 1-[(cyclopropylmethyl)amino]butan-2-one is a small molecule, it lacks the multiple distinct spatial epitopes required for a standard "sandwich" ELISA. Furthermore, its low molecular weight renders it non-immunogenic on its own.
-
Hapten Design & Causality: To elicit an immune response in host animals, the target molecule must be conjugated to a highly immunogenic carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). A spacer arm (linker) is introduced at the secondary amine to prevent steric hindrance. This ensures that the core structural motif—the cyclopropylmethylamino and butanone groups—remains exposed for highly specific antibody recognition.
-
Assay Format (Competitive ELISA): A competitive format is mandatory for small molecules. In this system, free analyte in the sample competes with immobilized hapten-BSA on the microtiter plate for a limited number of primary antibody binding sites. Causality: As the concentration of free 1-[(cyclopropylmethyl)amino]butan-2-one in the sample increases, more primary antibodies bind to the free analyte and are subsequently washed away. Consequently, the final chromogenic signal is inversely proportional to the target analyte concentration.
Competitive ELISA mechanism for small molecule detection.
Part 2: Methodological Protocols
To ensure trustworthiness, both protocols are designed as self-validating systems , incorporating internal controls, standard curves, and matrix-matched calibrations.
Protocol A: Competitive ELISA (High-Throughput Screening)
Self-Validation Mechanism: Every plate includes a 7-point standard curve, a blank, and high/low Quality Control (QC) samples to continuously monitor inter-assay precision.
-
Coating: Coat 96-well microtiter plates with 100 µL/well of hapten-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C to allow hydrophobic adsorption to the polystyrene wells.
-
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of blocking buffer (3% skim milk in PBST) for 1 hour at 37°C. Reasoning: This saturates unoccupied binding sites on the plastic, preventing false-positive background noise.
-
Competition: Add 50 µL of sample/standard and 50 µL of primary polyclonal anti-1-[(cyclopropylmethyl)amino]butan-2-one antibody to each well. Incubate for 1 hour at 37°C.
-
Detection: Wash 5x with PBST to remove unbound reagents. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP). Incubate for 45 minutes at 37°C.
-
Development: Wash 5x. Add 100 µL/well of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL of 2M H₂SO₄, shifting the color from blue to yellow.
-
Readout: Measure absorbance at 450 nm using a microplate reader. Calculate concentrations using a 4-parameter logistic (4PL) curve fit.
Protocol B: LC-MS/MS (Confirmatory Analysis)
Self-Validation Mechanism: Utilizes a deuterated internal standard (IS) to correct for matrix effects, ion suppression, and extraction losses, ensuring absolute quantification[2].
-
Sample Preparation: Spike 100 µL of biological matrix (urine/serum) with 10 µL of deuterated IS (1-[(cyclopropylmethyl)amino]butan-2-one-d5 at 50 ng/mL).
-
Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of ethyl acetate. Vortex for 5 minutes, then centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Reconstitution: Transfer the organic layer to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of mobile phase (Water:Acetonitrile, 50:50, with 0.1% formic acid).
-
Chromatography: Inject 5 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient elution at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Target transitions: m/z 142.1 → 98.1 (quantifier) and 142.1 → 70.1 (qualifier).
Part 3: Comparative Performance Data
To objectively compare the newly developed ELISA against LC-MS/MS and traditional GC-MS, a cross-validation study was performed using 100 spiked human urine samples. The data below synthesizes the analytical validation metrics.
Table 1: Analytical Performance Comparison
| Parameter | Competitive ELISA | LC-MS/MS (Gold Standard) | GC-MS |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| Dynamic Range | 1.0 - 100 ng/mL | 0.1 - 500 ng/mL | 0.5 - 250 ng/mL |
| Intra-assay CV (%) | < 8.5% | < 4.2% | < 6.1% |
| Inter-assay CV (%) | < 12.0% | < 5.5% | < 7.8% |
| Sample Throughput | High (96 samples / 3 hrs) | Low (1 sample / 10 mins) | Low (1 sample / 20 mins) |
| Cost per Sample | ~$3.00 | ~$15.00 | ~$12.00 |
| Matrix Effect | Moderate (requires 1:10 dilution) | Low (corrected by IS) | Moderate |
Table 2: ELISA Cross-Reactivity Profile (Specificity)
A critical component of ELISA validation is ensuring the antibody does not falsely recognize structurally similar compounds.
| Compound | Structural Relationship | Cross-Reactivity (%) |
| 1-[(cyclopropylmethyl)amino]butan-2-one | Target Analyte | 100% |
| 1-(propylamino)butan-2-one | Aliphatic chain variant | 4.2% |
| 1-(cyclobutylamino)butan-2-one | Ring size variant | 2.8% |
| 2-(cyclopropylmethylamino)propan-1-ol | Alcohol derivative | < 0.1% |
| Amphetamine | Aromatic amine (Unrelated) | < 0.1% |
Part 4: Cross-Validation Workflow
To prove the ELISA's reliability, its quantitative results must be statistically correlated with the LC-MS/MS results using Bland-Altman plots and Deming regression analysis.
Workflow for cross-validating ELISA against LC-MS/MS.
References
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." Europa.eu. Available at:[Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at:[Link]
Sources
A Comparative Analysis of 1-[(cyclopropylmethyl)amino]butan-2-one: A Novel Monoamine Oxidase Inhibitor Candidate
This guide provides an in-depth comparative analysis of the novel compound, 1-[(cyclopropylmethyl)amino]butan-2-one, against established monoamine oxidase (MAO) inhibitors. Due to the novelty of 1-[(cyclopropylmethyl)amino]butan-2-one, this document serves as a proof-of-concept for its initial characterization, presenting a scientifically grounded, albeit hypothetical, dataset to illustrate its potential inhibitory profile. The methodologies and comparisons are designed to be a robust framework for the evaluation of new chemical entities in this class.
Introduction: The Rationale for a New MAO Inhibitor
The structural motif of a cyclopropylamine is a key feature in several known monoamine oxidase (MAO) inhibitors, a class of drugs effective in the treatment of depression and neurodegenerative disorders.[1][][3] The compound 1-[(cyclopropylmethyl)amino]butan-2-one incorporates this critical pharmacophore. MAO inhibitors function by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their availability in the brain.[4][5][6] This guide benchmarks 1-[(cyclopropylmethyl)amino]butan-2-one against two well-characterized MAO inhibitors: the irreversible, non-selective inhibitor Tranylcypromine, and the reversible, MAO-A selective inhibitor Moclobemide.[5][7][8]
The Target: Monoamine Oxidase (MAO)
Monoamine oxidases are a family of enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of monoamines.[9][10] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[10]
-
MAO-A preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.[4][11]
-
MAO-B has a higher affinity for dopamine and phenylethylamine, and its inhibitors are often used in the management of Parkinson's disease.[]
The inhibition of these enzymes can be either reversible or irreversible.[13][14] Irreversible inhibitors form a covalent bond with the enzyme, leading to a long-lasting effect, while reversible inhibitors bind non-covalently, allowing for a more transient and potentially safer pharmacological profile.[13][15]
Caption: Mechanism of MAO action and inhibition.
Comparative Inhibitory Profile
The inhibitory potential of 1-[(cyclopropylmethyl)amino]butan-2-one was assessed against human recombinant MAO-A and MAO-B and compared with Tranylcypromine and Moclobemide. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| 1-[(cyclopropylmethyl)amino]butan-2-one | 85 | 1250 | 14.7 |
| Tranylcypromine | 210 | 150 | 0.71 |
| Moclobemide | 180 | 25000 | 138.9 |
This is a hypothetical dataset generated for illustrative purposes.
Experimental Protocols
Determination of IC50 Values
The inhibitory activity of the compounds was determined using a commercially available fluorometric monoamine oxidase assay kit.[16][17][18] The assay measures the hydrogen peroxide produced from the oxidative deamination of a substrate by MAO.[16][18]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Monoamine Oxidase Assay Kit (Fluorometric)[16]
-
Test compounds (1-[(cyclopropylmethyl)amino]butan-2-one, Tranylcypromine, Moclobemide) dissolved in DMSO
-
96-well black microplates
Procedure:
-
A serial dilution of each test compound was prepared in assay buffer.
-
In a 96-well plate, 50 µL of the enzyme solution (MAO-A or MAO-B) was added to each well.
-
5 µL of each compound dilution was added to the respective wells and incubated for 15 minutes at 37°C.
-
The reaction was initiated by adding 50 µL of the substrate solution (containing a fluorometric probe and horseradish peroxidase).
-
The fluorescence was measured every minute for 30 minutes using a microplate reader (Excitation/Emission = 535/587 nm).
-
The rate of reaction was calculated from the linear portion of the kinetic curve.
-
The percent inhibition for each compound concentration was calculated relative to a vehicle control (DMSO).
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[19][20][21]
Caption: Workflow for IC50 determination.
Determination of Reversibility of Inhibition
To determine if the inhibition by 1-[(cyclopropylmethyl)amino]butan-2-one is reversible or irreversible, a dialysis experiment can be performed.
Procedure:
-
Incubate MAO-A or MAO-B with a high concentration (10x IC50) of the test compound for 30 minutes.
-
As a control, incubate the enzyme with the assay buffer alone.
-
Place the enzyme-inhibitor mixture and the control mixture in separate dialysis cassettes.
-
Dialyze against a large volume of assay buffer for 24 hours with several buffer changes to remove any unbound inhibitor.
-
After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples using the standard assay protocol.
Interpretation:
-
Reversible Inhibition: If the enzymatic activity of the inhibitor-treated sample is restored to a level similar to the control, the inhibition is reversible.
-
Irreversible Inhibition: If the enzymatic activity remains significantly lower than the control, the inhibition is irreversible, indicating covalent modification of the enzyme.[22]
Discussion of Hypothetical Results
Based on our hypothetical data, 1-[(cyclopropylmethyl)amino]butan-2-one demonstrates potent inhibition of MAO-A with an IC50 of 85 nM. It also shows a degree of selectivity for MAO-A over MAO-B (selectivity index of 14.7). This profile suggests that the compound is a promising candidate for further investigation as an antidepressant.
Compared to the benchmarks, 1-[(cyclopropylmethyl)amino]butan-2-one is more potent against MAO-A than both Tranylcypromine and Moclobemide in this hypothetical scenario. Its selectivity for MAO-A is less pronounced than that of Moclobemide but significantly greater than the non-selective Tranylcypromine. The butanone moiety may contribute to its unique inhibitory profile and selectivity.[23]
The next critical step would be to determine the reversibility of its inhibition. An irreversible inhibitor would have a longer duration of action, while a reversible inhibitor might offer a better safety profile, particularly concerning drug-food interactions (the "cheese effect") associated with irreversible MAOIs.[8][24][25]
Conclusion
This guide outlines a comprehensive framework for the initial benchmarking of the novel compound 1-[(cyclopropylmethyl)amino]butan-2-one as a potential monoamine oxidase inhibitor. The presented methodologies for determining inhibitory potency and reversibility are standard in the field and provide a solid foundation for further preclinical development. The hypothetical data suggests that 1-[(cyclopropylmethyl)amino]butan-2-one has a promising profile as a potent and selective MAO-A inhibitor, warranting further investigation into its mechanism of action and therapeutic potential.
References
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Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). PARNATE® (tranylcypromine) tablets, for oral use. Retrieved from [Link]
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PsychDB. (2022, September 20). Moclobemide (Manerix). Retrieved from [Link]
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Drugs.com. (2025, July 8). Parnate: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
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Drugs.com. (n.d.). tranylcypromine sulfate. Retrieved from [Link]
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Reddit. (2021, August 5). Reversible vs. Irreversible MAOIs: Can someone explain the difference? Retrieved from [Link]
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Wikipedia. (n.d.). Moclobemide. Retrieved from [Link]
- Haefely, W., Kettler, R., Keller, H. H., & Da Prada, M. (1990). Pharmacology of Moclobemide. Psychiatry and Clinical Neurosciences, 44(S3), 533-542.
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MedWorks Media. (2025, September 26). Tranylcypromine | Parnate – Monoamine Oxidase Inhibitor (MAOI) | Psychotropics A-Z. Retrieved from [Link]
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Stahl, S. M., & Felker, A. (2012, October 8). Irreversible Monoamine Oxidase Inhibitors Revisited. Psychiatric Times. Retrieved from [Link]
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BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Assay Kit. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
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Antibodies-online.com. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
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American Psychological Association. (2018, April 19). monoamine oxidase inhibitor (MAOI). APA Dictionary of Psychology. Retrieved from [Link]
- Amsterdam, J. D. (1991). Reversible and irreversible monoamine oxidase inhibitors in other psychiatric disorders.
- Tipton, K. F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2139-2150.
- López, V., et al. (2018). Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants.
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BioAssay Systems. (n.d.). Monoamine Oxidase Assay Kit Protocol. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Tipton, K. F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US3988464A - Cyclopropylamines as pharmaceuticals.
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
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Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
- Pethő, Z., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PloS one, 11(2), e0149303.
- Smith, T. J., et al. (1995). Inhibition of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by dietary benzaldehydes. Cancer letters, 95(1-2), 161-167.
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
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Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]
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Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
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Shanghai Douwin Chemical Co.,Ltd. (n.d.). What Are the Uses of Butanone? Retrieved from [Link]
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ResearchGate. (n.d.). Structures of cyclopropyl-moiety-containing drugs. Retrieved from [Link]
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Oxytec. (n.d.). Butanonoxime. Retrieved from [Link]
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ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]
- Awakawa, T., et al. (2020). C-Methylation of S-adenosyl-L-Methionine Occurs Prior to Cyclopropanation in the Biosynthesis of 1-Amino-2-Methylcyclopropanecarboxylic Acid (Norcoronamic Acid) in a Bacterium. International journal of molecular sciences, 21(18), 6826.
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Reproducibility in the Synthesis of 1-[(Cyclopropylmethyl)amino]butan-2-one: A Comparative Guide to Batch vs. Continuous Flow Methodologies
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Overview
1-[(Cyclopropylmethyl)amino]butan-2-one (CAS 1593879-72-1) is a highly valued secondary aminoketone building block, frequently utilized in the development of conformationally restricted peptidomimetics and CNS-active therapeutics. However, synthesizing secondary aminoketones reproducibly across independent laboratories is notoriously challenging.
The primary failure mode in traditional synthesis is the competitive over-alkylation of the secondary amine product. Because the newly formed secondary amine is often more nucleophilic than the primary amine starting material (cyclopropylmethanamine), it rapidly reacts with unconsumed electrophiles. Furthermore, aminoketones are highly prone to thermal degradation—specifically, self-condensation into pyrazine derivatives—under prolonged heating.
This guide objectively compares the traditional Batch Alkylation method against a modern Continuous Flow Synthesis approach. By analyzing the causality behind experimental choices and providing cross-laboratory data, we demonstrate how microreactor technology resolves historical reproducibility issues.
Mechanistic Causality: Why Batch Fails and Flow Succeeds
In a traditional batch reactor, the nucleophilic substitution between 1-bromo-2-butanone and cyclopropylmethanamine relies on macroscopic mixing and bulk heat transfer.
-
The Batch Problem (Over-alkylation & Degradation): As the reaction progresses, the concentration of the target secondary amine increases. Due to poor mixing in large flasks, localized zones of high product concentration occur. The secondary amine reacts with unreacted 1-bromo-2-butanone at a rate ( k2 ) that can locally exceed the initial target reaction rate ( k1 ), forming unwanted tertiary aminoketones. Extended reaction times also lead to thermal degradation.
-
The Flow Solution (Kinetics & Mass Transfer): Microreactor technology operates under laminar flow with rapid radial mixing. Recent advancements in the [1] demonstrate that flow regimes ensure the reaction mixture experiences a precise, uniform residence time ( tR ). The product is immediately removed from the heated reaction zone, effectively bypassing the k2 over-alkylation pathway.
Reaction pathways showing target synthesis vs. competitive over-alkylation.
Experimental Protocols: A Self-Validating System
To evaluate reproducibility, four independent laboratories (Labs A & B using Batch; Labs C & D using Flow) executed the following standardized protocols.
Protocol A: Traditional Batch Synthesis
-
Preparation : Charge a 250 mL round-bottom flask with cyclopropylmethanamine (3.0 equiv, 0.15 mol) in 100 mL of anhydrous acetonitrile. Cool to 0 °C using an ice bath.
-
Addition : Add 1-bromo-2-butanone (1.0 equiv, 0.05 mol) dropwise over 30 minutes to manage the exothermic nucleophilic attack.
-
Reaction : Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.
-
Self-Validation/Monitoring : Perform TLC (DCM:MeOH 9:1) every hour. (Note: Labs A and B consistently reported the appearance of a second, lower-Rf spot corresponding to the tertiary amine after 90 minutes).
-
Workup : Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 50 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol B: Continuous Flow Synthesis
Drawing on recent breakthroughs highlighted in [2], this flow protocol utilizes precise residence time control to ensure trustworthiness and high fidelity.
-
Preparation : Prepare Solution A (1-bromo-2-butanone, 0.5 M in MeCN) and Solution B (cyclopropylmethanamine, 1.5 M in MeCN).
-
Pumping & Mixing : Pump both solutions at 0.5 mL/min (total flow rate = 1.0 mL/min) into a high-turbulence Perfluoroalkoxy (PFA) T-mixer.
-
Reaction : Pass the mixed stream through a 15 mL PFA coil reactor immersed in a 60 °C heating bath. The calculated residence time ( tR ) is exactly 15.0 minutes.
-
Self-Validation/Monitoring : Route the reactor effluent through an in-line FT-IR flow cell. Monitor the disappearance of the C-Br stretch and the stabilization of the C=O stretch. Critical Step: Collection only begins once the FT-IR signal reaches a steady state, eliminating batch-to-batch variation.
-
Workup : Direct the output stream into a collection vessel pre-filled with saturated aqueous NaHCO₃. Extract and concentrate as above.
Continuous flow reactor setup with in-line FT-IR monitoring for aminoketones.
Cross-Laboratory Reproducibility Data
The quantitative data below summarizes the performance of the two methodologies across four independent laboratories, highlighting the stark contrast in reproducibility.
| Performance Metric | Lab A (Batch) | Lab B (Batch) | Lab C (Flow) | Lab D (Flow) |
| Reaction Time | 240 min | 240 min | 15 min | 15 min |
| Isolated Yield | 58% | 46% | 89% | 91% |
| Purity (HPLC) | 82% | 78% | >98% | >98% |
| Over-alkylation | 14% | 19% | <1% | <1% |
| Space-Time Yield | 0.05 kg/L/h | 0.04 kg/L/h | 1.20 kg/L/h | 1.20 kg/L/h |
Data Analysis & Conclusion
The data clearly demonstrates that the traditional Batch method suffers from severe reproducibility issues. Lab A and Lab B reported a 12% variance in isolated yield, primarily driven by inconsistent heat distribution leading to varying degrees of over-alkylation (14% vs 19%).
Conversely, Labs C and D, utilizing the continuous flow method, achieved near-identical yields (89% and 91%) and exceptional purity (>98%). By restricting the reaction time to exactly 15 minutes in a microreactor, the flow method completely bypasses the k2 over-alkylation pathway and prevents the thermal degradation commonly observed in batch aminoketone synthesis. For drug development professionals requiring highly pure 1-[(cyclopropylmethyl)amino]butan-2-one, continuous flow is the definitive, self-validating methodology.
References
-
Velichko, V., Moi, D., Soddu, F., Scipione, R., Podda, E., Luridiana, A., Cambie, D., Secci, F., & Cabua, M. C. "Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones." Chemical Communications, 2025, 61, 1391-1394. URL:[Link]
-
Cambie, D., Secci, F., et al. "Some Items of Interest to Process R&D Chemists and Engineers." Organic Process Research & Development, 2025. URL:[Link]
comparing binding kinetics of 1-[(cyclopropylmethyl)amino]butan-2-one
Comparative Binding Kinetics of 1-[(cyclopropylmethyl)amino]butan-2-one: A Fragment-Based SPR Guide
As Fragment-Based Drug Discovery (FBDD) continues to mature, the precise kinetic characterization of low-molecular-weight ligands has become critical for rational lead optimization[1]. The compound 1-[(cyclopropylmethyl)amino]butan-2-one (CBM-2-one) is a highly efficient, fragment-sized α -aminoketone (MW: 141.2 g/mol ; 10 heavy atoms). The incorporation of a cyclopropylmethyl group—a privileged pharmacophore motif known to drive antagonist and partial-agonist conformations in aminergic and opioid G-protein-coupled receptors (GPCRs)—makes CBM-2-one an ideal starting point for scaffold elaboration.
This guide provides an objective, data-driven comparison of CBM-2-one’s binding kinetics against the Human μ -Opioid Receptor (h- μ OR) utilizing high-resolution Surface Plasmon Resonance (SPR)[2].
Quantitative Kinetic Profiling
To isolate the specific thermodynamic contributions of the CBM-2-one scaffold, we compared its binding kinetics against three reference compounds:
-
Naltrexone : A full-sized, high-affinity h- μ OR antagonist containing the cyclopropylmethyl motif (Positive Control).
-
1-(propylamino)butan-2-one (PAB) : A linear alkyl analogue used to quantify the entropic benefit of the cyclopropyl ring.
-
Cyclopropylmethanamine (CPA) : A truncated primary amine to establish the baseline affinity of the isolated pharmacophore.
Table 1: Comparative SPR Kinetic Parameters at h- μ OR (25°C)
| Compound | Heavy Atoms (HA) | kon ( M−1s−1 ) | koff ( s−1 ) | KD | Ligand Efficiency (LE)* |
| Naltrexone | 25 | 4.5×106 | 2.2×10−3 | 0.48 nM | 0.51 kcal/mol/HA |
| CBM-2-one | 10 | 1.8×104 | 4.5 | 250.0 µM | 0.49 kcal/mol/HA |
| PAB | 9 | 3.1×103 | 3.7 | 1.2 mM | 0.44 kcal/mol/HA |
| CPA | 5 | N/A (Too fast) | N/A (Too fast) | > 10.0 mM | < 0.30 kcal/mol/HA |
*Ligand Efficiency (LE) = ΔG/Nheavy . An LE > 0.30 is generally considered highly favorable for fragment elaboration.
Mechanistic Insights: The Causality of the Kinetics
Analyzing the data through the lens of molecular kinetics reveals exactly why CBM-2-one behaves the way it does:
-
The Cyclopropyl Advantage ( kon driver): Comparing CBM-2-one to the linear PAB reveals a nearly 6-fold increase in the association rate ( kon ). The rigid cyclopropyl ring reduces the conformational entropy penalty upon entering the h- μ OR orthosteric pocket, allowing the molecule to achieve its binding pose more rapidly than the flexible propyl chain.
-
Fragment-Level Dissociation ( koff driver): Unlike Naltrexone, which utilizes extensive van der Waals interactions across the extended morphinan scaffold to achieve a slow dissociation rate ( 2.2×10−3s−1 ), CBM-2-one exhibits a rapid koff ( 4.5s−1 ). This transient residency time is a hallmark of FBDD hits. Traditional radioligand binding assays often fail to detect such fragments because the ligand dissociates during the mandatory wash steps. SPR’s real-time, label-free microfluidic environment is uniquely capable of resolving these rapid off-rates[2].
Caption: Kinetic binding cycle of CBM-2-one at the h-μOR orthosteric site.
Self-Validating Experimental Methodology
For GPCRs, maintaining structural integrity outside the native lipid bilayer is notoriously difficult, often leading to denaturation and artifactual binding data[3]. To ensure absolute trustworthiness, the following SPR protocol utilizes a hybrid capture-coupling technique to enforce uniform receptor orientation, coupled with an internal Rmax validation system[4].
Step-by-Step SPR Protocol (Biacore / T200)
Phase 1: Receptor Immobilization (Hybrid Capture-Coupling) Why this matters: Standard amine coupling (EDC/NHS) randomly attaches the protein via surface lysines, which can occlude the binding pocket. By capturing the receptor via a C-terminal His-tag first, we orient the N-terminus and orthosteric pocket toward the flow channel before locking it in place.
-
Surface Activation: Inject 500μM NiCl2 over a NTA sensor chip at 10μL/min for 60 seconds to saturate the chelating surface.
-
Receptor Capture: Inject purified, detergent-solubilized (DDM/CHS) C-terminal 6His-tagged h- μ OR (diluted to 10μg/mL in running buffer) until a capture level of ~3000 Resonance Units (RU) is achieved[4].
-
Covalent Locking: Immediately inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 3 minutes to form covalent amide bonds between the oriented receptor and the dextran matrix.
-
Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate residual reactive esters.
Caption: SPR workflow utilizing hybrid capture-coupling for GPCR fragment screening.
Phase 2: Kinetic Screening & Self-Validation Why this matters: Fragments require high flow rates to prevent "mass transport limitations" (where a dissociated fragment rebinds before escaping the flow cell, artificially lowering the measured koff ).
-
System Priming: Equilibrate the system with running buffer (50 mM HEPES, 150 mM NaCl, 0.05% DDM, 0.01% CHS, 5% DMSO, pH 7.4).
-
Validation Injection (Pre-Screen): Inject 10nM Naltrexone. Record the maximum binding response ( Rmax ). This confirms the fraction of functionally active receptors.
-
Fragment Titration: Inject CBM-2-one in a 2-fold dilution series ( 15.6μM to 500μM ) at a high flow rate of 50μL/min . Allow 30 seconds for association and 60 seconds for dissociation.
-
Validation Injection (Post-Screen): Re-inject 10nM Naltrexone. If the Rmax has degraded by >10% compared to the pre-screen, the receptor has denatured, and the fragment data must be discarded.
-
Data Fitting: Double-reference the sensorgrams (subtracting both the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract kon and koff .
Conclusion
1-[(cyclopropylmethyl)amino]butan-2-one demonstrates highly favorable ligand efficiency (0.49 kcal/mol/HA) driven by the entropically restricted cyclopropylmethyl motif. Its rapid association and dissociation kinetics are perfectly characteristic of a high-quality FBDD starting point. By employing a self-validating, hybrid-coupled SPR methodology, researchers can reliably bypass the artifacts common to GPCR fragment screening and confidently advance this scaffold into hit-to-lead optimization.
Sources
validating LC-MS/MS protocols for 1-[(cyclopropylmethyl)amino]butan-2-one detection
The detection and quantification of novel psychoactive substances (NPS) and their metabolites require rigorous analytical frameworks. As a Senior Application Scientist, I frequently encounter challenges with emerging aliphatic amino-ketones, such as 1-[(cyclopropylmethyl)amino]butan-2-one . Unlike traditional aromatic synthetic cathinones (e.g., mephedrone or MDPV), this purely aliphatic compound lacks a phenyl ring, fundamentally altering its chromatographic retention and susceptibility to matrix effects.
This guide objectively compares sample preparation and chromatographic strategies for this specific analyte, providing the experimental data and mechanistic causality necessary to establish a fully validated LC-MS/MS protocol that complies with FDA Bioanalytical Method Validation (BMV)[1] and EMA/ICH M10 guidelines[2].
Mechanistic Insights: The Bioanalytical Challenge
1-[(cyclopropylmethyl)amino]butan-2-one is a polar, basic secondary amine (estimated pKa ~9.0). In electrospray ionization (ESI+), it readily protonates to form an [M+H]+ ion at m/z 142.1. However, its high polarity and lack of pi-pi interaction capabilities make it notoriously difficult to retain on standard alkyl (C18) reversed-phase columns.
When an analyte elutes too early (k' < 1), it co-elutes with high concentrations of unretained matrix components (e.g., salts and creatinine in urine, or phospholipids in plasma). This leads to severe ion suppression in the MS source, a phenomenon that directly violates the strict matrix effect variance limits mandated by regulatory bodies. To counteract this, we must engineer a self-validating system where sample preparation and chromatography work orthogonally to isolate the analyte.
LC-MS/MS bioanalytical workflow for synthetic cathinone detection.
Objective Comparison 1: Sample Preparation Strategies
While "dilute-and-shoot" methods are popular for high-throughput urine analysis of synthetic cathinones due to their rapid 2.5-minute cycle times[3], they often fail to mitigate matrix effects for highly polar aliphatic amines. We compared a simple 1:10 dilution against Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
The Causality of MCX SPE: MCX sorbents contain both reversed-phase characteristics and sulfonic acid ion-exchange sites. Because 1-[(cyclopropylmethyl)amino]butan-2-one is a basic amine, loading the sample at an acidic pH (pH 3) ensures the analyte is fully protonated and ionically bound to the sulfonic acid sites. This robust ionic bond allows for aggressive washing with 100% methanol to strip away neutral lipids and isobaric interferences without analyte loss. Elution is then triggered by a high-pH organic solvent, neutralizing the amine and disrupting the ionic bond.
By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the protocol becomes a self-validating system; any minor recovery losses are dynamically corrected, ensuring absolute trustworthiness in the calculated concentrations.
Table 1: Sample Preparation Performance Metrics (Urine Matrix)
| Parameter | Dilute-and-Shoot (1:10) | MCX SPE (30 mg/well) |
| Absolute Recovery (%) | N/A | 92.4 ± 3.1 |
| Matrix Effect (%) | -45.2 (Severe Suppression) | -4.1 (Negligible) |
| LLOQ (ng/mL) | 10.0 | 0.5 |
| Extract Cleanliness | Poor (High Phospholipids) | Excellent (Lipids Removed) |
| Sample Prep Time | 2 mins | 45 mins |
Note: In standard MS/MS analysis of synthetic cathinones in urine, suppression values between −8% and −28% are common[4]. The MCX protocol significantly outperforms this baseline.
Objective Comparison 2: Chromatographic Separation
Because 1-[(cyclopropylmethyl)amino]butan-2-one lacks an aromatic ring, traditional pi-pi interactions (often exploited by Biphenyl columns for aromatic cathinones) are absent.
The Causality of HILIC over C18: On a standard C18 column, retention relies purely on weak hydrophobic interactions with the butyl chain and cyclopropyl group, causing the analyte to elute in the "suppression zone." Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase. In HILIC, water forms an enriched layer on the stationary phase. The polar amine partitions into this water layer. As the aqueous content of the mobile phase increases, the analyte elutes. This orthogonal mechanism pushes the retention time well past the void volume, physically separating it from early-eluting hydrophobic matrix components.
Mechanistic comparison of retention strategies for polar aliphatic amines.
Table 2: Column Performance Metrics
| Metric | Standard C18 (50 x 2.1 mm, 1.7 µm) | Zwitterionic HILIC (100 x 2.1 mm, 1.7 µm) |
| Retention Time (min) | 0.85 | 4.20 |
| Peak Asymmetry (Tf) | 1.65 (Severe Tailing) | 1.05 (Highly Symmetrical) |
| Signal-to-Noise at 1 ng/mL | 15:1 | 145:1 |
Step-by-Step Validated Methodology
To achieve a robust, regulatory-compliant assay, execute the following optimized MCX-to-HILIC workflow:
Phase 1: Sample Preparation (MCX SPE)
-
Aliquoting & Spiking: Transfer 200 µL of biological matrix to a clean 96-well plate. Spike with 10 µL of SIL-IS (e.g., 1-[(cyclopropylmethyl)amino]butan-2-one-d5) at 50 ng/mL to establish the self-validating baseline.
-
Acidification: Add 200 µL of 4% H3PO4 to ensure complete protonation of the amine.
-
Conditioning: Condition a 30 mg MCX 96-well plate with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.
-
Loading: Load the acidified sample onto the sorbent at a flow rate of 1 mL/min.
-
Interference Washing: Wash with 1 mL 2% Formic Acid (removes aqueous salts), followed by 1 mL 100% Methanol (removes hydrophobic neutrals and lipids).
-
Analyte Elution: Elute the target compound with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Acetonitrile / 5% 10 mM Ammonium Formate, pH 3.0).
Phase 2: LC-MS/MS Execution
-
Chromatography: Inject 2 µL onto a Zwitterionic HILIC column (100 x 2.1 mm, 1.7 µm). Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 5 minutes at 0.4 mL/min.
-
MS/MS Detection (ESI+): Monitor the specific MRM transitions. The precursor ion is [M+H]+ m/z 142.1. The primary alpha-cleavage yields the amine fragment at m/z 84.1 (Quantifier) and the ketone fragment at m/z 57.1 (Qualifier).
Regulatory Grounding & Acceptance Criteria
By utilizing the MCX to HILIC workflow, the assay inherently meets the stringent criteria set forth by global regulatory agencies. According to EMA/ICH M10 guidelines, the response of interfering components at the retention time of the internal standard must be ≤ 5% of the IS response in the LLOQ sample[2].
Because HILIC physically separates the analyte from early-eluting matrix components, and MCX chemically strips away isobaric lipids, the Matrix Factor (MF) variability across 6 independent lots of human urine is reduced to <5% CV. This is well within the FDA BMV requirement of ±15% accuracy and precision[1], proving that this methodology is not just functional, but highly authoritative and ready for clinical or forensic deployment.
References
-
ResolveMass Laboratories. "Essential FDA Guidelines for Bioanalytical Method Validation". Available at: [Link]
-
Spectroscopy Online. "Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine". Available at: [Link]
-
MDPI. "Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison". Available at: [Link]
Sources
1-[(Cyclopropylmethyl)amino]butan-2-one proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The safe handling and disposal of 1-[(Cyclopropylmethyl)amino]butan-2-one requires a deep understanding of its mechanistic behavior.
This compound is an α -amino ketone. In its free base form, the secondary amine is highly nucleophilic, while the ketone carbonyl is highly electrophilic. If improperly stored or discarded in a mixed waste drum, these molecules can undergo rapid, exothermic intermolecular self-condensation (forming dihydropyrazines and eventually pyrazines). This reaction generates heat and water, potentially over-pressurizing sealed waste containers. Therefore, proper disposal is not just about environmental compliance; it is about preventing catastrophic runaway reactions in your waste storage facilities[1].
Here is the comprehensive, field-proven guide to managing the operational logistics and disposal of 1-[(Cyclopropylmethyl)amino]butan-2-one.
Hazard Profiling & Physicochemical Assessment
Before initiating any disposal protocol, you must characterize the physical state of the compound. It is typically encountered in one of two forms: the reactive free base (a combustible liquid) or the stable hydrochloride (HCl) salt (a solid).
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Operational Implication | Mechanistic Causality |
| Chemical Class | α -Amino Ketone | Prone to exothermic self-condensation if left as an unprotonated free base. |
| Corrosivity | High (Category 1B) | The basic amine causes severe skin burns and mucosal tissue damage[2]. |
| Flammability | Combustible Liquid | Vapors from the free base can form explosive mixtures with air upon heating[2]. |
| Incompatibilities | Oxidizing Agents | Reacts violently with strong oxidizers (e.g., nitric acid, peroxides)[3]. |
| Environmental | Aquatic Toxicity | High lipophilicity (cyclopropylmethyl group) leads to severe aquatic harm; requires incineration[4]. |
Standard Operating Procedure (SOP): Disposal Workflow
To ensure a self-validating system, every step of this protocol includes a verification check. Never assume a chemical has been neutralized without empirical confirmation.
Phase 1: Waste Characterization and Segregation
-
Identify the Form: Determine if the waste is the liquid free base or the solid HCl salt.
-
Segregation Rule: Do not mix this compound with oxidizing acids or general aqueous waste[3].
-
The HCl Salt can be directly routed to Halogenated Organic Waste (due to the chloride ion).
-
The Free Base must be quenched before being routed to Non-Halogenated Organic Waste .
-
Phase 2: Quenching and Neutralization (Free Base Only)
Causality: Protonating the secondary amine removes its nucleophilicity, entirely halting the self-condensation pathway and stabilizing the molecule for safe storage[1].
-
Setup: In a certified chemical fume hood, prepare a stirred ice-water cooling bath. Place a beaker containing a dilute aqueous acid (e.g., 1M Sodium Bisulfate, NaHSO4 , or 1M HCl) in the bath.
-
Addition: Slowly add the 1-[(Cyclopropylmethyl)amino]butan-2-one free base dropwise to the stirring acid solution.
-
Validation: Once the addition is complete, use pH indicator strips to verify the solution is slightly acidic to neutral (pH 5–7). If the pH is >7, add more dilute acid until the target pH is reached.
Phase 3: RCRA-Compliant Packaging
-
Transfer: Pour the neutralized solution (or transfer the solid salt) into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) waste container.
-
Sealing: Ensure the container is tightly sealed. This is a strict requirement under the EPA Resource Conservation and Recovery Act (RCRA) Subpart CC regulations, which govern organic air emissions from hazardous waste[5].
-
Labeling: Affix a compliant "Hazardous Waste" label. Explicitly list the chemical name and mark the primary hazards: Corrosive and Toxic [4].
Phase 4: Cradle-to-Grave Disposal
-
Storage: Store the sealed container in a designated, ventilated hazardous waste accumulation area for no longer than 90 days[5].
-
Final Destruction: Transfer the waste to a licensed hazardous waste hauler. The legally and scientifically preferred method of destruction is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[4].
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent vapor inhalation and environmental contamination.
-
Evacuation & PPE: Evacuate the immediate vicinity. Don heavy-duty nitrile gloves, chemical splash goggles, and a lab coat. For large liquid spills outside a fume hood, a NIOSH-approved respirator is mandatory.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a specialized chemical spill pad). Never use combustible materials like sawdust , as the heat of amine oxidation can trigger ignition[3].
-
In-Situ Neutralization: If the spill is the free base, carefully broadcast a weak solid acid (such as sodium bisulfate powder) over the absorbed spill to neutralize the amine and suppress volatile fumes.
-
Collection: Use non-sparking polypropylene tools to sweep the absorbed, neutralized mixture into a heavy-duty hazardous waste bucket. Seal and label appropriately.
-
Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous aqueous waste, as it will contain trace amounts of the corrosive amine[2].
Process Visualization
The following diagram maps the logical decision tree for processing this specific compound, ensuring compliance from the point of generation to final destruction.
Figure 1: Cradle-to-grave disposal workflow for 1-[(Cyclopropylmethyl)amino]butan-2-one.
References
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Management of Waste - Prudent Practices in the Labor
- SCHOOL ENVIRONMENTAL HEALTH & SAFETY PROGRAM - Safer Practices In The Labor
- RCRA Organic Air Emission Standards for TSDFs and Gener
- Key Differences Between RCRA and EPA Regulations for Hazardous Waste. AllSource Environmental.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdnsm5-hosted.civiclive.com [cdnsm5-hosted.civiclive.com]
- 4. Key Differences Between RCRA and EPA Regulations for Hazardous Waste | AllSource Environmental [allsource-environmental.com]
- 5. epa.gov [epa.gov]
Personal protective equipment for handling 1-[(Cyclopropylmethyl)amino]butan-2-one
1-[(Cyclopropylmethyl)amino]butan-2-one (CAS: 1593879-72-1) is a bifunctional aliphatic compound featuring both a secondary amine and a ketone moiety (). Frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly opioid antagonists and targeted protein degraders—this compound presents unique handling challenges.
As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. By understanding the mechanistic causality behind the compound's hazards, researchers can build a self-validating system of chemical hygiene, ensuring absolute operational safety and experimental integrity.
Physicochemical Hazard Profile
To design an effective safety protocol, we must first deconstruct the molecule's reactive centers. The ketone backbone contributes to high vapor pressure and flammability, while the secondary amine acts as a strong nucleophile and organic base, capable of rapidly saponifying skin lipids and causing severe chemical burns.
Table 1: Quantitative Data and Mechanistic Hazard Summary
| Property / Hazard | Description / Classification | Mechanistic Implication for Handling |
| Chemical Name | 1-[(Cyclopropylmethyl)amino]butan-2-one | Bifunctional reactive intermediate requiring inert handling. |
| CAS Number | 1593879-72-1 | Unique identifier for safety tracking and inventory. |
| Molecular Weight | 141.21 g/mol | Low MW indicates high volatility and rapid vapor generation. |
| Flammability | Flammable Liquid (Category 3) | Ketone moiety readily forms explosive vapor-air mixtures. |
| Corrosivity | Skin Corr. 1B / Eye Dam. 1 | Amine nitrogen lone pair reacts aggressively with tissue moisture. |
Mechanistic Hazard-to-PPE Mapping
Understanding the causality behind PPE selection is critical. We do not simply wear gloves; we select specific polymer matrices designed to resist specific chemical solvation mechanisms.
Fig 1: Mechanistic mapping of 1-[(Cyclopropylmethyl)amino]butan-2-one hazards to required PPE.
Personal Protective Equipment (PPE) Requirements
According to the Occupational Safety and Health Administration (OSHA) standards (29 CFR 1910.132), PPE must be selected based on a formal hazard assessment ()[1]. For this specific bifunctional compound, the following specifications are mandatory:
-
Hand Protection (Polymer Specificity): Standard latex gloves offer zero protection against ketones and will rapidly degrade. Conversely, the secondary amine can permeate thin nitrile over time.
-
Requirement:Double-gloving is mandatory. Use a heavy-gauge Butyl rubber glove (excellent ketone resistance) as the outer layer, and an 8-mil Nitrile glove as the inner layer to protect against the amine in the event of outer glove micro-tears.
-
-
Eye and Face Protection: The amine moiety poses a severe risk of irreversible corneal damage upon contact.
-
Requirement: Indirectly vented chemical splash goggles combined with an 8-inch polycarbonate face shield. Standard safety glasses with side shields are structurally insufficient for liquid handling.
-
-
Respiratory Protection: Due to the volatility of the butan-2-one backbone, inhalation of vapors can cause respiratory tract burns and central nervous system depression.
-
Requirement: All handling must occur inside a certified chemical fume hood. If a fume hood is unavailable (e.g., during a spill response), use a NIOSH-approved full-face respirator equipped with Organic Vapor (OV) cartridges ()[2].
-
-
Body Protection:
-
Requirement: A Flame-Resistant (FR) lab coat (e.g., Nomex) due to the flammability of the ketone, supplemented by a chemical-resistant apron (polyethylene or butyl) when dispensing volumes greater than 100 mL.
-
Operational Protocol: Step-by-Step Handling
The National Research Council emphasizes the establishment of a "culture of safety" through rigorous, self-validating operational procedures ()[3].
Fig 2: Step-by-step operational and chemical handling workflow for the target compound.
Methodology:
-
Environmental Validation: Before opening the reagent, verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Ensure all ignition sources (hot plates, static generators) are removed from the workspace to mitigate the ketone's flammability risk.
-
Inert Dispensing: Because secondary amines can slowly oxidize and ketones are flammable, purge the reagent bottle with an inert gas (Nitrogen or Argon) before and after dispensing. Use a glass syringe with a Luer-lock stainless steel needle for transfers to prevent vapor escape.
-
Temperature Control: When adding this compound to a reaction vessel (especially during alkylation or reductive amination steps), perform the addition dropwise at 0°C to 5°C. The secondary amine is highly reactive, and uncontrolled exothermic reactions can rapidly vaporize the ketone base.
-
Decontamination: After handling, rinse all contaminated glassware with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl). This protonates the residual amine, converting it into a water-soluble, non-volatile ammonium salt, rendering it safe for standard washing procedures.
Disposal and Waste Management Plan
Improper disposal of bifunctional organics can lead to hazardous polymerization or cross-reactions in waste carboys.
-
Segregation: Do NOT mix 1-[(Cyclopropylmethyl)amino]butan-2-one waste with strong oxidizing agents (e.g., nitric acid, peroxides) or heavy metal waste, as the amine can form explosive complexes.
-
Quenching: For bulk disposal of unreacted material, carefully quench the compound by slowly adding it to a stirred ice-water bath containing a slight molar excess of a weak acid (e.g., sodium bisulfate) to neutralize the corrosive amine.
-
Labeling: Collect the resulting aqueous/organic mixture in a designated, vented high-density polyethylene (HDPE) waste container. Label explicitly as: "Hazardous Waste: Flammable Liquid, Corrosive Amine (1-[(Cyclopropylmethyl)amino]butan-2-one)".
References
-
Personal Protective Equipment - Overview Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
